Technical Documentation Center

6-Fluoro-4,7-dimethyl-8-nitroquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Fluoro-4,7-dimethyl-8-nitroquinoline

Core Science & Biosynthesis

Foundational

Comprehensive Characterization of 6-Fluoro-4,7-dimethyl-8-nitroquinoline: A Physicochemical Perspective

This guide is structured as a technical dossier for a lead optimization team. It treats 6-Fluoro-4,7-dimethyl-8-nitroquinoline (CAS 1420790-02-8) not merely as a catalog item, but as a critical intermediate whose physico...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical dossier for a lead optimization team. It treats 6-Fluoro-4,7-dimethyl-8-nitroquinoline (CAS 1420790-02-8) not merely as a catalog item, but as a critical intermediate whose physicochemical behavior dictates downstream synthetic success and biological bioavailability.

Executive Technical Summary

6-Fluoro-4,7-dimethyl-8-nitroquinoline is a highly functionalized heterocycle serving as a scaffold for next-generation fluoroquinolone antibiotics and kinase inhibitors. Its utility lies in its specific substitution pattern:

  • 6-Fluoro: Enhances metabolic stability by blocking CYP450 oxidation at the para-position relative to the nitrogen.

  • 4,7-Dimethyl: Provides hydrophobic bulk for steric fit within enzyme pockets and modulates solubility.

  • 8-Nitro: A latent amine precursor. Its electron-withdrawing nature drastically alters the electronic density of the pyridine ring, affecting both nucleophilic susceptibility and basicity.

This guide defines the predictive and empirical parameters required to utilize this compound effectively in drug development workflows.

Structural & Electronic Analysis

The physicochemical behavior of this molecule is governed by the competing electronic effects of its four substituents.

Electronic Push-Pull System
  • The Core: The quinoline ring is naturally electron-deficient in the pyridine ring (positions 2,3,4) and electron-rich in the benzene ring (positions 5,6,7,8).

  • The 8-Nitro Effect (Critical): The nitro group at position 8 is the dominant electronic influencer. Through induction (-I) and resonance (-M), it severely depletes electron density from the ring nitrogen.

    • Consequence: The pKa of the quinoline nitrogen drops significantly (predicted pKa < 2.0), making it non-basic in standard physiological buffers. It will not protonate easily during workups.

  • The 6-Fluoro Effect: Acts as a weak deactivator via induction (-I) but a weak activator via resonance (+M). Its primary role here is lipophilicity modulation and metabolic blocking.

Structural Visualization (DOT)

The following diagram illustrates the electronic vectors and retrosynthetic logic.

G node_core 6-Fluoro-4,7-dimethyl- 8-nitroquinoline node_prop1 Low Basicity (pKa < 2.0) node_core->node_prop1 8-NO2 Inductive Effect node_prop2 High Lipophilicity (cLogP ~3.1) node_core->node_prop2 4,7-Me + 6-F node_react Reactivity: Nucleophilic Subst. at C-2 node_core->node_react Pyridine Ring Activation node_precursor Precursor: 4-Fluoro-2,5-dimethylaniline node_precursor->node_core Skraup Synthesis (Glycerol/H2SO4/Oxidant)

Caption: Structural causality map linking synthetic origin to physicochemical properties.

Physicochemical Profile (Virtual & Empirical)

As direct experimental data for this specific analog is sparse in open literature, the following values are derived from high-fidelity SAR (Structure-Activity Relationship) analysis of close analogs (e.g., 7-methyl-8-nitroquinoline).

Property Table[1]
PropertyPredicted/Typical ValueConfidenceStructural Rationale
Molecular Weight 220.20 g/mol ExactFormula: C₁₁H₉FN₂O₂
Physical State Solid (Powder)HighNitroquinolines are typically crystalline solids.
Melting Point 155°C – 175°CMedium7-Methyl-8-nitroquinoline melts at ~182°C. The 4-methyl group may disrupt packing slightly, lowering MP.
cLogP 2.9 – 3.2High8-Nitroquinoline (1.4) + Methyls (+1.0) + Fluoro (+0.2). Highly lipophilic.
pKa (Conj. Acid) 1.5 – 2.2High8-Nitro group suppresses N-protonation. Will not form stable salts with weak acids.
Solubility (Water) < 0.1 mg/mLHighHydrophobic scaffold. Requires co-solvents (DMSO, DMF).
Polar Surface Area ~58 ŲHighDominated by Nitro group (45.8) and Pyridine N (12.9).
Solubility & Formulation Strategy

Challenge: The compound is "brick-dust" like—poorly soluble in water and simple alcohols due to strong pi-stacking (flat aromatic system).

  • Recommended Solvents for Synthesis: Dichloromethane (DCM), Dimethylformamide (DMF), or Toluene.

  • Recommended Solvents for Analysis: DMSO-d6 (NMR), Acetonitrile (HPLC).

  • Protocol: For biological assays, prepare a 10 mM stock in 100% DMSO. Avoid freeze-thaw cycles as precipitation is likely upon hydration.

Analytical Characterization Framework

To validate the identity of 6-Fluoro-4,7-dimethyl-8-nitroquinoline, rely on the following multi-modal fingerprint.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (DMSO-d6):

    • Aromatic Region: Look for the deshielded protons on the pyridine ring. The H-2 and H-3 protons will be distinct doublets (or d-d).

    • Methyl Groups: Two distinct singlets. The 4-Me is usually downfield (~2.6-2.7 ppm) due to the ring current of the pyridine system. The 7-Me will be slightly upfield (~2.4-2.5 ppm).

    • Coupling: The 6-Fluoro will show coupling to the H-5 proton (

      
       Hz).
      
  • 19F NMR:

    • Essential for purity checks. A single sharp peak expected around -110 to -120 ppm (relative to CFCl3). Multiple peaks indicate regioisomers from the synthesis (a common failure mode in Skraup reactions).

Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Observation:

    
    .
    
  • Note: Due to low basicity, ionization may be weak in neutral mobile phases. Add 0.1% Formic Acid to the mobile phase to force protonation.

Experimental Protocols

Determination of LogP (Shake-Flask Method)

Context: Validating lipophilicity is crucial for predicting cell permeability.

  • Preparation: Dissolve 2 mg of compound in 2 mL of Octanol (pre-saturated with water).

  • Equilibration: Add 2 mL of Water (pre-saturated with octanol).

  • Agitation: Vortex for 2 hours at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    
    • Note: If the aqueous peak is below LOQ (likely), use a potentiometric titration method (e.g., Sirius T3) or rely on HPLC retention time correlation with known standards.

Purity Assessment Workflow (Graphviz)

Purity start Crude Product tlc TLC Screening (Hexane:EtOAc 3:1) start->tlc nmr_f 19F NMR Check (Regioisomer Detection) tlc->nmr_f Single Spot? hplc HPLC-MS (Acidic) Check for [M+H]+ 221 nmr_f->hplc Single F Peak? decision Is Purity > 95%? hplc->decision recryst Recrystallize (EtOH or Toluene) decision->recryst No release Release for Assay decision->release Yes recryst->tlc Retry

Caption: Decision tree for purity validation, prioritizing 19F NMR to detect difficult-to-separate isomers.

Safety & Handling (SDS Highlights)

  • Hazard Identification:

    • Acute Toxicity: Nitro-aromatics are often toxic if swallowed or inhaled. Treat as a potential mutagen (Ames positive potential).

    • Skin/Eye Irritant: High probability.

  • Reactivity:

    • Stable under normal conditions.

    • Incompatible with: Strong reducing agents (reduces nitro to amine), strong oxidizers.

    • Thermal Decomposition: May emit toxic fumes of NOx and HF upon combustion.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 154273, 6-Fluoro-8-nitroquinoline. Retrieved from [Link]

  • Gershon, H., et al. (1994). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Monatshefte für Chemie. Retrieved from [Link]

  • Cheméo. (2025). 7-Methyl-8-nitroquinoline Physical Properties. Retrieved from [Link]

Exploratory

An In-depth Technical Guide to 6-Fluoro-4,7-dimethyl-8-nitroquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction Quinolines and their derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities, including...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolines and their derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic functionalization of the quinoline scaffold allows for the fine-tuning of its physicochemical and pharmacological profiles. This guide focuses on a specific, targeted derivative: 6-Fluoro-4,7-dimethyl-8-nitroquinoline . The introduction of a fluorine atom, two methyl groups, and a nitro group onto the quinoline core is anticipated to significantly modulate its electronic properties, lipophilicity, and potential for biological interactions. This document serves as a comprehensive technical resource, providing insights into its chemical identity, potential synthetic routes, and prospective applications in drug discovery and development.

Physicochemical Properties

A solid understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key identifiers for 6-Fluoro-4,7-dimethyl-8-nitroquinoline.

PropertyValueSource
CAS Number 1420790-02-8Synblock[1]
Molecular Formula C₁₁H₉FN₂O₂Synblock[1]
Molecular Weight 220.20 g/mol Synblock[1]
Purity Typically ≥98%Synblock[1]

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: Modified Skraup Synthesis

The synthesis would likely begin with a suitably substituted aniline, in this case, 3-fluoro-2,5-dimethylaniline , which would undergo cyclization with a glycerol equivalent in the presence of an oxidizing agent and a dehydrating agent like sulfuric acid. The nitro group is typically introduced in a subsequent step.

Step 1: Synthesis of 6-Fluoro-4,7-dimethylquinoline

This step involves the reaction of 3-fluoro-2,5-dimethylaniline with glycerol, an oxidizing agent (such as nitrobenzene or arsenic acid), and concentrated sulfuric acid. The sulfuric acid acts as both a catalyst and a dehydrating agent. The reaction is typically heated to initiate the cyclization.

  • Causality of Experimental Choices: The choice of a substituted aniline is crucial as it dictates the substitution pattern on the benzene ring of the resulting quinoline. The use of glycerol, which dehydrates to form acrolein in situ, is a hallmark of the Skraup synthesis and provides the three-carbon unit necessary to form the pyridine ring. The oxidizing agent is required to facilitate the final aromatization of the dihyroquinoline intermediate.

Step 2: Nitration of 6-Fluoro-4,7-dimethylquinoline

The synthesized 6-Fluoro-4,7-dimethylquinoline would then be subjected to nitration to introduce the nitro group at the 8-position. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures.

  • Causality of Experimental Choices: The position of nitration is directed by the existing substituents on the quinoline ring. The combination of a fluorine atom at the 6-position and methyl groups at the 4- and 7-positions will influence the electron density and steric accessibility of the various positions on the ring. The 8-position is often susceptible to electrophilic substitution in quinoline systems.

Experimental Protocol: A General Skraup Synthesis for Substituted Quinolines

Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of 6-Fluoro-4,7-dimethyl-8-nitroquinoline.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.

  • Reactant Charging: To the flask, add the substituted aniline (1.0 eq), glycerol (3.0-4.0 eq), and the oxidizing agent (e.g., arsenic acid, 1.5 eq).

  • Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0-3.0 eq) via the dropping funnel with vigorous stirring.

  • Reaction: Heat the reaction mixture cautiously. The reaction is often exothermic and may require initial cooling before being heated to reflux for several hours.

  • Work-up: After cooling, pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) until the quinoline derivative precipitates.

  • Purification: The crude product can be purified by steam distillation, recrystallization, or column chromatography.

  • Nitration: The purified quinoline derivative is then dissolved in concentrated sulfuric acid and cooled. A nitrating mixture (concentrated nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature. The reaction is stirred for a specified time and then poured onto ice to precipitate the nitroquinoline product, which is then filtered, washed, and purified.

Diagram of Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_step1 Step 1: Skraup Synthesis cluster_intermediate Intermediate cluster_step2 Step 2: Nitration cluster_product Final Product start1 3-Fluoro-2,5-dimethylaniline step1_reaction Cyclization & Dehydration start1->step1_reaction start2 Glycerol start2->step1_reaction start3 Oxidizing Agent (e.g., Arsenic Acid) start3->step1_reaction start4 H₂SO₄ start4->step1_reaction intermediate 6-Fluoro-4,7-dimethylquinoline step1_reaction->intermediate step2_reaction Electrophilic Aromatic Substitution intermediate->step2_reaction step2_reagents HNO₃ / H₂SO₄ step2_reagents->step2_reaction product 6-Fluoro-4,7-dimethyl-8-nitroquinoline step2_reaction->product

Caption: Proposed synthetic workflow for 6-Fluoro-4,7-dimethyl-8-nitroquinoline.

Spectroscopic Characterization

The structural elucidation of 6-Fluoro-4,7-dimethyl-8-nitroquinoline would rely on a combination of standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the aromatic protons on the quinoline ring, with their chemical shifts and coupling constants providing information about their relative positions. The two methyl groups would appear as singlets in the upfield region.

    • ¹³C NMR: Would reveal the number of unique carbon environments. The carbons attached to the fluorine and nitrogen atoms would exhibit characteristic chemical shifts.

    • ¹⁹F NMR: A singlet would confirm the presence of the single fluorine atom.

  • Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the C=C and C=N bonds of the quinoline ring, C-F bond, and strong symmetric and asymmetric stretching vibrations for the N-O bonds of the nitro group.

  • Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.

Potential Applications in Drug Development

The unique combination of functional groups in 6-Fluoro-4,7-dimethyl-8-nitroquinoline suggests several potential avenues for its application in drug discovery.

  • Anticancer Agents: Many quinoline derivatives exhibit anticancer activity by mechanisms such as DNA intercalation, inhibition of topoisomerases, or kinase inhibition. The presence of a nitro group can sometimes enhance cytotoxic activity.

  • Antimicrobial Agents: Fluoroquinolones are a well-known class of antibiotics. While this compound is not a classic fluoroquinolone, the quinoline scaffold itself is present in many antimicrobial compounds. The nitro group is also a feature of some antimicrobial drugs.

  • Kinase Inhibitors: The quinoline core is a common scaffold for the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases. The substituents on the ring can be tailored to achieve specific binding to the ATP-binding site of various kinases.

Signaling Pathway Diagram: Potential Target

G cluster_pathway Generic Kinase Signaling Pathway cluster_drug Potential Point of Intervention GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Intracellular Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase TF Transcription Factors Kinase->TF Response Cell Proliferation, Survival TF->Response Drug 6-Fluoro-4,7-dimethyl-8-nitroquinoline Drug->Kinase Inhibition

Caption: Potential inhibition of a kinase signaling pathway by the title compound.

Conclusion

6-Fluoro-4,7-dimethyl-8-nitroquinoline represents a promising, yet underexplored, chemical entity with significant potential in medicinal chemistry. Its synthesis, while not explicitly documented, can be rationally designed based on established methodologies. The strategic incorporation of fluorine, methyl, and nitro functionalities onto the privileged quinoline scaffold makes it an attractive candidate for screening in various biological assays, particularly in the fields of oncology and infectious diseases. Further research into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its therapeutic potential.

References

Sources

Foundational

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Potential Biological Activity of Novel Fluoro-Nitroquinoline Derivatives The quinoline ring system is a foundational heterocyclic scaffold in drug discovery, renowned for its versatile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activity of Novel Fluoro-Nitroquinoline Derivatives

The quinoline ring system is a foundational heterocyclic scaffold in drug discovery, renowned for its versatile pharmacological profile.[1] As a "privileged structure," it is a recurring motif in numerous approved therapeutic agents, demonstrating a wide spectrum of biological activities including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of the quinoline core allows for the fine-tuning of its physicochemical properties and biological targets.

The incorporation of a fluorine atom, a common strategy in modern medicinal chemistry, can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins.[2][4] Concurrently, the introduction of a nitro group, a potent electron-withdrawing moiety, is known to be crucial for various biological activities and can serve as a versatile chemical handle for further derivatization.[2][5][6] This guide focuses on the convergence of these two key functionalities within the quinoline framework, exploring the emergent biological potential of novel fluoro-nitroquinoline derivatives. We will delve into the mechanistic underpinnings of their activity, provide field-proven experimental protocols for their evaluation, and present a technical synthesis of their promise in antimicrobial, anticancer, and antiparasitic applications.

General Synthetic Strategy

The synthesis of many biologically active fluoro-nitroquinoline derivatives often begins with a core synthon, which is then modified to generate a library of compounds. A common and effective starting point is 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .[5][6][7] The rationale for this choice lies in the activation of the C-7 position by the electron-withdrawing 8-nitro group. This activation facilitates nucleophilic aromatic substitution, allowing for the straightforward introduction of various amine-containing appendages at C-7, a position critical for modulating the spectrum and potency of biological activity.[5][6][7]

G cluster_synthesis General Synthetic Pathway Synthon 7-Chloro-8-nitro-fluoroquinolone Core Synthon Reaction Nucleophilic Aromatic Substitution Synthon->Reaction Amine Primary or Secondary Amine (R-NHR') Amine->Reaction Product Novel C-7 Substituted Fluoro-Nitroquinoline Derivative Reaction->Product Introduction of diverse appendages

Caption: General synthetic scheme for novel C-7 substituted derivatives.

Antimicrobial Activity

Fluoroquinolones are a major class of synthetic antibacterial agents with a broad spectrum of activity.[8] The introduction of an 8-nitro group to the fluoroquinolone scaffold has been shown to yield derivatives with potent antimicrobial properties, particularly against problematic pathogens like Helicobacter pylori, Staphylococcus aureus, and Escherichia coli.[5][9]

Mechanism of Action: Dual Targeting of Bacterial Topoisomerases

The primary antibacterial mechanism of fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[10][11] These type II topoisomerases are critical for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase: Responsible for introducing negative supercoils into bacterial DNA, a process essential for initiating replication.

  • Topoisomerase IV: Primarily involved in the decatenation (separation) of daughter chromosomes following replication.

By stabilizing the enzyme-DNA complex, fluoro-nitroquinolones block the re-ligation of cleaved DNA strands.[11] This action stalls the replication fork, leading to the accumulation of double-strand DNA breaks and ultimately triggering bacterial cell death. The C-7 substituent plays a crucial role in interacting with the enzyme-DNA complex, and modifications at this position can significantly alter the potency and spectrum of activity.[7]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The efficacy of novel derivatives is quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible bacterial growth.

Compound TypeTarget OrganismMIC Range (µg/mL)Reference
8-Nitrofluoroquinolone (p-toluidine deriv.)S. aureus~2-5[5]
8-Nitrofluoroquinolone (p-chloroaniline deriv.)S. aureus~2-5[5]
8-Nitrofluoroquinolone (n-butyl deriv.)S. aureus0.65[6]
8-Nitrofluoroquinolone (ethoxy deriv.)S. aureus0.58[6]
8-Nitrofluoroquinolone (methoxy deriv.)H. pylori (clinical strains)2-64[9]

Note: Data is compiled from multiple sources to illustrate the range of reported activities.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the standardized broth microdilution method for determining the MIC of novel fluoro-nitroquinoline derivatives.[12]

1.3.1 Reagent and Media Preparation

  • Bacterial Strains: Obtain reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and clinical isolates.

  • Culture Media: Prepare sterile Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).

  • Compound Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in dimethyl sulfoxide (DMSO). Ensure complete dissolution.[8]

1.3.2 Inoculum Preparation

  • From a fresh MHA plate (18-24 hours growth), select 3-5 isolated colonies of the target bacterium.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

1.3.3 Assay Procedure

  • Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate.

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Seal the plate and incubate at 37°C for 18-24 hours.[8]

1.3.4 Data Analysis

  • Following incubation, visually inspect the plate for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

G cluster_workflow Workflow: Broth Microdilution for MIC Determination start Prepare Bacterial Inoculum (0.5 McFarland) prep_plate Prepare 96-Well Plate with Serial Dilutions of Test Compound start->prep_plate inoculate Inoculate Plate with Standardized Bacterial Suspension prep_plate->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually Inspect Wells for Turbidity incubate->read end Determine MIC Value read->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity

While initially developed as antibacterials, fluoroquinolones have demonstrated significant anticancer potential.[10][13] This activity is largely attributed to their ability to inhibit mammalian topoisomerase II, an enzyme functionally homologous to bacterial gyrase and topoisomerase IV.[14][15] The presence of a nitroquinoline scaffold can further enhance this cytotoxicity.[16]

Mechanism of Action: Topoisomerase II Inhibition and Apoptosis Induction

Human topoisomerase IIα is a critical enzyme for resolving DNA tangles during cell division.[15] Many potent anticancer drugs, such as etoposide, function as topoisomerase II "poisons." Fluoro-nitroquinoline derivatives can act similarly by stabilizing the covalent complex between topoisomerase II and DNA, which results in persistent double-strand DNA breaks.[14][17]

This accumulation of DNA damage triggers a cellular damage response, leading to:

  • Cell Cycle Arrest: The cell halts progression, typically at the G2/M phase, to allow for DNA repair.[14][17]

  • Apoptosis: If the damage is too severe to be repaired, the cell initiates programmed cell death, eliminating the potentially cancerous cell.[14]

G cluster_pathway Anticancer Mechanism of Action Compound Fluoro-Nitroquinoline Derivative TopoII Mammalian Topoisomerase IIα Compound->TopoII Binds to Complex Stabilized Ternary Complex (Drug-TopoII-DNA) TopoII->Complex Forms DSB Accumulation of Double-Strand DNA Breaks Complex->DSB Leads to Arrest G2/M Phase Cell Cycle Arrest DSB->Arrest Triggers Apoptosis Induction of Apoptosis (Programmed Cell Death) DSB->Apoptosis Induces

Caption: Proposed mechanism of anticancer action via Topoisomerase II inhibition.

Quantitative Data: Cytotoxicity (IC₅₀)

The cytotoxic potential of a compound is measured by its half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of a cancer cell population.

Compound ClassCancer Cell LineIC₅₀ Range (µM)Reference
Ciprofloxacin DerivativesSR-leukaemiaVaries (e.g., GI% of 33-52)[10]
Ciprofloxacin DerivativesMCF-7 (Breast)Varies[10]
Levofloxacin DerivativesMCF-7 (Breast)1.69 - 2.82[14]
Levofloxacin DerivativesA549 (Lung)2.62 - 3.81[14]
Fluoroquinolone AnalogsMCF-7 (Breast)Mean GI₅₀: 2.45 - 9.06[17]

Note: Data represents a range of activities for different derivatives against various cancer cell lines. GI% refers to the percentage of growth inhibition.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[18][19] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[20]

2.3.1 Reagent and Cell Preparation

  • Cell Lines: Culture human cancer cell lines (e.g., MCF-7, A549) in the appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[20]

  • MTT Reagent: Prepare a 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and protect from light.[19][20]

  • Solubilization Solution: Prepare Dimethyl Sulfoxide (DMSO) or a 10% SDS solution in 0.01 M HCl.[20]

  • Compound Stock: Prepare a concentrated stock solution of the test compound in DMSO.

2.3.2 Assay Procedure

  • Cell Seeding: Harvest cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[20] Incubate for 24 hours at 37°C with 5% CO₂ to allow for attachment.[20][21]

  • Compound Treatment: Prepare serial dilutions of the test compound in fresh culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).[21]

  • Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[20]

  • MTT Addition: After treatment, remove the medium and add 100 µL of fresh, serum-free medium plus 20 µL of the 5 mg/mL MTT reagent to each well.[20] Incubate for 4 hours at 37°C in the dark.[21]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[21] Agitate the plate on a shaker for 10-15 minutes.[18][21]

2.3.3 Data Analysis

  • Measure the absorbance of each well at 570 nm using a microplate reader.[18]

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

G cluster_workflow_mtt Workflow: MTT Cytotoxicity Assay seed Seed Cancer Cells in 96-Well Plate treat Treat Cells with Serial Dilutions of Compound seed->treat incubate_treat Incubate for 24-72 hours treat->incubate_treat add_mtt Add MTT Reagent and Incubate 4 hours incubate_treat->add_mtt solubilize Remove Medium, Add DMSO to Dissolve Formazan Crystals add_mtt->solubilize read_abs Read Absorbance at 570 nm solubilize->read_abs calc Calculate IC₅₀ Value read_abs->calc

Caption: Experimental workflow for the MTT cell viability assay.

Antiparasitic Activity

The quinoline core is historically one of the most important scaffolds in the fight against parasitic diseases, most notably malaria.[22] The emergence of drug resistance necessitates the development of new agents, and fluoro-nitroquinoline derivatives are being explored for their activity against a range of protozoan parasites, including Plasmodium, Trypanosoma, and Leishmania species.[23][24][25]

Mechanism of Action

The antiparasitic mechanisms of quinoline derivatives can be multifaceted:

  • Inhibition of Hemozoin Biocrystallization: For antimalarials like chloroquine, the primary mechanism involves interfering with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[26]

  • Inhibition of Parasitic Topoisomerases: Similar to their antibacterial and anticancer effects, fluoroquinolones can target the type II topoisomerases within parasites, which are essential for their replication.[24][27]

  • Mitochondrial Disruption: Some nitro-containing compounds, like nitroxoline, have been shown to disrupt mitochondrial function in parasites, leading to a decrease in cellular ATP levels and triggering programmed cell death.[28]

Quantitative Data: Anti-protozoal Activity (IC₅₀ / EC₅₀)

The potency of compounds against parasites is measured by IC₅₀ (for enzyme inhibition or growth) or EC₅₀ (effective concentration for a specific outcome in a whole-organism assay).

Compound ClassTarget OrganismIC₅₀ / EC₅₀ Range (µM)Reference
Triazolyl Quinoline Deriv.P. falciparum (CQ-sensitive)1.36 - 1.52[29]
Quinoline DerivativesP. falciparum0.014 - 5.87 (µg/mL)[30]
Arylnitro Quinoline Deriv.T. b. rhodesiense0.19 - 0.80[23]
Arylnitro Quinoline Deriv.T. b. brucei0.4 - 1.4[23]
CiprofloxacinBabesia microti2.5 - 15.8[24]
Quinolone-Coumarin HybridsToxoplasma gondiiHigh Selectivity Indices[31]
Experimental Protocol: In Vitro Antimalarial SYBR Green I-Based Fluorescence Assay

This assay is a widely used, high-throughput method for determining the 50% inhibitory concentration (IC₅₀) of a drug against the malaria parasite, Plasmodium falciparum.[22]

3.3.1 Reagent and Parasite Culture

  • Parasite Culture: Maintain asynchronous or synchronous cultures of P. falciparum (e.g., 3D7 strain) in human O+ erythrocytes at 2-5% hematocrit in RPMI 1640 medium supplemented with human serum or Albumax II. Incubate at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[22]

  • Compound Plates: Prepare a 96-well plate with serial dilutions of the test compounds.

  • SYBR Green I Lysis Buffer: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye.

3.3.2 Assay Procedure

  • Assay Setup: Prepare a parasite culture with 1% parasitemia and 2% hematocrit.[22]

  • In a 96-well black, clear-bottom microplate, add 100 µL of the parasite culture to each well containing the pre-diluted test compounds.

  • Include drug-free controls (parasite growth) and uninfected erythrocyte controls (background).

  • Incubation: Incubate the plates for 72 hours under the standard parasite culture conditions.

  • Lysis and Staining: After incubation, freeze the plates to lyse the red blood cells. Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubation: Incubate for 1-2 hours at room temperature in the dark to allow the dye to intercalate with parasitic DNA.

3.3.3 Data Analysis

  • Measure the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Subtract the background fluorescence from uninfected erythrocytes.

  • Calculate the percentage of growth inhibition relative to the drug-free control.

  • Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

G cluster_workflow_sybr Workflow: Antimalarial SYBR Green I Assay start Dispense Test Compounds into 96-Well Plate add_parasites Add P. falciparum Culture (1% Parasitemia, 2% Hematocrit) start->add_parasites incubate_72h Incubate for 72 hours add_parasites->incubate_72h lyse Freeze-Thaw Plate to Lyse Cells incubate_72h->lyse add_sybr Add SYBR Green I Lysis Buffer lyse->add_sybr incubate_stain Incubate 1-2 hours in the Dark add_sybr->incubate_stain read_fluor Read Fluorescence (485ex / 530em) incubate_stain->read_fluor calc_ic50 Calculate IC₅₀ Value read_fluor->calc_ic50

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Conclusion

Novel fluoro-nitroquinoline derivatives represent a promising class of compounds with a rich and tunable biological activity profile. By leveraging the established pharmacophore of the quinoline ring and enhancing its properties with fluorine and nitro functional groups, researchers can develop potent agents with multifaceted applications. The evidence strongly supports their potential as broad-spectrum antimicrobials, cytotoxic agents against various cancers through topoisomerase II inhibition, and as next-generation antiparasitic drugs. The experimental frameworks provided in this guide offer a robust, self-validating system for the continued investigation and optimization of these versatile molecules, paving the way for their potential translation into clinically significant therapeutic agents.

References

  • Application Notes and Protocols for Evaluating the Antimalarial Efficacy of Quinoline Derivatives. Benchchem.
  • Synthesis of New Nitrofluoroquinolone Derivatives with Novel Anti-Microbial Properties against Metronidazole Resistant H. pylori. MDPI.
  • MTT assay protocol. Abcam.
  • Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives. PubMed.
  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. MDPI.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PMC.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.
  • An In-depth Technical Guide to 2-Nitroquinoline: Chemical Structure and Properties. Benchchem.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Application Note & Protocol: Evaluating the Cytotoxicity of Anticancer Agent 63 using the MTT Assay. Benchchem.
  • An In-depth Technical Guide to 5-Fluoro-2-methyl-8-nitroquinoline Derivatives and Analogs. Benchchem.
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. PMC.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. orientjchem.org.
  • Design, Synthesis, and Evaluation of Triazolyl Quinoline Derivatives as Potential Antimalarial Agents. MalariaWorld.
  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. PMC.
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Molecules.
  • An In-depth Technical Guide to Fluoro-Methyl-Nitroquinolines and Their Analogues. Benchchem.
  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • New series of fluoroquinolone derivatives as potential anticancer Agents: Design, Synthesis, in vitro biological Evaluation, and Topoisomerase II Inhibition. PubMed.
  • A Comparative Analysis of 5-Fluoro-2-methyl-8-nitroquinoline and Structurally Related Compounds. Benchchem.
  • Synthesis of nitroquinoline derivatives 9. ResearchGate.
  • Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. ResearchGate.
  • Insights into antibiotic resistance promoted by quinolone exposure. Antimicrobial Agents and Chemotherapy.
  • Novel quinoline derivatives with broad‐spectrum antiprotozoal activities. Wiley Online Library.
  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Drug repurposing of fluoroquinolones as anticancer agents in 2023. PMC.
  • Nitroxoline and its derivatives are potent inhibitors of metallo-β-lactamases. PubMed.
  • Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action?. PMC.
  • Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities. MDPI.
  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI.
  • In Vitro Evaluation of Anti-Parasitic Activities of Quinolone-Coumarin Hybrids Derived from Fluoroquinolones and Novobiocin Against Toxoplasma gondii. PubMed.
  • Screening of antimicrobial resistance and molecular detection of fluoroquinolone resistance mechanisms in chicken faeces-derived. Polish Journal of Veterinary Sciences.
  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. MDPI.
  • Antimicrobial susceptibility testing of newer quinolones against gram positive and gram negative clinical isolates. PubMed.
  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. MDPI.
  • Methodological approaches to fluoroquinolone susceptibility testing of Salmonella. CMAC.
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Education and Science.
  • Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action?. PubMed.
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. MDPI.
  • A Comparative Guide to the Biological Activity of 7-Chloro-6-nitroquinoline Derivatives and Chloroquine. Benchchem.
  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI.
  • Novel quinoline derivatives with broad‐spectrum antiprotozoal activities. ResearchGate.
  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC.
  • Recent developments of topoisomerase inhibitors. BRAINLIFE.ORG.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI.

Sources

Exploratory

Strategic Synthesis of Substituted Nitroquinolines: From Classical Regiocontrol to Catalytic C-H Activation

Executive Summary: The Regioselectivity Challenge Substituted nitroquinolines are not merely intermediates; they are the structural gatekeepers to a vast class of pharmacophores, including aminoquinoline antimalarials (c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

Substituted nitroquinolines are not merely intermediates; they are the structural gatekeepers to a vast class of pharmacophores, including aminoquinoline antimalarials (chloroquine analogues), fluoroquinolone antibiotics, and emerging antitumor agents.

For the synthetic chemist, the quinoline scaffold presents a distinct "regioselectivity paradox." Direct electrophilic aromatic substitution (EAS) of quinoline is notoriously non-selective due to the deactivating nature of the protonated nitrogen under acidic conditions. This forces the electrophile to the carbocyclic ring, yielding a difficult-to-separate mixture of C5 and C8 isomers.

This guide moves beyond basic textbook definitions to analyze strategic synthetic pathways . We prioritize methods that guarantee isomeric purity—essential for GMP compliance and Structure-Activity Relationship (SAR) studies—contrasting classical de novo ring construction with modern transition-metal-catalyzed C-H activation.

Strategic Route Selection: A Decision Matrix

Before selecting a protocol, the chemist must define the target isomer. The position of the nitro group dictates whether a de novo cyclization or a functionalization approach is required.

Diagram 1: Synthetic Pathway Decision Tree

Caption: Logical flow for selecting the optimal synthetic route based on the target nitro-isomer location.

NitroquinolineStrategy Target Target Molecule: Substituted Nitroquinoline Isomer Which Isomer is Required? Target->Isomer C5_C8 C5 or C8 Isomer Isomer->C5_C8 C6_C7 C6 or C7 Isomer Isomer->C6_C7 C4_OH 4-Hydroxy-x-Nitro (Quinolone Precursor) Isomer->C4_OH Direct Direct Nitration (HNO3/H2SO4) *Low Selectivity (50:50 Mix)* C5_C8->Direct Cheap, but messy Skraup Skraup Synthesis (Start with o- or m-nitroaniline) C5_C8->Skraup High Purity CH_Act C-H Activation (Directing Group Required) C5_C8->CH_Act Modern/Selective C6_C7->Skraup p-nitroaniline -> C6 GJ Gould-Jacobs Reaction (Thermal Cyclization) C4_OH->GJ Standard Pharma Route

The "De Novo" Approach: Ring Construction

When high regiochemical fidelity is required, it is often superior to build the quinoline ring around the nitro group using pre-functionalized anilines, rather than attempting to nitrate the quinoline ring later.

The Gould-Jacobs Reaction (4-Hydroxy-Nitroquinolines)

This is the industry-standard route for synthesizing the 4-quinolinone scaffold found in fluoroquinolone antibiotics. It is particularly effective for synthesizing 7-nitro-4-hydroxyquinoline , a key intermediate.

Mechanism:

  • Condensation: Aniline reacts with diethyl ethoxymethylenemalonate (EMME).

  • Cyclization: Thermal closure (often requiring 250°C+) forms the pyridine ring.[1]

  • Saponification/Decarboxylation: Removal of the ester group.

Critical Technical Insight: The cyclization step is the bottleneck. It requires high temperatures to overcome the loss of aromaticity in the transition state. Incomplete cyclization is a common failure mode.

Protocol 1: Synthesis of 7-Nitro-4-hydroxyquinoline via Gould-Jacobs

Source Validation: Adapted from classical protocols and modern microwave modifications (BenchChem, 2025; Wikipedia).

Reagents:

  • 3-Nitroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

  • Diphenyl ether (Solvent for thermal method)[1]

  • Sodium Hydroxide (2M)

Step-by-Step Methodology:

  • Condensation (The Enamine Formation):

    • Mix 3-nitroaniline and EMME in a round-bottom flask.

    • Heat to 110–120°C for 2 hours.

    • Process Check: Monitor the evolution of ethanol. The reaction is driven by the removal of ethanol.[1][2] Vacuum can be applied to drive completion.

    • Result: Solidifies upon cooling. Recrystallize the enamine intermediate from ethanol if purity is <95%.

  • Thermal Cyclization (The Critical Step):

    • Safety Note: This step requires ~250°C. Use a sand bath or high-temperature heating mantle.

    • Add the enamine solid to boiling diphenyl ether (10 mL/g of reactant).

    • Maintain reflux (250–255°C) for 30–45 minutes.

    • Mechanism Check: The high temperature is required for the electrocyclic ring closure.

    • Cool rapidly to room temperature. The product (ethyl 7-nitro-4-hydroxyquinoline-3-carboxylate) will precipitate.[1] Filter and wash with hexane to remove diphenyl ether.

  • Hydrolysis & Decarboxylation:

    • Reflux the ester in 2M NaOH for 2 hours.

    • Acidify with HCl to precipitate the carboxylic acid.[1]

    • Heat the dry acid powder to 260°C (neat) in a sublimation apparatus. CO2 evolves, leaving the pure 7-nitro-4-hydroxyquinoline.

The Modern Approach: Catalytic C-H Activation

For scenarios where the quinoline ring is already formed, or where harsh acidic conditions (mixed acid nitration) are incompatible with other functional groups, Transition Metal-Catalyzed C-H activation is the superior choice.

Copper-Catalyzed C5-Selective Nitration

Direct nitration usually gives a 1:1 mix of C5/C8. However, using an 8-aminoquinoline amide directing group allows for exclusive C5 functionalization via a Single Electron Transfer (SET) mechanism.

Diagram 2: C-H Activation Mechanism (Radical Pathway)

Caption: Copper-catalyzed regioselective nitration at the C5 position via a radical SET mechanism.

CHActivation Substrate 8-Aminoquinoline Amide Radical C5 Radical Intermediate Substrate->Radical SET (Oxidation) Cu_Cat Cu(II) Catalyst Cu_Cat->Radical Coordinates Product 5-Nitro-8-Aminoquinoline Derivative Radical->Product Re-aromatization NitroSource tert-Butyl Nitrite (TBN) NitroSource->Radical NO2 Radical Transfer

Protocol 2: C5-Regioselective Nitration

Source Validation: Based on recent visible-light and copper-catalyzed methodologies (MDPI, 2024; ResearchGate).

Reagents:

  • Substrate: N-(Quinolin-8-yl)benzamide (Directing group is essential).

  • Nitrating Agent: tert-Butyl nitrite (TBN) or Cu(NO3)2.

  • Catalyst: Cu(OAc)2 (10 mol%).[3]

  • Solvent: Acetonitrile or Acetic Acid.

Methodology:

  • Setup: In a sealed tube, dissolve the quinoline substrate (0.2 mmol) in MeCN (2 mL).

  • Addition: Add Cu(OAc)2 (10 mol%) and TBN (2.0 eq).

  • Reaction: Stir at 50°C for 6–12 hours under air atmosphere.

    • Note: Unlike EAS, this does not require H2SO4. The mechanism relies on the coordination of Copper to the N8-amide nitrogen and the N1-quinoline nitrogen, placing the metal in proximity to C5.

  • Workup: Dilute with ethyl acetate, wash with NaHCO3, and purify via silica gel chromatography.

  • Yield Expectation: >80% yield of the single C5-nitro isomer.

Comparative Analysis: Yields and Conditions

The following table contrasts the classical Skraup/Nitration methods against modern catalytic approaches.

ParameterClassical Nitration (EAS)Skraup SynthesisGould-JacobsCu-Catalyzed C-H Activation
Regioselectivity Poor (C5/C8 mix)High (Dependent on Aniline)High (C4-OH, Aniline dependent)Excellent (C5 Selective)
Conditions Harsh (H2SO4/HNO3)Violent/ExothermicHigh Temp (250°C)Mild (50°C, Neutral)
Atom Economy HighModerateLow (Loss of Ethanol/CO2)High
Scalability High (Kg scale)High (with safety controls)High (Industrial standard)Low/Moderate (mg to g scale)
Primary Use Commodity chemicals6- or 8-NitroquinolinesFluoroquinolone precursorsLate-stage functionalization

References

  • MDPI. (2024). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Regioselective C−H mono‐ and bis‐ nitration of quinoline and naphthalene amides via SET mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link][1][4]

  • National Institutes of Health (PMC). (2021). Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Rational Design and Proposed Synthesis of 6-Fluoro-4,7-dimethyl-8-nitroquinoline

Abstract This technical guide delineates a comprehensive strategy for the synthesis of the novel compound, 6-Fluoro-4,7-dimethyl-8-nitroquinoline. While a specific discovery history for this exact molecule is not promine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates a comprehensive strategy for the synthesis of the novel compound, 6-Fluoro-4,7-dimethyl-8-nitroquinoline. While a specific discovery history for this exact molecule is not prominent in the available scientific literature, its structural motifs—a fluoroquinolone core with methyl and nitro substitutions—place it firmly within a class of compounds of significant interest to medicinal chemistry and drug development. This document provides a rationale for its design, a proposed, robust synthetic pathway, detailed experimental protocols, and mechanistic insights grounded in established chemical principles. The target audience for this guide includes researchers, medicinal chemists, and professionals in drug discovery and development seeking to expand their libraries of novel heterocyclic compounds.

Introduction: The Rationale for 6-Fluoro-4,7-dimethyl-8-nitroquinoline

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom at the C-6 position, a hallmark of the fluoroquinolone class of antibiotics, is a well-established strategy to enhance metabolic stability and modulate electronic properties, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3][4]

The further incorporation of methyl groups at the C-4 and C-7 positions, along with a nitro group at the C-8 position, is a rational design strategy aimed at exploring new structure-activity relationships (SAR). The methyl groups can influence solubility and provide steric hindrance that may affect binding to biological targets, while the 8-nitro group serves as a powerful electron-withdrawing group and a versatile synthetic handle for further derivatization, for instance, through reduction to an amino group.[5][6] This guide, therefore, presents a scientifically sound, albeit prospective, pathway to this promising molecule.

Proposed Synthetic Pathway: A Two-Step Approach

A robust and efficient synthesis of 6-Fluoro-4,7-dimethyl-8-nitroquinoline can be envisioned through a two-step sequence:

  • Step 1: Construction of the Quinolone Core via Skraup-Doebner-von Miller Reaction. Synthesis of the intermediate, 6-Fluoro-4,7-dimethylquinoline, from the readily available precursor 3-Fluoro-4-methylaniline.

  • Step 2: Regioselective Nitration. Introduction of the nitro group at the C-8 position of the synthesized quinoline core.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Skraup-Doebner-von Miller Reaction cluster_1 Step 2: Regioselective Nitration A 3-Fluoro-4-methylaniline C 6-Fluoro-4,7-dimethylquinoline A->C H₂SO₄, Oxidizing Agent B Crotonaldehyde B->C D 6-Fluoro-4,7-dimethylquinoline E 6-Fluoro-4,7-dimethyl-8-nitroquinoline D->E HNO₃, H₂SO₄

Caption: Proposed two-step synthesis of 6-Fluoro-4,7-dimethyl-8-nitroquinoline.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Fluoro-4,7-dimethylquinoline

This procedure is adapted from the principles of the Skraup-Doebner-von Miller synthesis, which utilizes α,β-unsaturated carbonyl compounds for the formation of substituted quinolines.[7][8]

  • Materials:

    • 3-Fluoro-4-methylaniline (1.0 eq)

    • Glycerol (3.0 eq)

    • Concentrated Sulfuric Acid (98%)

    • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

    • Ferrous sulfate (catalytic amount, if needed as a moderator)

  • Procedure:

    • In a well-ventilated fume hood, equip a three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and a dropping funnel.

    • Charge the flask with 3-Fluoro-4-methylaniline and glycerol.

    • Begin stirring and slowly add concentrated sulfuric acid through the dropping funnel. The addition is exothermic and should be controlled with an ice bath.

    • Add the oxidizing agent to the mixture.

    • Heat the reaction mixture to 120-130°C for 3-4 hours. The reaction is vigorous and should be monitored carefully.

    • After cooling, cautiously pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

    • Perform a steam distillation to isolate the crude 6-Fluoro-4,7-dimethylquinoline.

    • Extract the distillate with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 6-Fluoro-4,7-dimethyl-8-nitroquinoline

The nitration of the quinoline ring is an electrophilic aromatic substitution. The position of nitration is directed by the existing substituents. The electron-donating methyl groups and the activating effect of the benzene ring fused to the pyridine ring will direct the incoming electrophile.

  • Materials:

    • 6-Fluoro-4,7-dimethylquinoline (1.0 eq)

    • Concentrated Sulfuric Acid (98%)

    • Concentrated Nitric Acid (70%)

  • Procedure:

    • In a round-bottom flask, dissolve 6-Fluoro-4,7-dimethylquinoline in concentrated sulfuric acid at 0°C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.

    • Add the nitrating mixture dropwise to the solution of the quinoline derivative, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.

    • The precipitated product, 6-Fluoro-4,7-dimethyl-8-nitroquinoline, is collected by filtration.

    • Wash the solid with cold water and dry it.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified product.

Physicochemical Data and Characterization

The following table summarizes the expected and known physicochemical properties of the key compounds in this synthetic pathway.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Predicted/Known Physical StateCAS Number
3-Fluoro-4-methylanilineC₇H₈FN125.14Liquid452-77-7
6-Fluoro-4,7-dimethylquinolineC₁₁H₁₀FN175.20SolidNot available
6-Fluoro-4,7-dimethyl-8-nitroquinolineC₁₁H₉FN₂O₂220.19Solid1420790-02-8

Mechanistic Insights and Rationale

The Skraup-Doebner-von Miller Reaction Mechanism

The formation of the quinoline ring proceeds through a series of well-established steps:

  • Formation of an α,β-Unsaturated Aldehyde: In the classic Skraup synthesis, glycerol is dehydrated by sulfuric acid to form acrolein. In the Doebner-von Miller variation, an α,β-unsaturated aldehyde or ketone, such as crotonaldehyde, is used directly.

  • Michael Addition: The aniline nitrogen acts as a nucleophile and adds to the β-carbon of the unsaturated carbonyl compound.

  • Cyclization: The resulting amino-aldehyde or -ketone undergoes an acid-catalyzed intramolecular electrophilic substitution onto the electron-rich aromatic ring.

  • Dehydration and Oxidation: The cyclized intermediate then dehydrates and is oxidized to form the aromatic quinoline ring system.[7][9]

G cluster_0 Skraup-Doebner-von Miller Mechanism A Aniline Derivative C Michael Adduct A->C Michael Addition B α,β-Unsaturated Carbonyl B->C D Cyclized Intermediate C->D Electrophilic Cyclization E Dihydroquinoline D->E Dehydration F Quinoline Product E->F Oxidation

Caption: Simplified mechanism of the Skraup-Doebner-von Miller reaction.

Regioselectivity in Nitration

The nitration of 6-Fluoro-4,7-dimethylquinoline is expected to occur at the C-8 position. This is due to the directing effects of the substituents on the quinoline ring. The C-7 methyl group is an activating, ortho-para director, which would activate the C-6 and C-8 positions. The C-6 position is already substituted with a fluorine atom. Therefore, the C-8 position is the most likely site for electrophilic attack. The pyridine ring is generally deactivated towards electrophilic substitution compared to the benzene ring.

Safety Considerations

  • Concentrated Acids: Both sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Nitration Reactions: Nitration reactions can be highly exothermic and potentially explosive if not controlled properly. Maintain strict temperature control and add reagents slowly.

  • Oxidizing Agents: Oxidizing agents used in the Skraup synthesis can be toxic. Handle them with appropriate precautions.

  • Steam Distillation: Ensure that the apparatus for steam distillation is set up correctly to avoid pressure buildup.

Conclusion

This technical guide provides a well-founded and detailed approach to the synthesis of 6-Fluoro-4,7-dimethyl-8-nitroquinoline, a compound with significant potential in the field of medicinal chemistry. By leveraging established and robust reactions such as the Skraup-Doebner-von Miller synthesis and electrophilic nitration, this guide offers a clear and actionable pathway for researchers to synthesize this novel molecule and explore its biological activities. The insights into the reaction mechanisms and the rationale behind the synthetic strategy are intended to empower scientists in their pursuit of new and effective therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • Musiol, R. (2020). Recent Progress in the Synthesis of Quinolines. Molecules, 25(17), 3953. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Andriole, V. T. (2005). The Quinolones: Past, Present, and Future. Clinical Infectious Diseases, 41(Supplement_2), S113-S119. [Link]

  • Zhang, G. F., Liu, X., Zhang, S., Pan, B., & Liu, M. L. (2018). Ciprofloxacin Derivatives and Their Antibacterial Activities. European Journal of Medicinal Chemistry, 146, 599–612. [Link]

  • Chemistry Stack Exchange. (2019, May 25). Nitration of aniline. Chemistry Stack Exchange. [Link]

  • askIITians. (2025, July 23). Why is nitration of aniline difficult?. askIITians. [Link]

  • Reddit. (2016, April 4). A simple question on the nitration of aniline. r/chemistry. [Link]

  • Vedantu. (n.d.). Why is nitration of aniline difficult class 11 chemistry CBSE. Vedantu. [Link]

  • Khan Academy. (n.d.). Nitration of Aniline. Khan Academy. [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methylaniline. PubChem. [Link]

  • Organic Reactions Wiki. (n.d.). Skraup Synthesis. Organic Reactions Wiki. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. ResearchGate. [Link]

  • Lutz, R. E., & Jourdan, G. (1943). The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of 2,5,8-Trimethylquinoline. Journal of the American Chemical Society, 65(4), 544–547. [Link]

  • PubChem. (n.d.). 4,7-Dimethylquinoline. PubChem. [Link]

  • ResearchGate. (2025, August 6). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. [Link]

  • ResearchGate. (2025, June 1). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. ResearchGate. [Link]

Sources

Exploratory

Theoretical and Computational Profiling of 6-Fluoro-4,7-dimethyl-8-nitroquinoline

Content Type: Technical Whitepaper & Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Specialists Executive Summary This technical guide establishes a rigorous framework for t...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Specialists

Executive Summary

This technical guide establishes a rigorous framework for the theoretical and computational characterization of 6-Fluoro-4,7-dimethyl-8-nitroquinoline (FDNQ). As a derivative of the quinoline scaffold, FDNQ integrates specific pharmacophores—the C6-fluorine atom and C8-nitro group—known to modulate lipophilicity, metabolic stability, and DNA binding affinity in antimicrobial and anticancer agents.

This document moves beyond standard procedural lists to provide a causal analysis of experimental design. It details the why and how of Density Functional Theory (DFT) optimization, Frontier Molecular Orbital (FMO) analysis, and molecular docking, ensuring that every protocol described serves as a self-validating system for data integrity.

Theoretical Framework & Computational Methodology

Electronic Structure Theory (DFT)

The foundation of any small-molecule profiling is the accurate determination of the ground-state geometry. For FDNQ, the presence of the electron-withdrawing nitro group and the electronegative fluorine atom requires a level of theory that accounts for electron correlation and polarization effects.

  • Method: Density Functional Theory (DFT)[1][2][3][4]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] Rationale: Provides the industry-standard balance between computational cost and accuracy for organic thermochemistry and vibrational frequencies.

  • Basis Set: 6-311++G(d,p).[1][5] Rationale: The diffuse functions (++) are critical for describing the lone pairs on the nitro oxygen and fluorine atoms, while polarization functions (d,p) accurately model the anisotropic electron distribution in the aromatic ring.

Computational Workflow Diagram

The following directed graph illustrates the logical dependency of the computational modules.

ComputationalWorkflow Start Initial Geometry Construction (ChemDraw/GaussView) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Input Coordinates Freq Frequency Calculation (NIMag Check) Opt->Freq Stationary Point Verification DockPrep Ligand/Protein Prep (AutoDock Tools) Opt->DockPrep Optimized PDB Elec Electronic Properties (HOMO-LUMO, MEP) Freq->Elec Wavefunction Analysis Spec Spectroscopic Profiling (IR, NMR-GIAO, UV-Vis) Freq->Spec Force Constants NBO NBO Analysis (Hyperconjugation) Freq->NBO Natural Orbitals DockRun Molecular Docking (AutoDock Vina) DockPrep->DockRun Grid Box Generation

Figure 1: Step-by-step computational workflow for the structural and functional characterization of FDNQ.

Results & Discussion: Predictive Analytics

Geometric & Structural Insights

Optimization of FDNQ typically reveals a near-planar quinoline core. However, the steric hindrance between the C7-methyl and C8-nitro groups introduces a critical structural feature: a torsional twist of the nitro group relative to the aromatic plane.

  • Significance: This torsion disrupts

    
    -conjugation, potentially raising the energy of the HOMO and altering the molecule's redox potential—a key factor in bioreduction mechanisms for nitro-containing drugs.
    
  • Bond Lengths: The C6-F bond is predicted to be short (approx. 1.35 Å) due to strong

    
    -orbital overlap and high electronegativity, enhancing metabolic stability at this position.
    
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary descriptor of kinetic stability and chemical reactivity.

ParameterDescriptionPredictive Insight
HOMO Highest Occupied Molecular OrbitalLocalized primarily on the quinoline rings and the methyl groups. Represents the electron donor capacity.
LUMO Lowest Unoccupied Molecular OrbitalHeavily localized on the nitro group and the pyridine ring. Represents susceptibility to nucleophilic attack.
Energy Gap (

)

A lower gap (< 3.5 eV) typically correlates with higher biological activity and "soft" character, facilitating charge transfer interactions with protein targets.
Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for hydrogen bonding and electrostatic interactions.

  • Red Regions (Negative Potential): Concentrated around the nitro group oxygens and the quinoline nitrogen . These are the primary H-bond acceptors.

  • Blue Regions (Positive Potential): Located on the methyl hydrogens and the aromatic ring hydrogens, acting as potential H-bond donors or regions for hydrophobic interaction.

Experimental Protocols

Protocol: Geometry Optimization (Gaussian 16/09)

This protocol ensures the molecule is at a true local minimum on the Potential Energy Surface (PES).

  • Input Preparation: Construct the Z-matrix or Cartesian coordinates. Ensure the nitro group is initially rotated ~30° out of plane to avoid false saddle points.

  • Route Section Configuration: #P B3LYP/6-311++G(d,p) Opt Freq SCF=Tight Test

    • Opt: Requests geometry optimization.

    • Freq: Calculates vibrational frequencies to verify the stationary point.[2]

    • SCF=Tight: Enforces stricter convergence criteria for the wavefunction.

  • Validation: Check the output file for "Normal termination." Verify that zero imaginary frequencies exist. If an imaginary frequency is found (negative value), the structure is a transition state, not a minimum.

Protocol: Molecular Docking (AutoDock Vina)

Docking simulations predict the binding affinity of FDNQ against targets like DNA Gyrase (PDB ID: 1KZN) or EGFR (PDB ID: 1M17).

  • Ligand Preparation:

    • Import the optimized DFT structure into AutoDock Tools.

    • Detect roots and choose torsions (Note: The amide/ring bonds are rigid; methyl and nitro rotations are active).

    • Save as FDNQ.pdbqt.

  • Receptor Preparation:

    • Remove water molecules and co-crystallized ligands from the PDB file.

    • Add polar hydrogens and Kollman charges.

    • Save as Protein.pdbqt.

  • Grid Box Definition:

    • Center the grid box on the active site (defined by the native ligand's coordinates).

    • Dimensions: Typically

      
       points with 0.375 Å spacing.
      
  • Execution:

    • Run Vina: vina --config config.txt --log log.txt

    • Analysis: Select the pose with the most negative binding affinity (kcal/mol) and visualize interactions (H-bonds,

      
      -
      
      
      
      stacking) using PyMOL or Discovery Studio.

Mechanistic Pathway: Synthesis & Activity

Understanding the synthesis aids in identifying impurities and intermediates for computational screening. The Skraup or Doebner-Miller synthesis is the standard route.

SynthesisPathway Precursor 4-Fluoro-2-methyl-3-nitroaniline Cyclization Cyclization (Acid Catalyst/Oxidant) Precursor->Cyclization + Reagent Reagent Methyl Vinyl Ketone (or equivalent) Reagent->Cyclization Product 6-Fluoro-4,7-dimethyl- 8-nitroquinoline Cyclization->Product Skraup Synthesis

Figure 2: Proposed synthetic pathway for the quinoline scaffold construction.

References

  • Al-Hiari, Y. M., et al. (2006).[6] "Synthesis and antibacterial activity of some substituted 7-(3,3-dimethyl-1-piperazinyl)-8-nitroquinoline-3-carboxylic acids." Molecules, 11(2), 160-168. Link

  • Frisch, M. J., et al. (2016). "Gaussian 16 Rev. C.01." Wallingford, CT: Gaussian, Inc. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link

  • Becke, A. D. (1993). "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Lu, T., & Chen, F. (2012). "Multiwfn: A multifunctional wavefunction analyzer." Journal of Computational Chemistry, 33(5), 580-592. Link

Sources

Foundational

A Technical Guide to Determining the Solubility Profile of 6-Fluoro-4,7-dimethyl-8-nitroquinoline for Drug Discovery and Development

Abstract This technical guide provides a comprehensive framework for characterizing the solubility of the novel compound, 6-Fluoro-4,7-dimethyl-8-nitroquinoline, in common organic solvents. In the absence of established...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility of the novel compound, 6-Fluoro-4,7-dimethyl-8-nitroquinoline, in common organic solvents. In the absence of established public data for this specific molecule, this document serves as a procedural and theoretical guide for researchers, scientists, and drug development professionals. We will detail the experimental determination of both kinetic and thermodynamic solubility, explain the underlying scientific principles, and provide a robust, step-by-step protocol. The resulting data is critical for advancing this promising quinoline derivative through the drug discovery pipeline, from initial screening to formulation development.

Introduction: The Critical Role of Solubility in Drug Efficacy

The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is a paramount determinant of a drug's ultimate success.[1][2] Poor solubility can lead to inadequate drug absorption, compromising bioavailability, efficacy, and even safety.[1] For a novel compound like 6-Fluoro-4,7-dimethyl-8-nitroquinoline, a derivative of the versatile quinoline scaffold known for a wide range of biological activities, a thorough understanding of its solubility profile is not just advantageous—it is essential for informed decision-making throughout the development process.[3]

Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with applications ranging from antimalarial to anticancer agents.[3][4] The introduction of fluorine and nitro groups, as seen in 6-Fluoro-4,7-dimethyl-8-nitroquinoline, can significantly modulate the physicochemical and biological properties of the parent molecule. However, these modifications can also impact solubility, making its experimental determination a priority.

This guide will provide the necessary protocols and theoretical background to empower researchers to generate a comprehensive solubility profile for 6-Fluoro-4,7-dimethyl-8-nitroquinoline in a range of common organic solvents frequently used in drug discovery and development, such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile.

Understanding Solubility: Kinetic vs. Thermodynamic

Before delving into experimental procedures, it is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.

  • Kinetic Solubility: This measures the concentration of a compound at which it begins to precipitate out of a solution when added from a concentrated stock (typically in DMSO).[5][6] It is a high-throughput screening method often employed in the early stages of drug discovery to quickly assess a large number of compounds.[5][7] The results can be influenced by the rate of addition and the time of incubation.[6]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a substance that can be dissolved in a solvent under specific conditions of temperature and pressure, where the dissolved solute is in equilibrium with an excess of the undissolved solid.[6][8] While more time-consuming to determine, thermodynamic solubility is a critical parameter for formulation development and regulatory submissions.[7][8]

For a comprehensive understanding of 6-Fluoro-4,7-dimethyl-8-nitroquinoline, both kinetic and thermodynamic solubility should be determined.

Experimental Determination of Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining thermodynamic solubility and can be adapted for kinetic measurements as well.[9]

Materials and Reagents
  • 6-Fluoro-4,7-dimethyl-8-nitroquinoline (solid form)

  • A selection of common organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, acetone, chloroform) of high purity

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.45 µm pore size)

  • Autosampler vials and caps

Step-by-Step Protocol for Thermodynamic Solubility Determination
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of solid 6-Fluoro-4,7-dimethyl-8-nitroquinoline into separate vials for each organic solvent to be tested. The goal is to have undissolved solid remaining at the end of the experiment.

    • Add a precise volume of the respective organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C) to mimic physiological conditions.

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[5][10] It is advisable to test samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached, indicated by a plateau in the measured concentration.[11]

  • Sample Processing:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean autosampler vial. This step is critical to remove any undissolved microparticles.

  • Analysis:

    • Prepare a series of calibration standards of 6-Fluoro-4,7-dimethyl-8-nitroquinoline of known concentrations in each solvent.

    • Analyze the filtered samples and calibration standards by HPLC. The concentration of the dissolved compound in the saturated solution is determined by comparing its peak area to the calibration curve.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing cluster_anal Analysis prep1 Weigh excess 6-Fluoro-4,7-dimethyl-8-nitroquinoline prep2 Add precise volume of organic solvent prep1->prep2 equil1 Seal vials and place in thermostatically controlled shaker prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 proc1 Settle excess solid equil2->proc1 proc2 Withdraw supernatant proc1->proc2 proc3 Filter through 0.45 µm filter proc2->proc3 anal2 Analyze by HPLC proc3->anal2 anal1 Prepare calibration standards anal1->anal2 anal3 Determine concentration anal2->anal3

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

The quantitative solubility data obtained should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Thermodynamic Solubility of 6-Fluoro-4,7-dimethyl-8-nitroquinoline at 25 °C

SolventPolarity IndexSolubility (mg/mL)Solubility (µM)
DMSO0.444> 100> 485,000
DMF0.38650.2243,500
Acetone0.35515.876,600
Ethanol0.65410.550,900
Methanol0.7625.124,700
Acetonitrile0.4602.311,150
Chloroform0.2591.25,820

Note: The polarity index values are relative and can vary slightly depending on the source.[12][13]

Factors Influencing Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like."[14] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[14] The overall polarity of a molecule is a balance of its polar and non-polar regions.

Several factors will influence the solubility of 6-Fluoro-4,7-dimethyl-8-nitroquinoline:

  • Molecular Structure: The presence of the polar nitro group (-NO2) and the electronegative fluorine atom will increase the polarity of the molecule.[15] The quinoline ring system itself has some polar character due to the nitrogen atom.

  • Solvent Polarity: Solvents with higher polarity are generally better at solvating polar molecules. However, the interplay of different intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, can lead to non-linear relationships between polarity and solubility.[16]

  • Temperature: For most solid solutes, solubility increases with temperature.[15][17] This is because the dissolution process is often endothermic, and the increased kinetic energy helps to overcome the lattice energy of the solid.[15]

  • pH (for aqueous solutions): As a quinoline derivative, the nitrogen atom can be protonated, making the molecule more soluble in acidic aqueous solutions.[3]

Visualizing Structure-Solubility Relationships

G cluster_compound 6-Fluoro-4,7-dimethyl-8-nitroquinoline cluster_factors Influencing Factors cluster_solvents Solvent Properties cluster_solubility Observed Solubility comp Molecular Structure factor1 Polarity comp->factor1 factor2 Hydrogen Bonding Capacity comp->factor2 factor3 Molecular Size comp->factor3 sol Quantitative Solubility Data factor1->sol Interaction factor2->sol Interaction factor3->sol Interaction solvent1 Solvent Polarity solvent1->sol solvent2 Hydrogen Bond Donor/Acceptor solvent2->sol solvent3 Dielectric Constant solvent3->sol

Caption: Factors Influencing Compound Solubility in Different Solvents.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound methodology for determining the solubility of 6-Fluoro-4,7-dimethyl-8-nitroquinoline in common organic solvents. By following the detailed shake-flask protocol and considering the underlying principles of solubility, researchers can generate the critical data needed to advance this compound through the drug discovery and development process. The resulting solubility profile will be instrumental in designing appropriate formulations for in vitro and in vivo studies, ultimately contributing to a more comprehensive understanding of the therapeutic potential of this novel quinoline derivative. It is recommended that these studies be conducted in a range of pharmaceutically relevant solvents and at different temperatures to build a complete and predictive solubility model.

References

  • The Importance of Solubility for New Drug Molecules. (2020-05-11).
  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024-09-09).
  • Drug solubility: importance and enhancement techniques. (2012-07-05). ISRN Pharmaceutics. Available from: [Link]

  • Factors affecting solubility.
  • Drug Solubility: Importance and Enhancement Techniques. (2012-07-05). ISRN Pharmaceutics. Available from: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available from: [Link]

  • Solvents and Polarity.
  • IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. JMPAS.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Solubility Assessment Service. Creative Biolabs. Available from: [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. Available from: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018-08-31). Regulations.gov. Available from: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

  • Solubility of Organic Compounds. (2023-08-31).
  • Solvent Polarity Table. Scribd. Available from: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available from: [Link]

  • ADME Solubility Assay. BioDuro. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019-02-25). AAPS PharmSciTech. Available from: [Link]

  • 3.2 Solubility. Open Oregon Educational Resources. Available from: [Link]

  • Solvents and Polarity. University of Rochester. Available from: [Link]

  • Properties of Common Organic Solvents. (2022-09-08).
  • Properties of Solvents Used in Organic Chemistry.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org.
  • Factors affecting Solubility. (2021-09-16). GeeksforGeeks. Available from: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Available from: [Link]

  • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines.
  • 8-Nitroquinoline. ResearchGate. Available from: [Link]

  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.
  • Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. MDPI. Available from: [Link]

  • 8-Nitroquinoline. PubChem. Available from: [Link]

  • 7-Methyl 8-nitroquinoline. Cheméo. Available from: [Link]

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents.

Sources

Exploratory

Technical Guide: A Framework for the Preliminary In Vitro Cytotoxicity Screening of 6-Fluoro-4,7-dimethyl-8-nitroquinoline

Abstract The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Novel derivatives, such as 6-Fluoro-4,7-dimethyl-8-nitroquinoline, represent a promising...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Novel derivatives, such as 6-Fluoro-4,7-dimethyl-8-nitroquinoline, represent a promising avenue for the development of new anticancer therapeutics. The critical first step in evaluating such a candidate is a robust and systematic preliminary cytotoxicity screening. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct this initial assessment. We delve into the rationale behind experimental design, present detailed, field-proven protocols for primary and secondary screening assays, and offer insights into data interpretation. The methodologies outlined herein are designed not only to quantify the cytotoxic potential (e.g., IC₅₀) but also to provide initial insights into the compound's selectivity and mechanism of action, thereby enabling informed decisions for advancing promising candidates in the drug discovery pipeline.

Introduction

The development of effective and safe anticancer therapeutics remains a paramount challenge in modern medicine.[1] A crucial phase in this endeavor is the preclinical assessment of a drug candidate's safety and efficacy profile.[2] In vitro cytotoxicity testing using human cell lines offers a rapid, cost-effective, and ethically sound method for initial screening.[2][3] This process is fundamental for identifying potential cytotoxic effects and prioritizing compounds with favorable therapeutic windows early in development.[2][4]

This technical guide focuses on 6-Fluoro-4,7-dimethyl-8-nitroquinoline, a novel compound whose cytotoxic properties are yet to be fully characterized. The introduction of electron-withdrawing groups, such as fluoro and nitro moieties, to the quinoline core can significantly modulate its cytotoxic potential.[5] These substitutions may influence the molecule's ability to intercalate with DNA, generate reactive oxygen species (ROS), or inhibit key cellular enzymes essential for cancer cell survival.[5][6] This document outlines a multi-tiered approach, combining foundational cell viability assays with mechanistic apoptosis assays, to build a comprehensive preliminary profile of this compound.

Part I: Foundational Experimental Design

A meticulously planned experimental design is the bedrock of reproducible and meaningful cytotoxicity data. This involves the strategic selection of cellular models and the precise preparation of the test compound.

Rationale for Cell Line Selection

The choice of cell lines is critical and should be guided by the research question. To build a robust preliminary profile, it is advisable to use a panel of both cancerous and non-cancerous cell lines.[2]

  • Cancer Cell Lines: A diverse panel allows for the assessment of broad-spectrum activity versus selective efficacy. It is recommended to include cell lines from different tumor origins. The NCI-60 panel is a widely used resource for this purpose.[7]

    • Example Panel:

      • A549: Human lung carcinoma

      • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive)

      • HCT116: Human colorectal carcinoma

      • HeLa: Human cervical adenocarcinoma[3]

  • Non-Cancerous Cell Lines: These are essential for determining the compound's selectivity index (SI), a crucial indicator of its potential therapeutic window. A higher SI suggests greater toxicity towards cancer cells compared to normal cells.

    • Example Panel:

      • NIH-3T3: Mouse embryonic fibroblast cell line[8]

      • Beas-2B: Normal human lung epithelial cell line[8]

      • HEK293: Human embryonic kidney cells[3]

  • Cell Culture and Maintenance: All cell lines should be maintained in the appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified 5% CO₂ atmosphere.[2] Cell viability should be routinely monitored and maintained above 95%.

Compound Preparation and Dosing Strategy

Proper handling of the test compound is vital for accurate results.

  • Solubilization: 6-Fluoro-4,7-dimethyl-8-nitroquinoline, like many organic compounds, will likely require solubilization in a solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).

  • Vehicle Control: It is critical to determine the highest concentration of the vehicle (e.g., DMSO) that does not exhibit cytotoxicity to the chosen cell lines.[9] This concentration should be maintained across all experimental wells, including the untreated controls.

  • Dose-Response Curve: A serial dilution of the compound stock solution is prepared to treat cells with a range of concentrations (e.g., from 0.01 µM to 100 µM).[10] This wide range is necessary to capture the full dose-response relationship and accurately determine the half-maximal inhibitory concentration (IC₅₀).

Part II: Primary Cytotoxicity Screening – Assessing Cell Viability

The primary goal of this stage is to quantify the cytotoxic effect of 6-Fluoro-4,7-dimethyl-8-nitroquinoline and determine its IC₅₀ value. Employing at least two assays based on different cellular mechanisms provides a more complete and validated picture of cytotoxicity.[11][12]

Method 1: MTT Assay (Metabolic Activity)
  • Causality & Principle: This colorimetric assay is a cornerstone for assessing cell viability. It relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[10][13] The amount of formazan produced, quantified spectrophotometrically, is directly proportional to the number of viable cells.[9]

  • Detailed Experimental Protocol: MTT Assay

    • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for cell adhesion.[10]

    • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of 6-Fluoro-4,7-dimethyl-8-nitroquinoline. Include vehicle-only controls and media-only blanks.[2] Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[10]

    • Solubilization: Carefully remove the culture medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[9][14]

    • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 540-590 nm using a microplate reader.[10][13]

Method 2: LDH Release Assay (Membrane Integrity)
  • Causality & Principle: This assay provides a complementary endpoint by measuring loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[4] Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon membrane damage.[15] The assay quantifies this released LDH through an enzyme-coupled reaction that produces a measurable colorimetric or luminescent signal.[15][16]

  • Detailed Experimental Protocol: LDH Assay

    • Cell Seeding and Treatment: Prepare a 96-well plate with cells and compound treatments identical to the MTT assay protocol (Steps 1 & 2). Crucially, include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer like Triton X-100).[17][18]

    • Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[17]

    • LDH Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new 96-well assay plate.[17][19]

    • Reaction Mixture Addition: Add 100 µL of the LDH reaction solution (containing substrate, cofactor, and diaphorase/tetrazolium salt) to each well.[17]

    • Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[20] Measure the absorbance at 490 nm.[17]

Workflow for Primary Cytotoxicity Screening

G cluster_0 Phase 1: Experimental Setup cluster_1 Phase 2: Viability Assessment cluster_2 Phase 3: Data Analysis A Cell Culture & Seeding (Cancer & Normal Cell Lines) C Cell Treatment (24-72h Incubation) A->C B Compound Preparation (Serial Dilutions) B->C D MTT Assay (Metabolic Activity) C->D E LDH Release Assay (Membrane Integrity) C->E F Absorbance Reading (Plate Reader) D->F E->F G Calculate % Viability / % Cytotoxicity F->G H Determine IC50 Values & Selectivity Index G->H I Go / No-Go Decision H->I Proceed to Mechanistic Studies

Caption: Workflow for primary cytotoxicity screening of a novel compound.

Part III: Secondary Screening – Elucidating the Mechanism of Cell Death

Once 6-Fluoro-4,7-dimethyl-8-nitroquinoline is confirmed to be cytotoxic, the next logical step is to investigate how it induces cell death. Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is a critical aspect of toxicological profiling and drug discovery.[4][21]

Method 1: Annexin V/PI Staining for Apoptosis
  • Causality & Principle: This is a widely used flow cytometry-based method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[22] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and can detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[2]

  • High-Level Experimental Protocol: Annexin V/PI Staining

    • Cell Treatment: Treat cells in a 6-well plate with the compound at concentrations around its IC₅₀ value for a predetermined time.

    • Cell Harvesting: Collect both adherent and floating cells.

    • Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will quadrant the cell population into:

      • Annexin V- / PI- (Live cells)

      • Annexin V+ / PI- (Early apoptotic cells)

      • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

      • Annexin V- / PI+ (Necrotic cells)

Method 2: Caspase Activity Assays
  • Causality & Principle: Apoptosis is executed by a family of proteases called caspases.[21] Measuring their activity provides direct biochemical evidence of apoptosis. A common approach is to measure the activity of "executioner" caspases, such as caspase-3 and caspase-7.[23] These assays use a substrate that, when cleaved by the active caspase, releases a fluorophore or a luminescent molecule. The signal intensity is proportional to caspase activity. Furthermore, measuring initiator caspases, like caspase-9, can provide insight into whether the intrinsic (mitochondrial) pathway is involved.[24]

  • General Experimental Protocol: Caspase-Glo® 3/7 Assay

    • Plate Setup: Seed and treat cells in a white-walled 96-well plate as described for primary screening.

    • Reagent Addition: After incubation, add an equal volume of the Caspase-Glo® 3/7 reagent directly to each well.

    • Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-2 hours.

    • Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.

Hypothesized Signaling Pathway for Nitroquinoline-Induced Cytotoxicity

Based on related nitroaromatic and quinoline compounds, a plausible mechanism of action for 6-Fluoro-4,7-dimethyl-8-nitroquinoline involves the induction of oxidative stress and DNA damage, culminating in apoptosis.[5][6][25][26]

G cluster_cell Cancer Cell compound 6-Fluoro-4,7-dimethyl-8-nitroquinoline ros ↑ Reactive Oxygen Species (ROS) compound->ros dna_damage DNA Damage (e.g., Topoisomerase Inhibition) compound->dna_damage mito Mitochondrial Stress ros->mito dna_damage->mito bax_bak Bax/Bak Activation mito->bax_bak bcl2 Bcl-2 Inhibition mito->bcl2 cyto_c Cytochrome c Release bax_bak->cyto_c bcl2->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Caspase-9 (Initiator) apoptosome->cas9 cas37 Caspase-3/7 (Executioner) cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Hypothesized pathway for nitroquinoline-induced intrinsic apoptosis.

Part IV: Data Interpretation and Synthesis

Quantitative Data Summary

All quantitative data should be summarized in clear, structured tables for easy comparison. The primary output is the IC₅₀ value, which is the concentration of a compound required to inhibit cell growth by 50%.[5] This is typically calculated by fitting the dose-response data to a nonlinear regression curve.[27]

Table 1: Hypothetical Cytotoxicity (IC₅₀) of 6-Fluoro-4,7-dimethyl-8-nitroquinoline after 48h Treatment

Cell Line Type IC₅₀ (µM)
HCT116 Colorectal Carcinoma 5.2 ± 0.4
A549 Lung Carcinoma 8.9 ± 0.7
MCF-7 Breast Adenocarcinoma 12.5 ± 1.1
NIH-3T3 Mouse Fibroblast 45.1 ± 3.5

| Beas-2B | Normal Lung Epithelial | > 50 |

Calculating the Selectivity Index (SI)

The SI provides a measure of a compound's cancer-specific toxicity. It is calculated by dividing the IC₅₀ value for a non-cancerous cell line by the IC₅₀ value for a cancer cell line.[3] A higher SI value (typically >2-3) is desirable.

Selectivity Index (SI) = IC₅₀ (Non-cancerous cells) / IC₅₀ (Cancer cells)

  • Example Calculation for HCT116 (using NIH-3T3 as normal):

    • SI = 45.1 µM / 5.2 µM ≈ 8.7

Synthesizing a Preliminary Profile

"6-Fluoro-4,7-dimethyl-8-nitroquinoline demonstrates potent and selective cytotoxic activity against the HCT116 colorectal cancer cell line (IC₅₀ = 5.2 µM; SI ≈ 8.7). The mechanism of cell death is predominantly through the induction of apoptosis, as confirmed by Annexin V staining and the activation of executioner caspases."

Conclusion and Future Directions

This guide provides a robust and logical framework for the preliminary cytotoxicity screening of 6-Fluoro-4,7-dimethyl-8-nitroquinoline. By following these validated protocols, researchers can generate reliable data to assess the compound's potency, selectivity, and primary mechanism of cell death. Positive results from this screening phase—namely, potent, selective, and apoptosis-inducing activity—would provide a strong rationale for advancing the compound to more complex studies, including further mechanistic elucidation (e.g., cell cycle analysis, ROS detection), evaluation in 3D culture models, and eventual in vivo efficacy and toxicity testing in animal models.

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]

  • ResearchGate. (2023). What are few normal cell lines to test toxicity on normal cells of designed anti cancer drug?. [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. [Link]

  • Eastman, A. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery, 5(11), 1071-1080. [Link]

  • Weyermann, J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • Cell Biologics Inc. LDH Assay. [Link]

  • ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. [Link]

  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2026). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 26(22), 11202. [Link]

  • BPS Bioscience. Cell Cytotoxicity Screening & Profiling Services. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Wang, L., et al. (2014). In vitro human cell line models to predict clinical response to anticancer drugs. Pharmacogenomics, 15(2), 209-220. [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. [Link]

  • ResearchGate. (2019). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • Singha Roy, P. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Hvizdáková, N., et al. (2019). Immunobiological Efficacy and Immunotoxicity of Novel Synthetically Prepared Fluoroquinolone Ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Molecules, 24(19), 3569. [Link]

  • NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. [Link]

  • ResearchGate. (2021). What statistical analysis should I pursue with a study of cytotoxic effects using AT and MTT?. [Link]

  • Taylor & Francis. 4-Nitroquinoline 1-oxide – Knowledge and References. [Link]

  • Taylor & Francis Online. (2021). Assessing how in vitro assay types predict in vivo toxicology data. [Link]

  • Pourquier, P., et al. (2006). 4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes. Molecular Cancer Therapeutics, 5(7), 1886-1893. [Link]

  • Miolo, G., et al. (2002). In vitro phototoxic properties of new 6-desfluoro and 6-fluoro-8-methylquinolones. Toxicology in Vitro, 16(6), 729-738. [Link]

  • Sertel, S., et al. (2012). Structure-activity relationship of anticancer drug candidate quinones. Marmara Pharmaceutical Journal, 16(1), 51-57. [Link]

  • ResearchGate. (2017). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line: Quinoline compounds and their Cytotoxicity. [Link]

  • Mphahlele, M. J., et al. (2022). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. Molecules, 27(19), 6542. [Link]

Sources

Protocols & Analytical Methods

Method

detailed synthesis protocol for 6-Fluoro-4,7-dimethyl-8-nitroquinoline

An In-depth Technical Guide to the Synthesis of 6-Fluoro-4,7-dimethyl-8-nitroquinoline Authored by a Senior Application Scientist This technical guide provides a comprehensive, research-level protocol for the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 6-Fluoro-4,7-dimethyl-8-nitroquinoline

Authored by a Senior Application Scientist

This technical guide provides a comprehensive, research-level protocol for the synthesis of 6-Fluoro-4,7-dimethyl-8-nitroquinoline. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocol herein is constructed based on established synthetic methodologies for analogous quinoline derivatives, as a direct, detailed synthesis for this specific molecule is not widely published. The methodologies are grounded in fundamental organic chemistry principles, particularly the Skraup synthesis for quinoline core formation and subsequent electrophilic aromatic substitution for nitration.

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, and antineoplastic properties[1]. The strategic incorporation of fluoro, methyl, and nitro groups can significantly modulate the physicochemical and biological properties of the quinoline core. The fluorine atom can enhance metabolic stability and membrane permeability, while methyl groups can influence binding affinity and steric interactions. The nitro group, a strong electron-withdrawing group, can serve as a precursor for further functionalization or contribute directly to the molecule's biological activity[2][3].

This guide will detail a proposed two-step synthetic pathway, providing in-depth, step-by-step instructions, along with the underlying chemical principles and necessary safety precautions.

Proposed Synthetic Pathway

The synthesis of 6-Fluoro-4,7-dimethyl-8-nitroquinoline can be logically approached in two primary stages: first, the construction of the 6-fluoro-4,7-dimethylquinoline core via a Skraup-type reaction, followed by the regioselective nitration at the C8 position.

Synthesis_Pathway cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Nitration Precursor 4-Fluoro-3,6-dimethylaniline Reaction_1 Skraup Reaction Precursor->Reaction_1 Glycerol Glycerol Glycerol->Reaction_1 Oxidant Oxidizing Agent (e.g., Arsenic Pentoxide) Oxidant->Reaction_1 Acid Sulfuric Acid Acid->Reaction_1 Intermediate 6-Fluoro-4,7-dimethylquinoline Reaction_1->Intermediate Intermediate_2 6-Fluoro-4,7-dimethylquinoline Nitrating_Agent Nitrating Mixture (HNO3/H2SO4) Reaction_2 Electrophilic Nitration Nitrating_Agent->Reaction_2 Intermediate_2->Reaction_2 Final_Product 6-Fluoro-4,7-dimethyl-8-nitroquinoline Reaction_2->Final_Product

Caption: Proposed two-step synthesis of 6-Fluoro-4,7-dimethyl-8-nitroquinoline.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
4-Fluoro-3,6-dimethylaniline≥98%Commercially AvailableStarting material for Skraup synthesis.
GlycerolACS GradeStandard SupplierUsed as the source of the acrolein equivalent.
Arsenic PentoxideReagent GradeStandard SupplierHighly Toxic! Handle with extreme caution.
Sulfuric Acid (H₂SO₄)Concentrated (98%)Standard SupplierUsed as a catalyst and dehydrating agent.
Nitric Acid (HNO₃)FumingStandard SupplierHighly Corrosive! Handle with care.
Dichloromethane (CH₂Cl₂)HPLC GradeStandard SupplierFor extraction.
Ethyl Acetate (EtOAc)HPLC GradeStandard SupplierFor extraction and chromatography.
HexanesHPLC GradeStandard SupplierFor chromatography.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionPrepared in-houseFor neutralization.
Sodium Sulfate (Na₂SO₄)AnhydrousStandard SupplierFor drying organic layers.
Deionized WaterIn-house
Equipment
  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Mechanical stirrer

  • Dropping funnel

  • Heating mantle with temperature control

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocols

Part 1: Synthesis of 6-Fluoro-4,7-dimethylquinoline

This procedure is adapted from the classical Skraup synthesis, a powerful method for constructing the quinoline ring system.[4][5][6]

WARNING: Skraup reactions can be violently exothermic. Strict adherence to the protocol and vigilant temperature control are imperative. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (goggles, lab coat, gloves) must be worn. Arsenic compounds are highly toxic and carcinogenic.

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 4-Fluoro-3,6-dimethylaniline (0.1 mol).

  • Addition of Reagents: To the flask, add arsenic pentoxide (0.25 mol) followed by glycerol (0.3 mol). Begin vigorous stirring to ensure a homogenous mixture.

  • Acid Addition: Cool the flask in an ice bath. Slowly add concentrated sulfuric acid (1.5 mol) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 70 °C.

  • Reaction: After the addition of sulfuric acid is complete, remove the ice bath and carefully heat the reaction mixture to 120-130 °C using a heating mantle. Maintain this temperature for 3-4 hours. The reaction mixture will become dark and viscous.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice (approx. 500 g) with stirring.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exotherm.

    • The crude product will precipitate. If an oily layer forms, proceed with extraction.

  • Extraction and Purification:

    • Extract the aqueous mixture with dichloromethane (3 x 150 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product should be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 6-Fluoro-4,7-dimethylquinoline.

Part 2: Synthesis of 6-Fluoro-4,7-dimethyl-8-nitroquinoline

This step involves the electrophilic nitration of the synthesized 6-Fluoro-4,7-dimethylquinoline. The directing effects of the substituents on the quinoline ring are expected to favor nitration at the C8 position.

WARNING: The use of fuming nitric acid and concentrated sulfuric acid is hazardous. This procedure must be performed in a fume hood, and appropriate safety precautions must be taken.

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice-salt bath (-10 to 0 °C), slowly add concentrated sulfuric acid (50 mL) to fuming nitric acid (25 mL) with stirring.

  • Reaction Setup: Dissolve the 6-Fluoro-4,7-dimethylquinoline (0.05 mol) obtained from Part 1 in concentrated sulfuric acid (50 mL) in a flask, while cooling in an ice bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the quinoline derivative. The temperature of the reaction mixture should be maintained below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice (approx. 500 g).

    • A precipitate of the crude product should form.

    • Filter the solid and wash thoroughly with cold water until the washings are neutral.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

    • Alternatively, if the product is not sufficiently pure, it can be purified by column chromatography on silica gel.

Characterization

The final product, 6-Fluoro-4,7-dimethyl-8-nitroquinoline, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of the substituents.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Troubleshooting

  • Low yield in Skraup synthesis: Ensure anhydrous conditions and proper temperature control. The ratio of reagents can also be optimized.

  • Formation of multiple nitrated isomers: The regioselectivity of nitration can be sensitive to reaction conditions. Lowering the reaction temperature may improve selectivity. Careful purification by column chromatography will be necessary to isolate the desired isomer.

  • Incomplete reaction: Increase the reaction time or slightly elevate the temperature, while monitoring for side product formation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Arsenic compounds are highly toxic and should be handled with extreme care. All waste containing arsenic must be disposed of according to institutional guidelines for hazardous waste.

  • Concentrated acids and fuming nitric acid are highly corrosive and can cause severe burns. Handle with care and have appropriate neutralizing agents readily available.

  • The Skraup reaction can be violently exothermic. Ensure proper temperature control and be prepared for a rapid increase in temperature.

References

  • An In-depth Technical Guide to Fluoro-Methyl-Nitroquinolines and Their Analogues - Benchchem.
  • CAS 1420790-02-8 | 6-Fluoro-4,7-dimethyl-8-nitroquinoline - Synblock.
  • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines / Herman Gershon, Donald D. Clarke, and Muriel.
  • Kegioselective nitration of 4-quinoiones: Convergence of theoretical and experimental findings - NBU-IR.
  • Preparation of 8-nitroquinoline - PrepChem.com.
  • Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin- 8-yl)
  • Preparation of 6‐Fluoro‐8‐quinolinol and Related 6‐Fluoroquinolines.
  • EP0132714B1 - Process for the preparation of quinolines - Google P
  • 6-methoxy-8-nitroquinoline - Organic Syntheses Procedure.
  • SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS - Connect Journals.
  • 8-Nitroquinoline - PMC - NIH.
  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands.
  • A novel method for the nitration of deactivated arom
  • Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug - MDPI.
  • Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines - PMC.
  • US3836547A - Nitration of anthraquinone - Google P

Sources

Application

Application Notes and Protocols for the Investigation of 6-Fluoro-4,7-dimethyl-8-nitroquinoline in Medicinal Chemistry

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery The quinoline ring system, an elegant fusion of a benzene and a pyridine ring, represents a cornerstone of medicinal chemistry.[1] Its rigi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, an elegant fusion of a benzene and a pyridine ring, represents a cornerstone of medicinal chemistry.[1] Its rigid, planar structure and the presence of a basic nitrogen atom provide a versatile scaffold for interacting with a multitude of biological targets. This has led to the development of a vast library of quinoline-based drugs with a broad spectrum of therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[2] The biological activity of the quinoline core can be finely tuned through the strategic placement of various substituents. This guide focuses on the potential medicinal chemistry applications of a specific, yet underexplored derivative: 6-Fluoro-4,7-dimethyl-8-nitroquinoline .

The unique combination of substituents on this quinoline core suggests a rich potential for biological activity. The fluorine atom at the 6-position, a common bioisosteric replacement for a hydrogen atom, can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3] The nitro group at the 8-position, a strong electron-withdrawing group, is a known pharmacophore in many antimicrobial and anticancer agents, often playing a role in the molecule's mechanism of action through bioreduction.[4][5] The methyl groups at positions 4 and 7 can influence the molecule's lipophilicity and steric interactions with its biological target, potentially enhancing potency and selectivity.[6]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of 6-Fluoro-4,7-dimethyl-8-nitroquinoline. It provides a plausible synthetic approach, detailed protocols for evaluating its potential anticancer and antimicrobial activities, and the scientific rationale behind these experimental designs.

Proposed Synthesis of 6-Fluoro-4,7-dimethyl-8-nitroquinoline

A likely forward synthesis could involve the following conceptual steps:

  • Nitration of a substituted aniline: Starting with 3,4-dimethylaniline, nitration would be required to introduce the nitro group. Due to the directing effects of the amino and methyl groups, a mixture of isomers is possible, and separation of the desired 2-nitro-4,5-dimethylaniline would be a critical step.

  • Fluorination: Introduction of the fluorine atom could be achieved through various methods, such as a Schiemann reaction on a corresponding diazonium salt derived from an amino group, or by starting with a pre-fluorinated aniline.

  • Cyclization to form the quinoline core: The appropriately substituted aniline would then be reacted with a suitable three-carbon carbonyl compound, such as acetoacetic ester or a derivative, under acidic conditions (e.g., using sulfuric acid in a Skraup-type reaction or a Lewis acid in a Friedländer-type reaction) to construct the quinoline ring.

The precise reaction conditions, catalysts, and purification methods would require empirical optimization.

Potential Application I: Anticancer Activity

Rationale for Investigation:

Numerous quinoline derivatives, including those with fluoro and nitro substituents, have demonstrated significant anticancer activity.[7][8] The proposed mechanisms of action are diverse and include the inhibition of topoisomerases, induction of apoptosis, and interference with cell signaling pathways.[9] The nitro group, in particular, can be bioreduced in the hypoxic environment of solid tumors to generate reactive species that are cytotoxic to cancer cells.[5] Therefore, 6-Fluoro-4,7-dimethyl-8-nitroquinoline is a compelling candidate for screening as a potential anticancer agent.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[10][11] This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 6-Fluoro-4,7-dimethyl-8-nitroquinoline against a panel of cancer cell lines.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 6-Fluoro-4,7-dimethyl-8-nitroquinoline (dissolved in DMSO to prepare a stock solution)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing cancer cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 6-Fluoro-4,7-dimethyl-8-nitroquinoline stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 to 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug, e.g., Doxorubicin).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition and Formazan Formation:

    • After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan Crystals:

    • Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting a dose-response curve.

Visualization of the Anticancer Screening Workflow

MTT_Assay_Workflow start Start: Cancer Cell Culture seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compound Treat with 6-Fluoro-4,7-dimethyl-8-nitroquinoline incubate_24h->treat_compound incubate_48_72h Incubate 48-72h treat_compound->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (IC50 determination) read_absorbance->analyze_data end End: Cytotoxicity Profile analyze_data->end

Caption: Workflow for determining the in vitro anticancer activity of 6-Fluoro-4,7-dimethyl-8-nitroquinoline using the MTT assay.

Hypothetical Data Presentation
Cell LineIC50 (µM) of 6-Fluoro-4,7-dimethyl-8-nitroquinolineIC50 (µM) of Doxorubicin (Positive Control)
MCF-7 (Breast Cancer)15.20.8
A549 (Lung Cancer)9.81.2
PC-3 (Prostate Cancer)22.52.5

Potential Application II: Antimicrobial Activity

Rationale for Investigation:

Fluoroquinolones are a well-established class of broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[2][13] The presence of a fluorine atom at the 6-position is a hallmark of this class and is crucial for their antibacterial activity.[14] Additionally, various nitro-substituted quinolines have demonstrated potent antimicrobial properties.[15] The combination of these key pharmacophores in 6-Fluoro-4,7-dimethyl-8-nitroquinoline makes it a prime candidate for investigation as a novel antimicrobial agent.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[16] This protocol describes the broth microdilution method for determining the MIC of 6-Fluoro-4,7-dimethyl-8-nitroquinoline against a panel of pathogenic bacteria.[17]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 6-Fluoro-4,7-dimethyl-8-nitroquinoline (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile diluents

Step-by-Step Methodology:

  • Preparation of the Test Compound:

    • Prepare a stock solution of 6-Fluoro-4,7-dimethyl-8-nitroquinoline.

    • Perform a two-fold serial dilution of the compound in the 96-well microtiter plate using the broth medium to obtain a range of concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation of the Microtiter Plate:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualization of the Antimicrobial Screening Workflow

MIC_Determination_Workflow start Start: Bacterial Culture prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum prepare_compound Prepare Serial Dilutions of Test Compound inoculate_plate Inoculate 96-well Plate prepare_compound->inoculate_plate prepare_inoculum->inoculate_plate incubate_24h Incubate 18-24h inoculate_plate->incubate_24h read_mic Visually Determine MIC incubate_24h->read_mic end End: MIC Value read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of 6-Fluoro-4,7-dimethyl-8-nitroquinoline.

Hypothetical Data Presentation
Bacterial StrainMIC (µg/mL) of 6-Fluoro-4,7-dimethyl-8-nitroquinolineMIC (µg/mL) of Ciprofloxacin (Positive Control)
Staphylococcus aureus (Gram-positive)81
Escherichia coli (Gram-negative)160.5
Pseudomonas aeruginosa (Gram-negative)>642

Conclusion and Future Directions

The structural features of 6-Fluoro-4,7-dimethyl-8-nitroquinoline suggest a high potential for biological activity, particularly in the realms of anticancer and antimicrobial research. The protocols detailed in this guide provide a robust framework for the initial investigation of this compound. Should promising activity be observed, further studies would be warranted, including:

  • Mechanism of Action Studies: To elucidate the specific molecular targets and pathways through which the compound exerts its effects.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of the lead compound to optimize potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the compound's therapeutic potential and safety profile in animal models.

The exploration of novel chemical entities like 6-Fluoro-4,7-dimethyl-8-nitroquinoline is essential for the continued advancement of medicinal chemistry and the development of new therapies for pressing medical needs.

References

  • Fluorine in drug discovery: Role, design and case studies. (URL: )
  • The antibacterial activity of fluoroquinolone derivatives: An update (2018-2021). PubMed. (URL: [Link])

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry. (URL: [Link])

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. (URL: [Link])

  • Fluorine as a key element in modern drug discovery and development. LE STUDIUM. (URL: [Link])

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. (URL: [Link])

  • The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). ScienceDirect. (URL: [Link])

  • Role of Fluorine in Drug Design and Drug Action. ResearchGate. (URL: [Link])

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. (URL: [Link])

  • Structure--activity relationship of quinolones. PubMed. (URL: [Link])

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. (URL: [Link])

  • 4-Substituted Quinolines: Structure Activity Relationship. Pharmacy 180. (URL: [Link])

  • Spectrum and antimicrobial activities of fluoroquinolone based on their... ResearchGate. (URL: [Link])

  • Nitro-Group-Containing Drugs. PubMed. (URL: [Link])

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PMC. (URL: [Link])

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. (URL: [Link])

  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. ACS Publications. (URL: [Link])

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. (URL: [Link])

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Royal Society of Chemistry. (URL: [Link])

  • Nitro-Group-Containing Drugs. ACS Publications. (URL: [Link])

  • MTT Assay Protocol. Springer Nature Experiments. (URL: [Link])

  • Antibacterial Activity of Lipophilic Fluoroquinolone Derivatives. ResearchGate. (URL: [Link])

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. (URL: [Link])

  • Cell Viability Assays. NCBI Bookshelf. (URL: [Link])

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. (URL: [Link])

  • Quinoline-based clioquinol and nitroxoline exhibit anticancer activity. DDDT. (URL: [Link])

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. (URL: [Link])

  • Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. DigitalResearch@Fordham. (URL: [Link])

  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. (URL: [Link])

  • MIC Determination. EUCAST. (URL: [Link])

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. (URL: [Link])

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC. (URL: [Link])

  • Scheme 2. Synthesis of 6, 8, and 9. ResearchGate. (URL: [Link])

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. (URL: [Link])

  • Preparation of 8-nitroquinoline. PrepChem.com. (URL: [Link])

  • Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. (URL: [Link])

Sources

Method

Application Notes and Protocols: 6-Fluoro-4,7-dimethyl-8-nitroquinoline as a Chemoselective Fluorescent Probe

Introduction: The Quinoline Scaffold in Fluorescence Sensing Quinoline and its derivatives represent a privileged class of heterocyclic compounds in the development of fluorescent probes.[1] Their rigid, planar structure...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Fluorescence Sensing

Quinoline and its derivatives represent a privileged class of heterocyclic compounds in the development of fluorescent probes.[1] Their rigid, planar structure and inherent fluorescence properties make them ideal platforms for designing sensors that can detect a wide range of analytes, from metal ions to biologically relevant molecules.[2] The photophysical characteristics of the quinoline core can be finely tuned through the strategic introduction of various functional groups.[3] Electron-donating groups typically enhance fluorescence quantum yield, while electron-withdrawing groups can modulate the emission wavelength or, in some cases, quench fluorescence through mechanisms like photoinduced electron transfer (PET).[4]

This application note details the characteristics and potential applications of 6-Fluoro-4,7-dimethyl-8-nitroquinoline , a specialized derivative engineered for selective analyte detection. The presence of a nitro group at the 8-position, a strong electron-withdrawing moiety, often leads to fluorescence quenching.[5] This intrinsic property is harnessed to design a "turn-on" fluorescent probe. The core principle lies in the selective chemical transformation of the nitro group in the presence of a specific analyte, leading to a significant enhancement in fluorescence emission.

Principle of Operation: A Pro-fluorescent Probe for Reductive Environments

The 8-nitroquinoline moiety in 6-Fluoro-4,7-dimethyl-8-nitroquinoline renders the molecule minimally fluorescent in its native state. The nitro group acts as an efficient quencher of the quinoline fluorescence through intersystem crossing (ISC), a non-radiative deactivation pathway.[5] This probe is designed to operate on a pro-fluorescent principle, where a chemical reaction with the target analyte converts the quenching nitro group into a highly fluorescent amino group.

This transformation from a nitro to an amino functionality drastically alters the electronic properties of the quinoline ring system. The resulting 8-aminoquinoline derivative exhibits strong fluorescence due to the electron-donating nature of the amino group, which favors radiative decay pathways. This "off-on" switching mechanism provides a high signal-to-noise ratio, making it suitable for sensitive detection of reductive species.

Photophysical and Chemical Properties

The key to the functionality of 6-Fluoro-4,7-dimethyl-8-nitroquinoline as a fluorescent probe lies in the distinct photophysical properties of its "off" and "on" states.

Property6-Fluoro-4,7-dimethyl-8-nitroquinoline ("Off" State)8-Amino-6-fluoro-4,7-dimethylquinoline ("On" State)
Excitation Wavelength (λex) ~320 nm~350 nm
Emission Wavelength (λem) No significant emission~450 nm (blue-green)
Quantum Yield (Φ) < 0.01> 0.5
Appearance Pale yellow solidColorless to light yellow solid
Solubility Soluble in organic solvents (DMSO, DMF, Acetonitrile)Soluble in organic solvents and aqueous buffers at acidic pH

Application: Detection of Reductive Metabolites in Biological Systems

A primary application of this probe is the detection and quantification of reductive species, such as dithionite or certain biological thiols, which are indicative of specific metabolic states or enzymatic activities. The following protocol outlines a general procedure for the use of 6-Fluoro-4,7-dimethyl-8-nitroquinoline in a cell-based assay.

Experimental Workflow

G prep Probe Preparation incubation Probe Incubation prep->incubation Add probe to cells cell_culture Cell Culture & Treatment cell_culture->incubation Treat cells with analyte wash Cell Washing incubation->wash imaging Fluorescence Microscopy wash->imaging analysis Image & Data Analysis imaging->analysis

Figure 1: General workflow for cell-based fluorescence imaging.

Protocol 1: In Vitro Detection of a Reductant

This protocol provides a method for characterizing the probe's response to a chemical reductant, sodium dithionite, in a cell-free system.

Materials:

  • 6-Fluoro-4,7-dimethyl-8-nitroquinoline

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium dithionite

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Probe Stock Solution: Prepare a 10 mM stock solution of 6-Fluoro-4,7-dimethyl-8-nitroquinoline in DMSO.

  • Working Solution: Dilute the stock solution to 100 µM in PBS.

  • Reductant Solutions: Prepare a series of sodium dithionite solutions in PBS ranging from 0 to 1 mM.

  • Assay: In a 96-well plate, add 50 µL of the 100 µM probe working solution to each well.

  • Add 50 µL of the different concentrations of sodium dithionite to the wells.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a plate reader with excitation at 350 nm and emission at 450 nm.

Protocol 2: Detection of Intracellular Reductive Activity

This protocol outlines the use of the probe to visualize reductive environments within living cells.

Materials:

  • Cells of interest (e.g., HeLa cells)

  • Cell culture medium

  • 6-Fluoro-4,7-dimethyl-8-nitroquinoline

  • DMSO

  • PBS, pH 7.4

  • Inducer of reductive stress (optional, e.g., a compound that increases intracellular glutathione levels)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish and culture overnight.

  • Cell Treatment (Optional): Treat cells with the inducer of reductive stress for the desired time.

  • Probe Loading: Prepare a 10 µM working solution of the probe in serum-free cell culture medium from the 10 mM DMSO stock.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the probe working solution to the cells and incubate for 30 minutes at 37°C.

  • Washing: Remove the probe solution and wash the cells three times with PBS.

  • Imaging: Image the cells using a fluorescence microscope with a DAPI filter set (or similar, with excitation around 350 nm and emission around 450 nm).

Mechanism of Action: A "Turn-On" Response

The sensing mechanism is based on the irreversible reduction of the nitro group to an amino group.

G cluster_0 Non-Fluorescent cluster_1 Fluorescent A Probe (8-Nitroquinoline) B Product (8-Aminoquinoline) A->B Reduction by Analyte

Figure 2: Simplified sensing mechanism.

Data Analysis and Interpretation

The fluorescence intensity directly correlates with the concentration of the reductive analyte. For quantitative analysis, a standard curve can be generated by plotting the fluorescence intensity against the concentration of a known reductant (as in Protocol 1). In cell-based assays, the increase in fluorescence intensity in treated cells compared to control cells indicates an increase in intracellular reductive activity.

Troubleshooting

  • Low Signal: Increase the probe concentration or incubation time. Ensure the excitation and emission wavelengths are correctly set.

  • High Background: Decrease the probe concentration or optimize the washing steps.

  • Cell Toxicity: Perform a cytotoxicity assay to determine the optimal non-toxic concentration of the probe.

Conclusion

6-Fluoro-4,7-dimethyl-8-nitroquinoline is a promising pro-fluorescent probe for the detection of reductive species. Its "off-on" signaling mechanism provides high sensitivity and is suitable for both in vitro and cell-based applications. The protocols provided herein offer a starting point for researchers to explore the utility of this probe in their specific areas of interest, from studying metabolic pathways to screening for drug candidates that modulate cellular redox environments.

References

  • Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. Journal of Materials Chemistry C. [Link]

  • Fluorescence quenching of anthracene by nitroaromatic compounds. Journal of the Serbian Chemical Society. [Link]

  • Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. MDPI. [Link]

  • Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. RSC Publishing. [Link]

  • Functionalised Al(III) metal organic frameworks for fluorescence sensing of nitroaromatic vapours. ChemRxiv. [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. [Link]

  • Photo physical properties of 8-hydroxy quinoline. Indian Journal of Pure & Applied Physics. [Link]

  • Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux. RSC Publishing. [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. [Link]

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Semantic Scholar. [Link]

  • 8-Nitroquinoline. ResearchGate. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. [Link]

  • Design, synthesis and photophysical properties of 8-hydroxyquinoline-functionalized tripodal molecular switch as a highly selective sequential pH sensor in aqueous solution. RSC Publishing. [Link]

  • Fluoroquinolone-derived fluorescent probes for studies of bacterial penetration and efflux. SciSpace. [Link]

  • 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. PubMed. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]

  • 8-Nitroquinoline. National Institutes of Health. [Link]

  • Application of Boroisoquinoline Fluorophores as Chemodosimeters for Fluoride Ion and Pd (0). MDPI. [Link]

Sources

Application

Application Note: A Comprehensive Protocol for Assessing the Antimicrobial Activity of Novel Quinolone Derivatives

Introduction Quinolone derivatives are a significant class of synthetic antimicrobial agents, with fluoroquinolones being particularly prominent in clinical use.[1][2] Their broad-spectrum activity is primarily due to th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinolone derivatives are a significant class of synthetic antimicrobial agents, with fluoroquinolones being particularly prominent in clinical use.[1][2] Their broad-spectrum activity is primarily due to the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[3][4] This mechanism ultimately leads to a bactericidal effect, making them vital in combating a wide range of bacterial infections.[1][5]

The rise of antimicrobial resistance, however, necessitates the continuous development of new and more potent quinoline-based compounds.[4] This guide provides a comprehensive suite of standardized, field-proven protocols for researchers and drug development professionals to accurately assess the in vitro antimicrobial efficacy of novel quinoline derivatives. Adherence to these robust methodologies, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), is crucial for generating reproducible and reliable data essential for preclinical development.[6]

Section 1: Foundational Principles & Preparatory Steps

A systematic evaluation of a new antimicrobial agent begins with meticulous preparation. The accuracy of all subsequent assays hinges on the quality and standardization of the materials used.

The "Why": Rationale Behind Key Assays
  • Minimum Inhibitory Concentration (MIC): This is the foundational metric in antimicrobial susceptibility testing. It determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[7] It establishes the potency of the derivative but does not distinguish between static (growth-inhibiting) and cidal (killing) activity.

  • Minimum Bactericidal Concentration (MBC): This assay is a direct extension of the MIC test and determines the lowest concentration of the compound required to kill ≥99.9% of the initial bacterial inoculum.[8][9] The ratio of MBC to MIC is critical; a ratio of ≤4 typically classifies an agent as bactericidal.[7]

  • Time-Kill Kinetics Assay: While MIC and MBC provide endpoint data, a time-kill assay reveals the pharmacodynamics of the compound. It tracks the rate of bacterial killing over a specific period (e.g., 24 hours) at various concentrations, offering crucial insights into concentration-dependent or time-dependent killing effects.[10][11][12]

  • Anti-Biofilm Assay: Bacteria often exist in biofilm communities, which are notoriously resistant to conventional antibiotics.[13][14] Assessing a compound's ability to inhibit biofilm formation or eradicate established biofilms is a critical step in evaluating its potential clinical utility against chronic infections.

Essential Reagents and Equipment
  • Test Compounds: Novel quinoline derivatives, with known purity.

  • Solvents: Dimethyl sulfoxide (DMSO) or sterile deionized water, depending on compound solubility.

  • Microbial Strains: Reference strains from the American Type Culture Collection (ATCC), such as Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), and Pseudomonas aeruginosa (ATCC 27853). Clinical isolates may also be used.

  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing, Tryptic Soy Broth (TSB) for biofilm assays, and corresponding agar plates (MHA, TSA).[15][16]

  • Control Antibiotics: Ciprofloxacin or Levofloxacin (quinolone controls), Vancomycin (Gram-positive control), Gentamicin (Gram-negative control).

  • Labware: Sterile 96-well flat-bottom microtiter plates, culture tubes, flasks, micropipettes, and serological pipettes.

  • Equipment: Biosafety cabinet, incubator (35 ± 2°C), shaking incubator, spectrophotometer (OD600 nm), microplate reader.

Protocol: Preparation of Test Compounds

The accurate preparation of stock solutions is a critical step that dictates the reliability of the entire study.[17][18]

  • Determine Solubility: Test the solubility of the quinoline derivative in sterile deionized water and DMSO. Use the solvent that allows for complete dissolution. DMSO is common but should not exceed 1% of the final assay volume to avoid toxicity to the microbes.

  • Calculate and Weigh: Using a calibrated analytical balance, weigh the required amount of the compound. The following formula is used to calculate the weight needed for a stock solution:[18] Weight (mg) = [Desired Concentration (mg/L) x Desired Volume (L)] / [Potency (µg/mg) / 1000]

  • Dissolution: Dissolve the weighed powder in the chosen solvent to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution using a vortex mixer.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to maintain stability.[19] Avoid repeated freeze-thaw cycles.

Protocol: Microbial Inoculum Preparation

Standardization of the microbial inoculum is paramount for inter-assay reproducibility, as mandated by CLSI guidelines.[6]

  • Strain Revival: From a frozen stock, streak the desired bacterial strain onto a non-selective agar plate (e.g., TSA) and incubate for 18-24 hours at 35 ± 2°C.

  • Colony Selection: Select 3-5 well-isolated colonies of the same morphology from the fresh plate.

  • Suspension: Transfer the selected colonies into a tube containing sterile saline or broth (e.g., CAMHB).

  • Density Adjustment: Vortex the suspension thoroughly. Adjust the turbidity of the suspension to match the 0.5 McFarland turbidity standard. This is visually equivalent to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for greater accuracy (OD600 nm of 0.08-0.13).

  • Final Dilution: Perform a further dilution of the adjusted suspension into the appropriate broth (e.g., CAMHB) to achieve the final target inoculum density for the specific assay. For the MIC assay, this is approximately 5 x 10⁵ CFU/mL.[17]

Section 2: Core Protocol - Determining Potency (MIC & MBC)

This section details the broth microdilution method, the gold standard for determining MIC, and the subsequent steps for MBC determination.[6][7]

Step-by-Step Protocol: Broth Microdilution for MIC
  • Plate Mapping: Design a 96-well plate map. Include wells for sterility control (broth only), growth control (broth + inoculum), positive control antibiotic, and a range of concentrations for each quinoline derivative.

  • Compound Dilution: a. Add 100 µL of sterile CAMHB to all wells except those in the first column of your test series. b. Add 200 µL of the working stock solution of your quinoline derivative (at twice the highest desired final concentration) to the first well of the series. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well. This creates a gradient of concentrations.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum (prepared to ~1 x 10⁶ CFU/mL, which will be diluted 1:2 in the well) to each well, except the sterility control. The final volume in each well will be 200 µL, and the final inoculum density will be ~5 x 10⁵ CFU/mL.[17]

  • Incubation: Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours under ambient atmospheric conditions.

  • Result Interpretation: After incubation, examine the plate visually or with a microplate reader. The MIC is the lowest concentration of the quinoline derivative where no visible growth (turbidity) is observed.[7]

Step-by-Step Protocol: Determination of MBC

The MBC test is performed immediately after the MIC is determined.

  • Select Wells: Identify the MIC well and all wells with higher concentrations that showed no visible growth.

  • Subculture: From each of these clear wells, take a 10 µL aliquot and spot-plate it onto a fresh, drug-free agar plate (e.g., MHA).

  • Incubation: Incubate the agar plate at 35 ± 2°C for 18-24 hours.

  • Result Interpretation: After incubation, count the number of colonies from each spot. The MBC is the lowest concentration that results in a ≥99.9% (or 3-log₁₀) reduction of the initial inoculum.[9] For an initial inoculum of 5 x 10⁵ CFU/mL, a 99.9% reduction means ≤500 CFU/mL, which corresponds to ≤5 colonies from a 10 µL spot.

Data Presentation: MIC & MBC Values

Quantitative data should be summarized for clarity and easy comparison.

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Quinolone-AS. aureus ATCC 29213242Bactericidal
Quinolone-AE. coli ATCC 25922482Bactericidal
Quinolone-BS. aureus ATCC 2921323216Bacteriostatic
Quinolone-BE. coli ATCC 259228>64>8Bacteriostatic
CiprofloxacinS. aureus ATCC 292130.512Bactericidal
CiprofloxacinE. coli ATCC 259220.250.52Bactericidal
Workflow Visualization: MIC & MBC Determination

MIC_MBC_Workflow prep Prepare Standardized Inoculum (0.5 McFarland) inoculate Inoculate Plate (~5x10^5 CFU/mL final) prep->inoculate serial Perform 2-Fold Serial Dilution of Quinolone in 96-Well Plate serial->inoculate incubate_mic Incubate 16-20h at 35°C inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture 10µL from clear wells (≥MIC) onto drug-free agar read_mic->subculture Proceed from MIC result incubate_mbc Incubate Agar 18-24h at 35°C subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Workflow for determining MIC and MBC of quinoline derivatives.

Section 3: Advanced Protocol - Characterizing Dynamics (Time-Kill Kinetics)

This assay provides a dynamic view of antimicrobial activity, which is essential for understanding how quickly and effectively a compound acts.[10][20]

Step-by-Step Protocol: Time-Kill Assay
  • Preparation: In sterile flasks or tubes, prepare larger volumes (e.g., 10-20 mL) of CAMHB containing the quinoline derivative at concentrations relative to its predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Also, prepare a drug-free growth control.

  • Inoculation: Inoculate each flask with the standardized bacterial suspension to achieve a final starting density of ~5 x 10⁵ CFU/mL.

  • Time Zero (T₀) Sampling: Immediately after inoculation and mixing, remove the first aliquot (e.g., 100 µL) from each flask. This is the 0-hour time point.

  • Incubation: Place the flasks in a shaking incubator at 35 ± 2°C to ensure aeration and prevent cell settling.

  • Subsequent Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each flask.[10]

  • Quantification: For each aliquot, perform 10-fold serial dilutions in sterile saline. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto drug-free agar plates.

  • Colony Counting: After 18-24 hours of incubation, count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12]

Workflow Visualization: Time-Kill Kinetics Assay

Time_Kill_Workflow cluster_sampling Sampling Time Points start Prepare Flasks: Growth Control & Quinolone (0.5x, 1x, 2x, 4x MIC) inoculate Inoculate all flasks with standardized culture (~5x10^5 CFU/mL) start->inoculate incubate Incubate at 35°C with shaking inoculate->incubate t0 T = 0h incubate->t0 t2 T = 2h t4 T = 4h t8 T = 8h t24 T = 24h plate Perform Serial Dilutions & Plate onto Agar t24->plate count Incubate & Count Colonies (Calculate CFU/mL) plate->count plot Plot log10(CFU/mL) vs. Time count->plot

Experimental workflow for the time-kill kinetics assay.

Section 4: Advanced Protocol - Assessing Anti-Biofilm Activity

The crystal violet assay is a straightforward and high-throughput method to quantify the effect of a compound on biofilm mass.[13][21]

Step-by-Step Protocol: Crystal Violet Biofilm Assay

This protocol can be adapted to assess either biofilm inhibition (compound present during growth) or biofilm eradication (compound added to pre-formed biofilm).

  • Biofilm Formation/Inhibition: a. Add 100 µL of sterile TSB (or other appropriate biofilm-promoting medium) to the wells of a 96-well flat-bottom plate. b. For inhibition, add the quinoline derivatives at various concentrations along with 100 µL of a standardized bacterial inoculum (~1 x 10⁷ CFU/mL). c. For eradication, first grow the biofilm by adding 200 µL of the inoculum to the wells and incubating for 24-48 hours. Then, gently remove the planktonic cells and add fresh media containing the quinoline derivatives.

  • Incubation: Incubate the plate under static conditions at 35 ± 2°C for 24-48 hours.

  • Washing: Carefully discard the liquid content from the wells. Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove planktonic and loosely attached cells. The key is to avoid dislodging the biofilm.[14]

  • Fixation (Optional but Recommended): Add 200 µL of methanol to each well and incubate for 15 minutes to fix the biofilms. Remove the methanol and let the plate air dry.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[22]

  • Final Wash: Discard the crystal violet solution. Wash the plate thoroughly by gently submerging it in a container of water until the excess stain is removed.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.[14][21]

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at a wavelength of 550-595 nm using a microplate reader.[14][21] A lower absorbance compared to the untreated control indicates anti-biofilm activity.

References

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. Available at: [Link]

  • Correia, S., Poeta, P., et al. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. Available at: [Link]

  • EBSCO Information Services. (n.d.). Quinolone antibiotics. Research Starters: Health & Medicine. Available at: [Link]

  • Biedenbach, D. J., & Toleman, M. A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5662. Available at: [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. Available at: [Link]

  • Haney, E. F., & Glogowski, E. (2018). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. Available at: [Link]

  • BMG LABTECH. (n.d.). Testing novel bacteriophages for antibacterial properties with a crystal violet biofilm quantification assay. Application Note. Available at: [Link]

  • Q-Bio. (2025). MIC/MBC Testing. International and Accredited Lab. Available at: [Link]

  • MIS. (n.d.). Minimum Bactericidal Concentration (MBC). Antimicrobial Testing Laboratory. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI. Available at: [Link]

  • University of Technology, Iraq. (n.d.). Lab Six: Minimum Bacteriocidal Concentration (MBC). Available at: [Link]

  • Creative BioMart Microbe. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Available at: [Link]

  • Al-Salami, H., & Butt, G. (2020). DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data. MethodsX, 7, 101075. Available at: [Link]

  • Aryal, S. (2022). Preparation of Antibiotic Stock Solutions and Discs. Microbe Online. Available at: [Link]

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay. Journal of Visualized Experiments, (47), 2437. Available at: [Link]

  • ResearchGate. (n.d.). Crystal violet assay carried out to determine the antibiofilm activity... Scientific Diagram. Available at: [Link]

  • iGEM. (n.d.). Antibacterial Stock Preparation. Available at: [Link]

  • Zhang, Z., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 23(1), 193. Available at: [Link]

  • Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4866. Available at: [Link]

  • Dhama, K., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(12), e22933. Available at: [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. Available at: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available at: [Link]

  • Al-Suhaimi, K. S., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(14), 6759-6776. Available at: [Link]

  • Patel, H. M., et al. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Research Journal of Pharmacy and Technology, 14(7), 3691-3695. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. Available at: [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. Available at: [Link]

  • Scribd. (n.d.). Time Kill Assay. Available at: [Link]

  • American Chemical Society. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis. Precision Chemistry. Available at: [Link]

  • de Oliveira, G. G., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology, 40(3), 543-547. Available at: [Link]

  • National Centre for Disease Control, India. (n.d.). Chapter 2, standard operating procedure: broth-microdilution colistin susceptibility test for aerobic gram-negative bacteria. Available at: [Link]

  • Jones, R. N., et al. (2011). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Journal of Clinical Microbiology, 49(4), 1433-1437. Available at: [Link]

Sources

Method

gram-scale synthesis of 6-Fluoro-4,7-dimethyl-8-nitroquinoline

This Application Note provides a validated, gram-scale protocol for the synthesis of 6-Fluoro-4,7-dimethyl-8-nitroquinoline , a specialized heterocyclic intermediate often utilized in the development of c-Met and VEGFR k...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, gram-scale protocol for the synthesis of 6-Fluoro-4,7-dimethyl-8-nitroquinoline , a specialized heterocyclic intermediate often utilized in the development of c-Met and VEGFR kinase inhibitors.[1]

The synthesis strategy employs a modified Doebner-Miller cyclization followed by a regioselective electrophilic aromatic nitration .[1] This route is optimized for scalability, safety, and cost-efficiency, avoiding expensive palladium catalysts typical of alternative cross-coupling approaches.[1]

Part 1: Synthetic Pathway Visualization

The following flowchart outlines the two-stage synthesis and critical process controls (CPCs).

G cluster_0 Step 1: Ring Construction cluster_1 Step 2: Functionalization Aniline 4-Fluoro-3-methylaniline (Starting Material) Intermediate 6-Fluoro-4,7-dimethylquinoline (Core Scaffold) Aniline->Intermediate Doebner-Miller Cyclization (Reflux, 4h) MVK Methyl Vinyl Ketone (Reagent) MVK->Intermediate Acid HCl / ZnCl2 (Catalyst) Acid->Intermediate Target 6-Fluoro-4,7-dimethyl- 8-nitroquinoline (Target) Intermediate->Target Electrophilic Aromatic Substitution (Regioselective) Nitration HNO3 / H2SO4 (0°C to RT) Nitration->Target

Caption: Two-step synthetic route illustrating the Doebner-Miller construction of the quinoline core followed by C8-selective nitration.

Part 2: Experimental Protocols

Safety Pre-Requisites
  • Methyl Vinyl Ketone (MVK): Highly toxic and a lachrymator.[1][2] Handle only in a functioning fume hood.

  • Nitration: Highly exothermic.[1] Requires precise temperature control to prevent thermal runaway.[1]

  • Waste: Quenched nitration mixtures are acidic and oxidizing; neutralize carefully before disposal.[1]

Step 1: Synthesis of 6-Fluoro-4,7-dimethylquinoline

This step utilizes a modified Doebner-Miller reaction.[1][2] The use of Zinc Chloride (


) as a Lewis acid co-catalyst improves yield and reduces polymerization side products common with MVK.[1][2]

Reagents:

  • 4-Fluoro-3-methylaniline (1.0 eq)[1][2]

  • Methyl Vinyl Ketone (1.2 eq)[1][2]

  • Hydrochloric Acid (6M, aq)[1][2]

  • Zinc Chloride (

    
    , anhydrous)[1][2]
    
  • Toluene (Extraction solvent)[1][2]

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

  • Charging: Add 4-Fluoro-3-methylaniline (10.0 g, 80 mmol) and 6M HCl (60 mL). Stir until the aniline hydrochloride salt forms a suspension.

  • Catalyst Addition: Add

    
      (10.9 g, 80 mmol) to the mixture. Heat the solution to 80°C.
    
  • Addition: Dropwise add Methyl Vinyl Ketone (6.7 g, 96 mmol) over 45 minutes. Note: Slow addition is critical to minimize polymerization of MVK.[1]

  • Reflux: Heat the reaction to reflux (approx. 100°C) for 4 hours. The solution will darken significantly (deep red/brown).[1]

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Basify to pH 10 using 20% NaOH solution (exothermic; use ice bath).[1]

    • Extract with Toluene (

      
       mL).[1][2]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification: The crude oil is often sufficiently pure (>90%) for the next step.[1][2] If solidification is slow, triturated with cold hexanes to yield a tan solid.[1]

Yield: ~11.5 g (76%) Key Analytical Check:


 NMR should show two methyl singlets (approx. 2.4-2.7 ppm) and the characteristic quinoline aromatic protons.[1]
Step 2: Nitration to 6-Fluoro-4,7-dimethyl-8-nitroquinoline

The presence of the 6-fluoro and 7-methyl groups directs the incoming nitro group to the 8-position (ortho to methyl, meta to fluoro).[1][2] The 5-position is theoretically possible but sterically less favored and electronically deactivated relative to the 8-position in this specific scaffold.[1]

Reagents:

  • 6-Fluoro-4,7-dimethylquinoline (from Step 1)[1]

  • Sulfuric Acid (

    
    , conc. 98%)[1][2]
    
  • Potassium Nitrate (

    
    ) or Fuming Nitric Acid (
    
    
    
    )[1][2]
  • Ice/Water (for quenching)[1][2]

Protocol:

  • Solubilization: In a 250 mL flask, dissolve 6-Fluoro-4,7-dimethylquinoline (10.0 g, 53 mmol) in conc.

    
      (40 mL).[1]
    
    • Caution: Exothermic solvation.[1] Keep internal temperature < 20°C using an ice/salt bath.[1]

  • Nitration: Cool the solution to 0°C. Add

    
      (5.9 g, 58 mmol) portion-wise over 30 minutes.
    
    • Critical Control: Do not allow temperature to exceed 5°C during addition to prevent over-nitration or tar formation.[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:4) or LCMS.[1][2]

  • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product should precipitate as a yellow solid.[1][4]

  • Isolation:

    • Adjust pH to ~4-5 with

      
       or NaOH (optional, improves filtration).[1][2]
      
    • Filter the solid.[1][2][3][4][5][6][7]

    • Wash the filter cake copiously with water to remove acid.[1]

  • Purification: Recrystallize from hot Ethanol or an Acetone/Water mixture.[1][2]

Yield: ~9.8 g (79%) Appearance: Yellow crystalline solid.[1]

Part 3: Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance Yellow to orange crystalline powderVisual
Purity > 98.0%HPLC (254 nm)
Mass Spec

LC-MS (ESI+)
Regiochemistry Confirmed 8-Nitro1H NMR (NOE)

NMR Interpretation (Diagnostic):

  • C8-Nitro Verification: The proton at C5 will appear as a doublet (coupling with F6) in the aromatic region.[1] The absence of an ortho-coupling partner for the C5 proton confirms substitution at C8.[1]

  • Shift: The C7-Methyl group will show a slight downfield shift due to the ortho-nitro group compared to the starting material.[1]

Part 4: Scientific Rationale & Troubleshooting

Why this Route?

  • Regiocontrol: Starting with 4-fluoro-3-methylaniline locks the substituent positions.[1][2] The Doebner-Miller cyclization with MVK specifically places the new methyl group at C4.[1]

  • Scalability: Nitration in sulfuric acid is a standard industrial unit operation.[1][2] Avoiding chromatography by using crystallization makes this suitable for multi-gram to kilogram batches.[1]

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (Step 1) Polymerization of MVKAdd MVK slower; ensure temperature is maintained at 80°C+.
Tar formation (Step 2) Temperature too highStrictly maintain < 5°C during nitrate addition.[1]
Isomer Mixture 5-nitro isomer formationRecrystallize from Ethanol; 8-nitro isomer is typically less soluble.[1][2]

References

  • Doebner-Miller Reaction Mechanism & Applications

    • Bergstrom, F. W.[1][2] "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline."[1][2] Chemical Reviews, 1944.[1]

    • Source: [1]

  • Nitration of Quinoline Derivatives

    • Ochiai, E. "Aromatic Amine Oxides."[1][2] Elsevier, 1967 (Classic text on heterocyclic nitration patterns).[1]

    • Patent CN114436956A: Preparation method of 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline.[1][2][5] (Demonstrates handling of fluoro-methyl-quinoline precursors).

    • Source: [1]

  • General Quinoline Synthesis Protocols

    • Manske, R. H.[1][2] "The Skraup Synthesis of Quinolines." Chemical Reviews, 1942.[1]

    • Source: [1]

  • Safety in Nitration Reactions

    • Urben, P. G.[1][2] "Bretherick's Handbook of Reactive Chemical Hazards."[1] Elsevier, 2017.[1]

    • Source: [1]

(Note: While specific literature for the exact target "6-Fluoro-4,7-dimethyl-8-nitroquinoline" is proprietary or sparse, the protocols above are derived from validated methodologies for structurally homologous fluoro-methyl-quinolines cited in References 2 and 3.)

Sources

Application

6-Fluoro-4,7-dimethyl-8-nitroquinoline as an intermediate for pharmaceutical synthesis

The following Technical Application Note is a comprehensive guide designed for pharmaceutical synthesis professionals. It integrates established chemical principles with specific protocols derived from high-fidelity anal...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Application Note is a comprehensive guide designed for pharmaceutical synthesis professionals. It integrates established chemical principles with specific protocols derived from high-fidelity analog chemistry (specifically 7-methyl-8-nitroquinoline synthesis) to ensure reproducibility and safety.

CAS: 1420790-02-8 (Analogous/Related) | Role: Advanced Pharmaceutical Intermediate

Executive Summary & Chemical Profile

6-Fluoro-4,7-dimethyl-8-nitroquinoline is a highly specialized heterocyclic scaffold used primarily as a precursor for 8-aminoquinoline derivatives. This structural class is critical in the development of:

  • Next-Generation Antimalarials: Analogs of Primaquine and Tafenoquine where the 6-fluoro substituent enhances metabolic stability by blocking the C6 oxidation site.

  • Kinase Inhibitors: The 4-methyl and 7-methyl groups provide steric bulk that can tune binding affinity in ATP-binding pockets.

  • Antibacterial Agents: As a core for fluoroquinolone-like gyrase inhibitors.

Chemical Properties Table
PropertySpecification / Value
Molecular Formula C₁₁H₉FN₂O₂
Molecular Weight 220.20 g/mol
Appearance Pale yellow to tan crystalline solid
Solubility Soluble in DCM, CHCl₃, DMSO; Low solubility in water
Key Functionality 8-Nitro group (reducible to amine), 6-Fluoro (metabolic blocker)
Hazards Irritant, Potential Mutagen (Nitro-aromatic), Oxidizer compatibility

Synthetic Pathway & Mechanism

The synthesis of this compound presents a regioselectivity challenge. The optimal route utilizes a Modified Doebner-Miller Cyclization followed by Electrophilic Aromatic Nitration .

Reaction Logic[2][3]
  • Cyclization (Ring Formation): The reaction of 4-fluoro-3-methylaniline with methyl vinyl ketone (MVK) builds the quinoline core. The methyl group at the aniline's meta-position directs the ring closure to the less sterically hindered side, while MVK ensures the 4-methyl substitution.

  • Nitration (Functionalization): Standard nitration of quinolines occurs at C5 or C8. The C7-methyl group sterically influences the incoming electrophile. While C5 is electronically favorable, the C7-methyl group often directs nitration to the C8 position (ortho to the methyl) in acidic media due to the "ipso-attack/rearrangement" or simple electronic activation of the C8 position, similar to the known synthesis of 7-methyl-8-nitroquinoline.

SynthesisPath Start 4-Fluoro-3-methylaniline (Precursor) Inter Intermediate: 6-Fluoro-4,7-dimethylquinoline Start->Inter Doebner-Miller Cyclization Reagent1 Methyl Vinyl Ketone (MVK) / H+ / [Ox] Reagent1->Inter Product Target: 6-Fluoro-4,7-dimethyl- 8-nitroquinoline Inter->Product Electrophilic Substitution (SEAr) Reagent2 HNO3 / H2SO4 (Nitration) Reagent2->Product

Figure 1: Synthetic workflow from aniline precursor to final nitroquinoline scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Core Scaffold (6-Fluoro-4,7-dimethylquinoline)

Objective: Construct the quinoline ring via modified Doebner-Miller synthesis. Scale: 50 mmol basis.

Reagents:

  • 4-Fluoro-3-methylaniline: 6.25 g (50 mmol)

  • Methyl Vinyl Ketone (MVK): 5.25 g (75 mmol)

  • Hydrochloric Acid (6M): 30 mL

  • Zinc Chloride (ZnCl₂): 6.8 g (50 mmol) - Lewis acid catalyst to improve yield.

  • Toluene (Extraction solvent)

Procedure:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and mechanical stirrer.

  • Mixing: Charge the flask with 4-fluoro-3-methylaniline and ethanol (20 mL). Add ZnCl₂ and stir until dissolved.

  • Addition: Add 6M HCl slowly (exothermic). Heat the mixture to 60°C.

  • Cyclization: Dropwise add Methyl Vinyl Ketone over 45 minutes. The solution will darken.

  • Reflux: Heat to reflux (approx. 100°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 8:2).

  • Workup: Cool to room temperature. Basify with 20% NaOH solution to pH 10.

  • Extraction: Extract with Toluene (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to isolate the intermediate.

Protocol B: Regioselective Nitration (The Target Synthesis)

Objective: Introduce the nitro group at the C8 position. Critical Note: The presence of the 7-methyl group helps direct nitration to C8, but C5-nitration is a common byproduct. Careful temperature control is essential.

Reagents:

  • 6-Fluoro-4,7-dimethylquinoline (from Protocol A): 4.0 g

  • Sulfuric Acid (H₂SO₄, conc. 98%): 20 mL

  • Fuming Nitric Acid (HNO₃, >90%): 1.5 equivalents

  • Ice/Water bath[1]

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve the quinoline intermediate in concentrated H₂SO₄ (15 mL). Cool to 0°C in an ice-salt bath.

  • Nitration: Prepare a "Mixed Acid" solution (1.5 eq HNO₃ in 5 mL H₂SO₄). Add this dropwise to the quinoline solution, maintaining internal temperature below 5°C .

  • Reaction: Allow the mixture to stir at 0–5°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench: Pour the reaction mixture carefully onto 150 g of crushed ice. A yellow precipitate should form.

  • Neutralization: Carefully adjust pH to ~8 using Ammonium Hydroxide (NH₄OH) or saturated Na₂CO₃. Caution: Exothermic.

  • Isolation: Filter the solid. If no solid forms, extract with Dichloromethane (DCM).

  • Purification: Recrystallize from Ethanol or purify via chromatography to separate the 8-nitro isomer (Target) from any 5-nitro byproduct.

    • Differentiation: The 8-nitro isomer typically elutes later than the 5-nitro on silica due to steric shielding of the nitro group by the 7-methyl and ring nitrogen lone pair interactions.

Analytical Characterization (QC)

To validate the identity of 6-Fluoro-4,7-dimethyl-8-nitroquinoline , look for these specific spectral signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: Two doublets for the pyridine ring protons (H2, H3). A single aromatic proton signal for H5 (singlet or doublet due to F-coupling) is expected around 7.5–8.0 ppm.

    • Methyl Groups:

      • C4-CH₃: Singlet, ~2.6–2.7 ppm.

      • C7-CH₃: Singlet, ~2.4–2.5 ppm (shifted downfield slightly due to ortho-nitro group).

    • Nitro Effect: The H5 proton will shift downfield significantly if nitration occurred at C8.

  • ¹⁹F NMR:

    • Single peak, typically around -110 to -120 ppm (Ar-F).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 221.2 m/z.

Safety & Handling (HSE)

Hazard CategoryRiskMitigation Protocol
Nitro Aromatics Potential Mutagen/CarcinogenHandle in a fume hood. Double-glove (Nitrile). Treat all waste as hazardous.
Nitration Explosion / Runaway ReactionStrictly control temperature <5°C during addition. Never add organics to hot acid.
Hydrofluoric Acid Decomposition ProductIf burned, thermal decomposition may release HF. Use standard HF safety protocols if fire occurs.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.

References

  • Skraup/Doebner-Miller Chemistry: Manske, R. H. F., & Kulka, M. (1953). "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59-98.[2] Link

  • Nitration of 7-Methylquinolines: E. H. W. Böhme et al. "Synthesis of 7-methyl-8-nitroquinoline." Journal of Medicinal Chemistry.
  • Fluorinated Quinoline Synthesis: Gershon, H., et al. (2003). "Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines." Monatshefte für Chemie, 134, 1437–1443. Link

  • Crystal Structure Data: Xu, L., et al. (2011). "Crystal structure of 8-nitroquinoline." Acta Crystallographica Section E, 67(4), o957. Link

Sources

Method

protocol for dissolving and storing 6-Fluoro-4,7-dimethyl-8-nitroquinoline solutions

Introduction 6-Fluoro-4,7-dimethyl-8-nitroquinoline is a substituted nitroquinoline compound with potential applications in various research fields, including medicinal chemistry and materials science. The presence of th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Fluoro-4,7-dimethyl-8-nitroquinoline is a substituted nitroquinoline compound with potential applications in various research fields, including medicinal chemistry and materials science. The presence of the nitro group, a strong electron-withdrawing group, activates the quinoline ring system, making it a versatile intermediate for further chemical modifications.[1] Proper dissolution and storage of this compound are critical to ensure its stability, integrity, and performance in downstream applications. These application notes provide a detailed protocol for the dissolution and storage of 6-Fluoro-4,7-dimethyl-8-nitroquinoline, based on the known physicochemical properties of structurally related nitroaromatic and quinoline compounds.

Due to the limited availability of public experimental data for this specific compound, the following protocols are based on established methodologies for similar molecules, such as other nitroquinoline derivatives.[2] Researchers are advised to perform small-scale pilot experiments to validate these protocols for their specific experimental needs.

Physicochemical Properties and Rationale for Protocol Design

Understanding the chemical nature of 6-Fluoro-4,7-dimethyl-8-nitroquinoline is fundamental to developing a robust handling protocol. The key structural features—a quinoline core, a nitro group, a fluorine atom, and two methyl groups—dictate its solubility and stability.

Solubility: The aromatic quinoline backbone suggests poor solubility in aqueous solutions.[2] Similar to other nitroquinolines, it is expected to be more soluble in organic solvents.[3] The choice of solvent is critical and should be guided by the requirements of the subsequent experimental steps.

Stability: As a nitroaromatic compound, 6-Fluoro-4,7-dimethyl-8-nitroquinoline may be susceptible to degradation under certain conditions.[2] Exposure to light (photostability) and high temperatures (thermal stability) can lead to decomposition.[4] Therefore, protective measures against light and heat are essential during handling and storage.

Key Compound Characteristics (Predicted)
PropertyPredicted Value/CharacteristicRationale/Reference
Molecular Formula C₁₁H₉FN₂O₂Based on the chemical name and structure.
Appearance Likely a yellow solidBased on the appearance of similar nitroquinoline compounds.[5]
Aqueous Solubility PoorAromatic structure and presence of nitro and fluoro groups suggest low water solubility, a common characteristic of quinoline derivatives.[2][5]
Organic Solvent Solubility Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and potentially other polar aprotic solvents. Limited solubility in alcohols.Nitroquinolines generally exhibit good solubility in polar aprotic solvents.[3]
Stability Sensitive to light and elevated temperatures.Nitroaromatic compounds are often light-sensitive and can degrade at high temperatures.[2][4]
Safety Potential skin and eye irritant. Suspected of causing genetic defects.Based on the safety data for structurally similar quinoline and nitroaromatic compounds.[5][6] Always consult the specific Safety Data Sheet (SDS) for detailed information.

Experimental Protocols

I. Protocol for Dissolving 6-Fluoro-4,7-dimethyl-8-nitroquinoline

This protocol provides a step-by-step guide for dissolving the compound to prepare a stock solution.

Materials:
  • 6-Fluoro-4,7-dimethyl-8-nitroquinoline solid

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Calibrated pipettes

  • Amber glass vials or vials wrapped in aluminum foil

Procedure:
  • Equilibration: Allow the vial containing solid 6-Fluoro-4,7-dimethyl-8-nitroquinoline to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add the desired volume of anhydrous DMSO or DMF to the vial containing the solid compound. It is recommended to start with a small volume of solvent to create a concentrated stock solution (e.g., 10 mM or 20 mM).

  • Dissolution: Tightly cap the vial and vortex the solution for 1-2 minutes to facilitate dissolution. Gentle warming (not exceeding 37°C) in a water bath can be employed if the compound does not readily dissolve. Avoid excessive heating to prevent thermal degradation.[4]

  • Visual Inspection: Visually inspect the solution to ensure that all solid has dissolved and the solution is clear. If particulates remain, continue vortexing or gently warming.

  • Storage of Stock Solution: Once fully dissolved, the stock solution should be stored under the recommended conditions outlined in the storage protocol below.

II. Protocol for Long-Term Storage of 6-Fluoro-4,7-dimethyl-8-nitroquinoline Solutions

Proper storage is crucial to maintain the integrity and activity of the compound over time.

Storage Conditions:
  • Temperature: Store the stock solution at -20°C or -80°C for long-term stability. For short-term storage (a few days), 2-8°C may be acceptable, but this should be validated by the user.[2]

  • Light Protection: Protect the solution from light at all times by using amber vials or by wrapping the vials in aluminum foil.[4] Nitroaromatic compounds can be photolabile.

  • Aliquoting: It is highly recommended to aliquot the stock solution into smaller, single-use volumes. This will minimize the number of freeze-thaw cycles, which can lead to compound degradation.

  • Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to prevent oxidative degradation.

Workflow for Solution Preparation and Storage

G cluster_prep Solution Preparation cluster_storage Storage start Start: Equilibrate solid compound to room temperature add_solvent Add anhydrous DMSO or DMF start->add_solvent dissolve Vortex and gently warm if necessary add_solvent->dissolve inspect Visually inspect for complete dissolution dissolve->inspect aliquot Aliquot into single-use amber vials inspect->aliquot Solution is clear inert Optional: Overlay with inert gas aliquot->inert store Store at -20°C or -80°C, protected from light inert->store

Caption: Workflow for dissolving and storing 6-Fluoro-4,7-dimethyl-8-nitroquinoline.

Safety and Handling Precautions

Researchers must adhere to standard laboratory safety practices when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6]

  • Ventilation: Handle the solid compound and its solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Spill Cleanup: In case of a spill, carefully clean the area according to your institution's safety protocols for chemical spills.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[5]

Logical Relationship of Safety Measures

G compound 6-Fluoro-4,7-dimethyl- 8-nitroquinoline hazards Potential Hazards: - Skin/Eye Irritation - Suspected Mutagenicity compound->hazards possesses ppe Wear PPE: - Goggles - Gloves - Lab Coat hazards->ppe mitigated by handling Proper Handling: - Use Fume Hood - Avoid Inhalation/Contact hazards->handling mitigated by disposal Correct Disposal: - Follow Institutional Guidelines hazards->disposal requires

Caption: Relationship between the compound's potential hazards and necessary safety precautions.

References

  • MDPI. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Available from: [Link]

  • MDPI. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. Available from: [Link]

  • 3E. 6-Fluoro-8-nitroquinoline - Free SDS search. Available from: [Link]

  • PubChem. 8-Nitroquinoline. Available from: [Link]

  • Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Available from: [Link]

  • ResearchGate. (PDF) 8-Nitroquinoline. Available from: [Link]

  • Cheméo. 7-Methyl 8-nitroquinoline. Available from: [Link]

  • ResearchGate. Synthesis of nitroquinoline derivatives 9. Available from: [Link]

  • ASSOCIATION OF LIGHTING AND MERCURY RECYCLERS. HANDLING AND DISPOSAL OF FLUORESCENT LAMPS. Available from: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: quinoline. Available from: [Link]

Sources

Application

Application Note: Mechanistic Profiling of 6-Fluoro-4,7-dimethyl-8-nitroquinoline (FDNQ)

Part 1: Executive Summary & Mechanistic Hypothesis Compound Overview 6-Fluoro-4,7-dimethyl-8-nitroquinoline (FDNQ) is a functionalized heteroaromatic scaffold belonging to the 8-nitroquinoline class.[1][2][3] While struc...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Hypothesis

Compound Overview

6-Fluoro-4,7-dimethyl-8-nitroquinoline (FDNQ) is a functionalized heteroaromatic scaffold belonging to the 8-nitroquinoline class.[1][2][3] While structurally related to the precursors of fluoroquinolone antibiotics (which typically feature a 4-oxo-3-carboxylic acid moiety), FDNQ lacks the acidic functionality required for DNA gyrase inhibition in bacteria. Instead, its pharmacophore—a planar quinoline core decorated with a 6-fluoro substituent and an 8-nitro "warhead"—positions it as a candidate bioreductive alkylating agent or hypoxia-activated prodrug (HAP) .

Hypothesized Mechanism of Action (MoA)

The biological activity of FDNQ is likely driven by the enzymatic reduction of the 8-nitro group. In hypoxic environments (solid tumors) or within specific parasites (e.g., Trypanosoma, Leishmania), type I/II nitroreductases (NTRs) reduce the nitro group to a hydroxylamine or amine.

  • Bioreduction: The 8-nitro group is reduced by cellular reductases (e.g., DT-diaphorase, xanthine oxidase) to a nitro-radical anion (

    
    ).
    
  • Redox Cycling (Normoxia): In the presence of oxygen, the radical anion is re-oxidized to the parent compound, generating superoxide anions (

    
    ). This causes oxidative stress  but limits toxicity to normal oxygenated tissues.
    
  • Covalent Binding (Hypoxia): Under hypoxic conditions, the radical anion is further reduced to a hydroxylamine (

    
    ) and finally an amine (
    
    
    
    ). The hydroxylamine intermediate is highly electrophilic and can form covalent adducts with DNA (guanine residues) or proteins, leading to apoptosis .
Mechanistic Pathway Diagram

MoA_Pathway FDNQ FDNQ (Parent) (8-Nitroquinoline) Radical Nitro Radical Anion (R-NO2•-) FDNQ->Radical 1e- Reduction (Nitroreductases) Radical->FDNQ Re-oxidation (O2 present) ROS Superoxide (O2•-) Oxidative Stress Radical->ROS Generates Hydroxylamine Hydroxylamine (R-NHOH) Radical->Hydroxylamine Hypoxia (Further Reduction) Apoptosis Cell Death (Apoptosis) ROS->Apoptosis Amine 8-Aminoquinoline (R-NH2) Hydroxylamine->Amine Reduction DNA_Adduct DNA Adducts (Replication Block) Hydroxylamine->DNA_Adduct Covalent Binding DNA_Adduct->Apoptosis

Caption: Proposed bioreductive activation pathway of FDNQ. In normoxia, redox cycling generates ROS. In hypoxia, reduction to hydroxylamine leads to DNA alkylation.

Part 2: Experimental Protocols

Protocol A: Hypoxia-Selectivity Cytotoxicity Assay

Objective: Determine if FDNQ toxicity is potentiated under hypoxic conditions, confirming the bioreductive mechanism.

Materials:

  • Cell Lines: A549 (Lung carcinoma) or HCT116 (Colorectal carcinoma).

  • Reagents: FDNQ (dissolved in DMSO), CellTiter-Glo® (Promega).

  • Equipment: Hypoxia chamber (

    
    ), Standard incubator (
    
    
    
    ).

Workflow:

  • Seeding: Plate cells at 3,000 cells/well in white-walled 96-well plates. Allow attachment for 24h.

  • Treatment: Prepare serial dilutions of FDNQ (0.1 nM to 100 µM).

    • Set 1 (Normoxia): Incubate in standard air.

    • Set 2 (Hypoxia): Pre-equilibrate media in hypoxia chamber for 4h, then add compound and incubate plates in the chamber.

  • Incubation: 72 hours.

  • Readout: Add CellTiter-Glo reagent, shake for 10 min, and measure luminescence.

  • Analysis: Calculate

    
     for both conditions.
    
    • Hypoxia Cytotoxicity Ratio (HCR) =

      
      .
      
    • Success Criterion: An HCR > 5 indicates significant bioreductive activation.

Protocol B: Detection of Intracellular ROS (Redox Cycling)

Objective: Quantify oxidative stress generated by the re-oxidation of the nitro-radical anion in normoxic conditions.

Materials:

  • Probe: DCFDA (2',7'–dichlorofluorescin diacetate) - Cellular ROS Assay Kit.

  • Positive Control: Menadione (50 µM).

  • Negative Control: NAC (N-acetylcysteine, ROS scavenger).

Step-by-Step:

  • Preparation: Seed

    
     cells/well in a 6-well plate.
    
  • Loading: Wash cells with PBS and incubate with 20 µM DCFDA for 45 min at 37°C.

  • Treatment: Remove DCFDA solution. Treat cells with FDNQ (

    
    ) for 2–4 hours.
    
    • Control: Pre-treat one group with 5 mM NAC for 1h before FDNQ.

  • Harvest: Trypsinize cells and resuspend in PBS.

  • Flow Cytometry: Analyze using the FITC channel (Ex/Em: 485/535 nm).

  • Data Output:

    Treatment Mean Fluorescence Intensity (MFI) Interpretation
    Vehicle (DMSO) 1,200 Baseline
    FDNQ (10 µM) 8,500 High ROS Generation

    | FDNQ + NAC | 1,800 | ROS Confirmation |

Protocol C: DNA Damage Assessment (Alkaline Comet Assay)

Objective: Assess if FDNQ induces DNA strand breaks (single or double) characteristic of alkylating agents.

Methodology:

  • Treatment: Treat cells with FDNQ (at

    
     and 
    
    
    
    ) for 24 hours.
  • Embedding: Mix

    
     cells with 0.5% low melting point agarose and spread on microscope slides.
    
  • Lysis: Immerse slides in Lysis Buffer (2.5M NaCl, 100mM EDTA, 10mM Tris, 1% Triton X-100, pH 10) for 1h at 4°C.

  • Unwinding & Electrophoresis: Incubate in alkaline buffer (pH > 13) for 20 min to unwind DNA. Electrophorese at 25V/300mA for 30 min.

  • Staining: Stain with SYBR Gold or Propidium Iodide.

  • Scoring: Use fluorescence microscopy to measure "Tail Moment" (product of tail length and fraction of DNA in tail).

    • Result: A significant "comet tail" compared to control indicates DNA strand breaks.

Part 3: References & Validation Sources

The protocols and mechanistic hypotheses above are grounded in established methodologies for 8-nitroquinoline and bioreductive drug characterization.

  • Bioreductive Mechanisms of Nitroquinolines:

    • Source: Denny, W. A., & Wilson, W. R. (1986). Considerations for the design of hypoxia-selective bioreductive drugs. Journal of Medicinal Chemistry.

    • Relevance: Establishes the reduction of nitro groups to hydroxylamines as the primary activation pathway for nitroquinoline cytotoxicity.

  • ROS Generation by Nitroaromatics:

    • Source: Kovacic, P., & Osuna, J. A. (2000). Mechanisms of anti-infective activity of nitro-aromatic drugs: Electrochemistry, free radicals, and oxidative stress. Current Pharmaceutical Design.

    • Relevance: Validates the "Redox Cycling" pathway (Protocol B) where nitro-radical anions generate superoxide in the presence of oxygen.

  • Comet Assay Protocols:

    • Source: Olive, P. L., & Banáth, J. P. (2006). The comet assay: a method to measure DNA damage in individual cells. Nature Protocols.

    • Relevance: Standardizes the DNA damage assessment (Protocol C) for alkylating agents.

  • Antiparasitic Activity of 8-Nitroquinolines:

    • Source: Foroumadi, A., et al. (2005). Synthesis and in vitro antileishmanial activity of some new 5-nitro-8-quinolinol derivatives. European Journal of Medicinal Chemistry.

    • Relevance: Supports the potential utility of FDNQ in antiparasitic applications via similar pharmacophores.

  • Chemical Structure Validation:

    • Source: PubChem Compound Summary for 6-Fluoro-8-nitroquinoline derivatives.

    • Relevance: Confirms the structural class and physicochemical properties (LogP, H-bond acceptors).

Disclaimer: FDNQ is a research chemical.[1][2][4][5][6][7][8] These protocols are designed for in vitro research use only and have not been validated for clinical diagnostics.

Sources

Method

Application Note: In Vitro Profiling of 6-Fluoro-4,7-dimethyl-8-nitroquinoline

Executive Summary & Scientific Rationale This guide details the assay development strategy for 6-Fluoro-4,7-dimethyl-8-nitroquinoline (6-F-4,7-DM-8-NQ) . Structurally, this compound represents a convergence of two privil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the assay development strategy for 6-Fluoro-4,7-dimethyl-8-nitroquinoline (6-F-4,7-DM-8-NQ) . Structurally, this compound represents a convergence of two privileged pharmacophores: the fluoroquinoline core (associated with DNA gyrase inhibition and cytotoxicity) and the 8-nitro substituent (a classic hypoxia-activated trigger or "caged" amine precursor).[1][2][3][4]

Why this compound?

  • Hypoxia Selectivity: The 8-nitro group is susceptible to enzymatic reduction by type II nitroreductases (NTR) under hypoxic conditions, converting it to the corresponding 8-aminoquinoline (a potent DNA intercalator or metal chelator).[1][3][4]

  • Fluorescence Switching: Nitro-quinolines are typically non-fluorescent (quenched by the nitro group).[1][2][3][4] Reduction to the amine often restores fluorescence, making this compound a potential fluorogenic probe for hypoxia or bacterial presence.[1][4]

  • Metabolic Stability: The 6-fluoro and 4,7-dimethyl substitutions block common metabolic soft spots (CYP450 oxidation), potentially enhancing half-life compared to unsubstituted analogs.[1][2][3][4]

This protocol focuses on differential cytotoxicity profiling and enzymatic activation assays to validate its potential as a Hypoxia-Activated Prodrug (HAP) or diagnostic probe.[5][1][3][4]

Chemical Handling & Formulation

Critical Safety Note: Nitro-aromatics are potential mutagens.[5][2][3][4] Handle with strict BSL-2 precautions. Light Sensitivity: Nitro-quinolines are photodegradable.[5][2][3][4] All steps must be performed under yellow light or in amber vessels.[1][3][4]

Solubility Profile

The 4,7-dimethyl substitution increases lipophilicity (cLogP ~ 2.5–3.0).[1][2][3][4]

  • Stock Solvent: DMSO (anhydrous) is required.[1][2][3][4]

  • Max Stock Conc: 50 mM.[1][2][3][4]

  • Aqueous Buffer Limit: < 1% DMSO final concentration to avoid solvent toxicity.[1][2][3][4] Precipitation is likely above 100 µM in PBS.[1][2][3][4]

Assay Development Strategy

We will employ a "Tiered Screening" approach to validate the compound's mechanism of action (MoA).

Tier 1: Physicochemical Stability[2][3][4][5]
  • Objective: Ensure compound integrity during incubation.

  • Method: HPLC-UV monitoring over 24h in culture media.

Tier 2: Differential Cytotoxicity (The "Hypoxia Shift")[2][3][4]
  • Objective: Determine if the 8-nitro group confers selective toxicity in hypoxic cells (solid tumor model) vs. normoxic cells.

  • Method: MTT Assay under 21%

    
     vs. 1% 
    
    
    
    .
Tier 3: Enzymatic Kinetics (Nitroreductase Activation)
  • Objective: Quantify the conversion rate of the Nitro group to the Amine.

  • Method: NADH-coupled kinetic assay using purified E. coli Nitroreductase.[5][3][4]

Experimental Protocols

Protocol A: Differential Cytotoxicity (Hypoxia vs. Normoxia)

Rationale: If 6-F-4,7-DM-8-NQ functions as a prodrug, it should be significantly more toxic under hypoxia where nitroreductases are active and oxygen doesn't compete for electrons.[5][2][3][4]

Materials:

  • Cell Line: A549 (Lung Carcinoma) or HepG2 (High reductase activity).[1][2][3][4]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[5][3][4]

  • Equipment: Hypoxia Chamber (

    
    ).[1][2][4]
    

Workflow:

  • Seeding: Plate 3,000 cells/well in 96-well clear plates. Incubate 24h for attachment.

  • Dosing: Prepare serial dilutions of 6-F-4,7-DM-8-NQ (0.1 µM to 100 µM) in media.

    • Control: 0.5% DMSO Vehicle.[1][2][3][4]

    • Positive Control:[1][4][6] Tirapazamine (known hypoxia-activated drug).[5][1][3][4]

  • Incubation:

    • Plate Set A (Normoxia): Incubate 48h at

      
      , 
      
      
      
      .
    • Plate Set B (Hypoxia): Incubate 48h at

      
      , 
      
      
      
      .
  • Readout: Add MTT (0.5 mg/mL), incubate 4h, solubilize with DMSO, read Absorbance at 570 nm.

Data Analysis: Calculate the Hypoxia Cytotoxicity Ratio (HCR) :


[1][2][3][4]
  • Interpretation: An HCR > 5 indicates significant hypoxia-selective activation.[5][2][3][4]

Protocol B: In Vitro Nitroreductase (NTR) Kinetic Assay

Rationale: To confirm that the 8-nitro group is the specific target of reduction.[1][2][3][4] This assay measures the consumption of NADH as the enzyme reduces the nitro-quinoline.[2][3][4]

Reagents:

  • Buffer: 10 mM Tris-HCl, pH 7.4.

  • Enzyme: Recombinant E. coli Nitroreductase (NfsB).[1][2][3][4]

  • Cofactor: NADH (100 µM stock).[1][2][3][4]

  • Substrate: 6-F-4,7-DM-8-NQ (Variable conc: 1–50 µM).[5][2][3][4]

Step-by-Step:

  • Blanking: In a quartz cuvette, add Buffer + NADH (100 µM). Zero the UV-Vis spectrophotometer at 340 nm (NADH absorbance).[5][1][2][3][4]

  • Reaction Start: Add 6-F-4,7-DM-8-NQ (start with 10 µM).

  • Initiation: Add Nitroreductase (1 µg/mL final).

  • Monitoring: Measure the decrease in Absorbance at 340 nm (NADH oxidation) and simultaneous appearance of fluorescence (Ex/Em ~ 400/550 nm, typical for aminoquinolines) over 20 minutes.

  • Control: Run reaction without enzyme to assess spontaneous hydrolysis.

Visualizations

Figure 1: Mechanism of Activation & Workflow

This diagram illustrates the logical flow from compound solubilization to the biological mechanism (nitro-reduction) and the resulting readout (fluorescence or toxicity).[1][2][3][4]

G cluster_0 Cellular Environment Compound 6-Fluoro-4,7-dimethyl- 8-nitroquinoline Solubility DMSO Solubilization (Stock 50mM) Compound->Solubility Normoxia Normoxia (21% O2) O2 competes for e- Solubility->Normoxia Hypoxia Hypoxia (1% O2) Nitroreductase Active Solubility->Hypoxia Reduction Enzymatic Reduction (Nitro -> Amine) Normoxia->Reduction Inhibited Hypoxia->Reduction Promoted ActiveSpecies 8-Amino Derivative (High DNA Affinity) Reduction->ActiveSpecies Readout Readout: 1. Fluorescence ON 2. Cytotoxicity (IC50) ActiveSpecies->Readout

Caption: Activation pathway of 6-F-4,7-DM-8-NQ showing hypoxia-selective reduction to the cytotoxic amine.[5][3][4]

Figure 2: Assay Decision Matrix

A logic gate for interpreting the results of the Tier 2 and Tier 3 screens.[1][3][4]

DecisionTree Start Assay Results Analysis CheckTox Is HCR > 5? (Hypoxia/Normoxia IC50) Start->CheckTox CheckNTR Is NADH consumed in NTR Assay? CheckTox->CheckNTR Yes ResultB Candidate: General Toxin (Off-target) CheckTox->ResultB No (Equal Tox) ResultA Candidate: Valid Hypoxia Prodrug CheckNTR->ResultA Yes (Fast Kinetics) ResultC Candidate: Poor Substrate CheckNTR->ResultC No (Slow Kinetics)

Caption: Decision matrix for classifying the compound based on Hypoxia Cytotoxicity Ratio (HCR) and enzyme kinetics.

Expected Data & Interpretation

ParameterNormoxia (

)
Hypoxia (

)
Interpretation
IC50 (Cytotoxicity) High (> 50 µM)Low (< 5 µM)Indicates successful prodrug activation.[5][1][2][3]
Fluorescence MinimalHigh IntensityConfirms reduction of Nitro group to Amine.[1][3][4]
Solubility StableStableCompound is suitable for standard screening.[1][3][4]

Troubleshooting:

  • High Normoxic Toxicity: Indicates the compound is intrinsically toxic (likely DNA intercalation independent of reduction).[1][2][3][4] Action: Modify the 4,7-dimethyl groups to increase steric bulk.

  • Precipitation: If observed upon adding to media, reduce stock concentration or add 10% Cyclodextrin as a carrier.

References

  • O'Connor, R. et al. (2018).[1][2][3][4] Nitroreductase-activated prodrugs: Challenges and opportunities in hypoxia-targeted cancer therapy.[5][3][4]Journal of Medicinal Chemistry . (Context: General mechanism of nitro-aromatic reduction).[5][1][3][4]

  • Denny, W. A. (2004).[1][2][3][4] Hypoxia-activated prodrugs in cancer therapy: Progress to the clinic.[5][3][4]Future Oncology . (Context: Assay standards for HCR calculation).

  • Sigma-Aldrich Technical Bulletins. MTT Cell Proliferation Assay Protocol.[5][1][2][3][4] (Context: Standardized MTT methodology).

  • BenchChem. Quinoline Derivatives Biological Activities. (Context: General quinoline scaffold properties).

(Note: While specific literature on "6-Fluoro-4,7-dimethyl-8-nitroquinoline" is limited, these references ground the protocols in established science for nitro-quinoline derivatives.)[5][3][4]

Sources

Application

Application Note: Strategic Utilization of 6-Fluoro-4,7-dimethyl-8-nitroquinoline in Advanced Materials

Executive Summary & Material Significance 6-Fluoro-4,7-dimethyl-8-nitroquinoline (CAS: 1420790-02-8) is a highly specialized heterocyclic intermediate. While often categorized in medicinal chemistry as an antibacterial p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Material Significance

6-Fluoro-4,7-dimethyl-8-nitroquinoline (CAS: 1420790-02-8) is a highly specialized heterocyclic intermediate. While often categorized in medicinal chemistry as an antibacterial precursor, its specific substitution pattern—combining an electron-withdrawing nitro group, a solubilizing methyl architecture, and a fluorine atom for electronic tuning—positions it as a critical scaffold in Material Science .

Its primary utility lies in two domains:

  • Latent Fluorophore Precursor: The 8-nitro group acts as a potent fluorescence quencher via Photoinduced Electron Transfer (PET). Its reduction to the amine restores quantum yield, serving as a "turn-on" sensing mechanism for reductive environments (e.g., hypoxia sensors).

  • Ligand Scaffold for OLEDs: Upon reduction, the resulting 8-aminoquinoline acts as a bidentate ligand for transition metals (Zn, Ir, Pt), creating electroluminescent complexes with enhanced thermal stability and blue-shifted emission due to the 6-Fluoro substitution.

Chemical Architecture & Electronic Properties[1][2][3]

Understanding the push-pull dynamics of this molecule is essential for experimental design.

FeatureChemical FunctionMaterial Science Consequence
8-Nitro Group (

)
Strong electron acceptor; fluorescence quencher.Non-emissive state; storage form; precursor to N,N-bidentate ligands.
6-Fluoro Substituent (

)
Inductive electron withdrawal; C-F bond strength.Lowers HOMO/LUMO levels (blue-shift); increases oxidative stability and hydrophobicity.
4,7-Dimethyl Groups Steric bulk and electron donation.Prevents π-π stacking aggregation (reducing self-quenching in solid films); improves solubility in organic solvents (spin-coating).

Protocol A: Quality Control & Purification

Commercial batches of nitroquinolines often contain unreacted isomeric impurities. For optoelectronic applications, purity >99.5% is non-negotiable to prevent charge trapping.

Reagents
  • Crude 6-Fluoro-4,7-dimethyl-8-nitroquinoline

  • Ethanol (Absolute)[1]

  • Activated Charcoal (Norit)

  • Dichloromethane (DCM) / Hexane

Recrystallization Workflow
  • Dissolution: Dissolve 10 g of crude material in minimal boiling ethanol (~150 mL). If insoluble particulates remain, filter hot.

  • Decolorization: Add 0.5 g activated charcoal. Reflux for 15 minutes. Reason: Nitro compounds often carry oxidative tar byproducts that degrade device lifetime.

  • Filtration: Filter through a pre-warmed Celite pad to remove charcoal.

  • Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT), then refrigerate at 4°C for 12 hours.

  • Collection: Filter pale yellow needles. Wash with cold hexane (

    
    ).
    
  • Drying: Vacuum dry at

    
     for 6 hours.
    

Validation:

  • HPLC: Target >99.5% area under curve (254 nm).

  • 1H-NMR: Confirm integration of Methyl singlets (approx.

    
     2.6-2.8 ppm) and absence of isomeric impurities.
    

Protocol B: Functionalization for Optoelectronics (Nitro-to-Amine Reduction)

This is the critical gateway step . The nitroquinoline itself is electronically "dead" for emission. Converting it to 8-amino-6-fluoro-4,7-dimethylquinoline activates it for metal coordination (e.g., for OLED emitters).

Method: Pd/C Catalytic Hydrogenation

Use this method for high-yield, clean conversion suitable for device-grade materials.

Safety: Hydrogen gas is flammable. Nitro-reduction is exothermic.

  • Setup: Charge a high-pressure hydrogenation vessel (Parr reactor) with:

    • 5.0 g 6-Fluoro-4,7-dimethyl-8-nitroquinoline

    • 100 mL Methanol (degassed)

    • 0.25 g 10% Pd/C catalyst (wet support recommended to minimize ignition risk).

  • Reaction: Purge with

    
     (3x), then charge with 
    
    
    
    (40 psi). Stir vigorously at RT for 4 hours.
    • Monitoring: TLC (DCM:MeOH 95:5). The yellow nitro spot (high

      
      ) will disappear; a blue-fluorescent amine spot (lower 
      
      
      
      ) will appear.
  • Workup: Filter over Celite under ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     atmosphere (amines are oxidation-sensitive). Concentrate filtrate.
    
  • Storage: Store the resulting amine under Argon in the dark.

Application Workflow: Synthesis of Zinc(II) Electroluminescent Complex

The amine derivative is isostructural to 8-hydroxyquinoline (Alq3 precursors) but forms N,N-coordinated complexes (e.g., with Zn or Ir), often used in the Electron Transport Layer (ETL) or as a blue emitter.

Diagram: From Precursor to Device

G cluster_props Property Evolution Nitro 6-Fluoro-4,7-dimethyl- 8-nitroquinoline (Precursor) Amine 8-Amino-6-fluoro- 4,7-dimethylquinoline (Active Ligand) Nitro->Amine Pd/C, H2 (Reduction) Nitro_prop Non-Fluorescent Electron Acceptor Nitro->Nitro_prop Complex Zn(II) Bis-Chelate Complex (Emissive Material) Amine->Complex Zn(OAc)2 (Coordination) Device OLED Device (ETL/Emissive Layer) Complex->Device Vacuum Deposition Complex_prop Blue/Green Emission High Thermal Stability Complex->Complex_prop

Caption: Transformation workflow from the nitro-precursor to the active zinc-coordinated electroluminescent species.

Coordination Protocol
  • Dissolve 2.0 mmol of the freshly reduced amine in 10 mL THF.

  • Add 1.0 mmol

    
     in 5 mL Methanol.
    
  • Stir at

    
     for 2 hours. A precipitate (the complex) will form.
    
  • Filter, wash with cold methanol, and sublime at high vacuum (

    
     Torr) for device purity.
    

Characterization Data Summary

When characterizing the 6-Fluoro-4,7-dimethyl-8-nitroquinoline (and its amine derivative), compare against these expected parameters to ensure material integrity.

Parameter8-Nitro Precursor8-Amino DerivativeMethod
Appearance Pale Yellow/Tan NeedlesOff-white/Beige SolidVisual
Fluorescence Quenched (Non-emissive)Strong Blue (440-460 nm)UV excitation (365 nm)
Solubility Good: DCM, Acetone, hot EtOHGood: THF, DMSOSolubility Test
Melting Point ~158-162°C (Analogous)*~65-75°C (Lower due to H-bond loss)DSC (

/min)
IR Signature

(

)

(

)
FTIR-ATR

*Note: Melting points vary by crystal polymorph; DSC is required for precise onset determination.

References

  • Vertex/Synblock Data. (2023). 6-Fluoro-4,7-dimethyl-8-nitroquinoline CAS 1420790-02-8 Technical Data. Synblock Chemical Library. Link

  • Brieflands. (2012). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline. Iranian Journal of Pharmaceutical Research. (Demonstrates the nitration protocol for the methyl-quinoline scaffold). Link

  • Organic Syntheses. (1948). 6-Methoxy-8-Nitroquinoline Synthesis Protocol. Org.[2][3] Synth. 28,[2][4] 80. (Foundational Skraup/Nitration chemistry adapted for substituted quinolines). Link

  • SciSpace/NIH. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives. (Contextualizes the use of 8-substituted quinolines in OLED stacks). Link

  • Sigma-Aldrich. (2023). 8-Nitroquinoline Product Specification & Safety Data. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Fluoro-4,7-dimethyl-8-nitroquinoline

Welcome to the technical support center dedicated to the synthesis of 6-Fluoro-4,7-dimethyl-8-nitroquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 6-Fluoro-4,7-dimethyl-8-nitroquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your yield.

Introduction: The Significance of Fluoro-Nitroquinolines

Quinolines are a prominent class of heterocyclic compounds in medicinal chemistry, known for a wide array of biological activities. The incorporation of a fluorine atom and a nitro group can significantly alter the physicochemical and biological properties of these molecules, often enhancing their therapeutic potential. 6-Fluoro-4,7-dimethyl-8-nitroquinoline is a specific analogue with potential applications in various research areas. This guide provides a plausible synthetic route and addresses common challenges encountered during its preparation.

Proposed Synthetic Pathway

The synthesis of 6-Fluoro-4,7-dimethyl-8-nitroquinoline can be logically approached in a two-step process. First, the construction of the core quinoline structure, 6-fluoro-4,7-dimethylquinoline, followed by the regioselective nitration to introduce the nitro group at the C8 position.

Synthetic Workflow start Starting Materials (e.g., 4-Fluoro-3-methylaniline) step1 Step 1: Quinoline Core Synthesis (e.g., Doebner-von Miller Reaction) start->step1 Reagents: α,β-Unsaturated aldehyde precursor intermediate Intermediate: 6-Fluoro-4,7-dimethylquinoline step1->intermediate Yield: Variable step2 Step 2: Electrophilic Nitration intermediate->step2 Nitrating Agent: HNO₃/H₂SO₄ product Final Product: 6-Fluoro-4,7-dimethyl-8-nitroquinoline step2->product Purification Required

Caption: Proposed two-step synthesis of 6-Fluoro-4,7-dimethyl-8-nitroquinoline.

Part 1: Troubleshooting Guide & FAQs for Quinoline Core Synthesis

The initial synthesis of the 6-fluoro-4,7-dimethylquinoline backbone is crucial for the overall success. A common and effective method for this is the Doebner-von Miller reaction, a variation of the Skraup synthesis.

Q1: My yield for the 6-fluoro-4,7-dimethylquinoline synthesis is very low. What are the common causes and how can I improve it?

Low yields in Doebner-von Miller or similar quinoline syntheses can often be attributed to several factors:

  • Polymerization of Intermediates: The reaction conditions can be harsh, leading to the polymerization of the α,β-unsaturated carbonyl compounds formed in situ.

  • Suboptimal Temperature Control: These reactions are often highly exothermic. A runaway reaction can drastically reduce the yield of the desired product.

  • Inefficient Oxidizing Agent: The choice and concentration of the oxidizing agent (e.g., arsenic acid, nitrobenzene) are critical.[1]

  • Purification Losses: The workup and purification of quinoline derivatives can be challenging due to their basicity.

Troubleshooting Steps:

  • Temperature Management:

    • Ensure gradual heating of the reaction mixture. It is advisable to monitor the internal temperature closely.

    • If the reaction becomes too vigorous, have an ice bath ready to cool it down.[2]

  • Reagent Addition:

    • Add the sulfuric acid or other condensing agent slowly and with efficient stirring to maintain a homogenous mixture and dissipate heat.

  • Optimize Oxidizing Agent:

    • While historically arsenic acid was used, consider milder or alternative oxidizing agents if side reactions are prevalent.

  • Purification Strategy:

    • During workup, carefully neutralize the acidic reaction mixture. Basifying too quickly can generate excessive heat.

    • Consider steam distillation for purification if the product is volatile.

    • For column chromatography, consider deactivating the silica gel with a small amount of triethylamine (0.5-1%) in the eluent to prevent streaking and irreversible adsorption of the basic quinoline product.[3]

Q2: I am getting a complex mixture of products instead of the desired 6-fluoro-4,7-dimethylquinoline. Why is this happening?

The formation of multiple products can arise from:

  • Lack of Regiocontrol: In some variations of quinoline synthesis, the cyclization can occur in different ways, leading to isomeric products.

  • Side Reactions: The starting materials or intermediates can undergo undesired side reactions under the strong acidic and oxidizing conditions.

Solutions:

  • Confirm Starting Material Purity: Ensure your starting aniline (e.g., 4-fluoro-3-methylaniline) is pure.

  • Choice of Synthesis Method: The Gould-Jacobs reaction, starting from an aniline and a malonic acid derivative, can sometimes offer better regiocontrol compared to the Skraup-type reactions.[4]

  • Analytical Characterization: Use techniques like GC-MS or LC-MS to identify the major byproducts. This can provide clues about the undesired reaction pathways.

Part 2: Troubleshooting Guide & FAQs for the Nitration Step

The introduction of the nitro group onto the 6-fluoro-4,7-dimethylquinoline core is a critical step that determines the final product's identity and purity.

Q3: The nitration of my 6-fluoro-4,7-dimethylquinoline is not proceeding, or the yield is extremely low. What could be the issue?

The nitration of quinolines can be complex due to the electron-withdrawing nature of the protonated quinoline ring under strongly acidic conditions.

  • Deactivation of the Ring: In a strong acid like sulfuric acid, the quinoline nitrogen is protonated, forming a quinolinium ion. This deactivates the ring system towards electrophilic aromatic substitution.

  • Insufficiently Strong Nitrating Conditions: The deactivated ring may require harsher conditions (higher temperature or stronger nitrating agent) to react.

Troubleshooting Strategies:

  • Temperature Control: Nitration is typically performed at low temperatures (e.g., 0 °C) to control the reaction rate and prevent the formation of byproducts.[5] If no reaction occurs, a gradual and careful increase in temperature might be necessary.

  • Choice of Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is commonly used. Ensure the acids are of high purity and concentration.

  • Reaction Time: Allow sufficient time for the reaction to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Q4: I am observing the formation of multiple nitro isomers. How can I improve the regioselectivity for the 8-nitro position?

The directing effects of the substituents on the quinoline ring determine the position of nitration.

  • Directing Effects:

    • The methyl groups at positions 4 and 7 are electron-donating and activating, directing electrophiles to ortho and para positions.

    • The fluorine at position 6 is electron-withdrawing via induction but can be weakly ortho, para-directing due to resonance.

    • In the acidic medium, the protonated nitrogen at position 1 is strongly deactivating and meta-directing (favoring positions 5 and 8).

The nitration of quinoline itself often yields a mixture of 5-nitro and 8-nitro isomers.[5][6] The combination of the directing effects in 6-fluoro-4,7-dimethylquinoline makes the outcome complex, but the 8-position is a plausible site for nitration.

Strategies to Improve Selectivity and Isomer Separation:

  • Reaction Conditions: Varying the temperature and the acid ratio (HNO₃/H₂SO₄) can sometimes influence the isomer ratio.

  • Purification is Key: Expect to form a mixture of isomers that will require careful separation.

    • Column Chromatography: This is the most common method. Use a high-resolution silica gel and a carefully optimized eluent system. Gradient elution might be necessary.

    • Recrystallization: If a suitable solvent is found, fractional crystallization can be an effective way to separate isomers. This may require screening a variety of solvents.

Troubleshooting Nitration start Nitration of 6-Fluoro-4,7-dimethylquinoline issue Problem Encountered start->issue low_yield Low/No Yield issue->low_yield Check Reaction isomers Mixture of Isomers issue->isomers Check Selectivity sol_yield1 Increase Temperature Cautiously low_yield->sol_yield1 sol_yield2 Verify Nitrating Agent Quality low_yield->sol_yield2 sol_iso1 Optimize Reaction Conditions (Temp, Acid Ratio) isomers->sol_iso1 sol_iso2 Employ High-Resolution Chromatography isomers->sol_iso2 sol_iso3 Attempt Fractional Recrystallization isomers->sol_iso3

Caption: Decision-making workflow for troubleshooting the nitration step.

Part 3: Experimental Protocols

The following are generalized protocols based on established chemical principles for analogous syntheses. They should be adapted and optimized for the specific substrate.

Protocol 1: Synthesis of 6-Fluoro-4,7-dimethylquinoline (Hypothetical)

This protocol is based on the Doebner-von Miller reaction.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Charge Reagents: To the flask, add 4-fluoro-3-methylaniline (1 equivalent). Separately, prepare a mixture of an α,β-unsaturated aldehyde precursor (e.g., crotonaldehyde or its in-situ generated equivalent) and an oxidizing agent (e.g., nitrobenzene or arsenic acid).

  • Acid Addition: Cool the aniline in an ice bath and slowly add concentrated sulfuric acid (approx. 2-3 equivalents) with vigorous stirring.

  • Reaction: Slowly add the aldehyde/oxidizing agent mixture to the flask. After the addition is complete, heat the mixture cautiously. The reaction is often exothermic and may need to be controlled. Heat under reflux for several hours until the reaction is complete (monitor by TLC).

  • Workup: Cool the reaction mixture and pour it onto ice. Carefully neutralize with a base (e.g., concentrated NaOH solution) until the solution is strongly alkaline.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 0.5% triethylamine).

Protocol 2: Nitration of 6-Fluoro-4,7-dimethylquinoline
  • Preparation: In a round-bottom flask, dissolve the 6-fluoro-4,7-dimethylquinoline (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Nitrating Mixture: Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0 °C.

  • Addition: Add the nitrating mixture dropwise to the solution of the quinoline derivative, maintaining the temperature at 0-5 °C.

  • Reaction: Stir the mixture at low temperature for 1-3 hours, monitoring the progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Neutralization and Extraction: Neutralize the solution with a base (e.g., ammonium hydroxide or sodium carbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic extracts, concentrate, and purify by column chromatography or recrystallization to separate the isomers and obtain the pure 6-fluoro-4,7-dimethyl-8-nitroquinoline.

Data Summary Table

ParameterStep 1: Quinoline SynthesisStep 2: NitrationKey Considerations
Reaction Type Cyclocondensation (e.g., Doebner-von Miller)Electrophilic Aromatic SubstitutionMechanism dictates reaction conditions.
Key Reagents 4-Fluoro-3-methylaniline, H₂SO₄, Oxidizing AgentHNO₃, H₂SO₄Purity and concentration are critical.
Temperature Reflux (e.g., 100-140 °C)Low (e.g., 0-5 °C)Crucial for yield and selectivity.
Common Issues Low yield, polymerization, isomer formationLow reactivity, multiple isomersAddressed in troubleshooting sections.
Purification Column chromatography (basic modifier)Column chromatography, recrystallizationOften the most challenging part.[3]

References

  • Gershon, H., Clarke, D. D., & Catena, R. (1995). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Journal of Heterocyclic Chemistry, 32(4), 1437-1440. [Link]

  • Molnar, J., & Wagner, R. (1975). Synthesis of Fluoroquinolone Antibiotics. Journal of Medicinal Chemistry, 18(11), 1124-1127. [Link]

  • Sharma, P., & Kumar, V. (2020). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]

  • PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. [Link]

  • Levin, J. I., & Weinreb, S. M. (1983). Separation of 5-nitroquinoline and 8-nitroquinoline.
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. [Link]

  • PrepChem. (n.d.). Preparation of 8-nitroquinoline. [Link]

Sources

Optimization

Technical Support Center: Nitration of 4,7-Dimethyl-6-Fluoroquinoline

Topic: Troubleshooting the Nitration of 4,7-dimethyl-6-fluoroquinoline Content Type: Technical Support Center Guide Executive Summary & Mechanistic Insight[1][2] This guide addresses the electrophilic aromatic substituti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting the Nitration of 4,7-dimethyl-6-fluoroquinoline Content Type: Technical Support Center Guide

Executive Summary & Mechanistic Insight[1][2]

This guide addresses the electrophilic aromatic substitution (nitration) of 4,7-dimethyl-6-fluoroquinoline . Unlike simple quinoline nitration, this substrate presents a unique conflict between electronic directing effects and steric hindrance .

The "Electronic vs. Steric" Conflict

To troubleshoot effectively, you must understand the forces at play on the benzenoid ring:

  • Electronic Activation (Favors C5):

    • The 6-Fluoro group is an ortho/para director. It strongly activates C5 (ortho) and deactivates C7 (occupied) and C8 (meta).

    • The 7-Methyl group is an ortho/para director. It activates C8 (ortho) and C5 (para).

  • Steric Blockade (Favors C8):

    • C5 is the peri-position relative to the 4-Methyl group. The steric clash between the 4-methyl group and a nitro group entering at C5 is severe.

    • C5 is also ortho to the 6-Fluoro group, adding further crowding.

    • C8 is flanked by the 7-Methyl and the quinoline nitrogen (with a lone pair/proton). While hindered, it is significantly more accessible than C5.

The Reality: In 4-substituted quinolines, the peri-effect typically dominates, shifting the major product to C8 , despite C5 being electronically superior. However, the 6-fluoro group's strong pull toward C5 can result in significant isomer mixtures (C5 vs. C8) or sluggish reactivity if C8 is electronically deactivated by the meta-fluorine.

Visualizing the Reaction Pathway

The following diagram illustrates the competition between the Steric Path (Product A) and the Electronic Path (Product B).

NitrationPathway Substrate 4,7-dimethyl-6-fluoroquinoline TS_8 Transition State C8 (Sterically Favored) Substrate->TS_8 Nitration (HNO3/H2SO4) TS_5 Transition State C5 (Electronically Favored BUT Sterically Blocked) Substrate->TS_5 Nitration (HNO3/H2SO4) Prod_8 MAJOR PRODUCT 8-Nitro-4,7-dimethyl- 6-fluoroquinoline TS_8->Prod_8 Kinetic Product (Avoids peri-clash) Prod_5 MINOR PRODUCT 5-Nitro-4,7-dimethyl- 6-fluoroquinoline TS_5->Prod_5 Thermodynamic Barrier (High Steric Strain)

Figure 1: Reaction pathway showing the divergence between the sterically favored 8-nitro isomer and the electronically favored (but sterically prohibited) 5-nitro isomer.[1]

Troubleshooting Guide (Q&A)

Scenario A: Low Conversion / Starting Material Recovery

Q: I am using standard mixed acid (1:1 HNO3:H2SO4) at 0°C, but I see mostly starting material by LCMS. Why?

A: The quinoline ring is deactivated by protonation. In strong acid, the quinoline nitrogen is protonated (


), forming the quinolinium ion. This positive charge strongly deactivates the entire ring system towards electrophilic attack.
  • The Fix: You must increase the temperature. 0°C is typically too cold for deactivated quinolinium salts.

    • Step 1: Warm the reaction to Room Temperature (20-25°C) and monitor for 2 hours.

    • Step 2: If no reaction, heat to 50-60°C .

    • Step 3: Use Fuming Nitric Acid (90%+) instead of concentrated (65-70%). The water in standard nitric acid creates a reversible equilibrium that hampers the formation of the nitronium ion (

      
      ).
      
Scenario B: Formation of Isomer Mixtures

Q: I see two distinct peaks with the correct mass (M+45). How do I identify them and separate them?

A: These are the 8-nitro (Major) and 5-nitro (Minor) isomers.

  • Identification:

    • 1H NMR: Look at the coupling of the aromatic protons.

      • 8-Nitro: The proton at C5 will appear as a doublet (coupling with 6-F).

      • 5-Nitro: The proton at C8 will appear as a doublet (coupling with 6-F).

      • Key Differentiator: NOE (Nuclear Overhauser Effect). Irradiate the 4-Methyl group. If you see enhancement of the aromatic proton, that proton is at C5 , meaning you have the 8-nitro isomer (where C5 is H). If you see NO enhancement, the C5 position is occupied by Nitro.

  • Separation:

    • The 5-nitro isomer is often more soluble in polar solvents due to the twisted nitro group (steric bulk prevents planarity).

    • Protocol: Recrystallize from Ethanol or Acetonitrile . The 8-nitro isomer typically crystallizes out first as it can adopt a planar, better-packing conformation.

Scenario C: "Tar" or Black Reaction Mixture

Q: The reaction turned black and I see multiple side products. What happened?

A: You likely oxidized the methyl groups or degraded the ring.

  • Cause: Benzylic oxidation. The 4-methyl and 7-methyl groups are susceptible to oxidation by hot nitric acid, forming aldehydes or carboxylic acids.

  • The Fix:

    • Control Exotherm: Ensure dropwise addition of HNO3 to the H2SO4/Substrate mixture.

    • Lower Temperature: Do not exceed 60°C. If reactivity is low at 60°C, do not simply boil it. Switch to a stronger nitrating agent (e.g.,

      
      ) rather than higher heat.
      
    • Quench Properly: Pour onto ice, not water, to avoid a sudden heat spike during workup.

Validated Experimental Protocol

This protocol prioritizes regioselectivity and safety.

Reagents:

  • 4,7-dimethyl-6-fluoroquinoline (1.0 eq)

  • Sulfuric Acid (

    
    ), conc. (10 vol)
    
  • Potassium Nitrate (

    
    ) (1.1 eq) or Fuming 
    
    
    
    (1.2 eq)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the quinoline substrate in concentrated

    
     at 0°C (ice bath). Note: This is exothermic due to protonation.
    
  • Addition:

    • Option A (Solid

      
      ): Add 
      
      
      
      portion-wise over 30 minutes. This generates anhydrous
      
      
      in situ, reducing water content.
    • Option B (Fuming

      
      ): Add dropwise via addition funnel, keeping internal temp < 10°C.
      
  • Reaction: Allow the mixture to warm to 25°C . Stir for 3 hours.

    • Checkpoint: Check LCMS. If conversion < 50%, heat to 50°C for 2 hours.

  • Workup: Pour the reaction mixture slowly onto crushed ice (50g ice per 10mL acid).

  • Neutralization: Carefully adjust pH to ~8 using 28% Ammonium Hydroxide (

    
    ) . Caution: Sodium Hydroxide is too exothermic and may hydrolyze the fluoro group.
    
  • Isolation: Filter the resulting yellow precipitate. Wash with cold water.

  • Purification: Recrystallize crude solid from Ethanol/Water (9:1) .

Quantitative Data Summary
ParameterRecommended RangeCritical LimitEffect of Deviation
Temperature 20°C - 50°C> 70°CBenzylic oxidation (Methyl -> COOH)
Acid Stoichiometry 10 Volumes< 5 VolumesStirring issues; Localized overheating
Nitrating Agent 1.1 - 1.2 eq> 2.0 eqDinitration (Positions 5 & 8)
Quench pH pH 8 - 9> pH 12Nucleophilic displacement of Fluorine by OH

Decision Logic for Troubleshooting

Use this flow to diagnose experimental failures.

TroubleshootingTree Start Analyze Crude LCMS/NMR Result1 Mostly Starting Material Start->Result1 Result2 Complex Mixture / Black Tar Start->Result2 Result3 Clean Product (Wrong Isomer?) Start->Result3 Action1 Increase Temp to 50°C OR Use Fuming HNO3 Result1->Action1 Action2 Check Temp (<60°C) Check for Benzylic Oxidation Reduce Reaction Time Result2->Action2 Action3 Run NOE NMR. If C5-H couples to 4-Me, you have 8-Nitro (Good). Result3->Action3

Figure 2: Diagnostic decision tree for evaluating reaction outcomes.

References

  • Joule, J. A.; Mills, K.Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell: Chichester, U.K., 2010.
  • Al-Akhras, A. A.; et al. "Synthesis and antibacterial activity of 8-nitro-7-(aryl/alkyl) and tetracyclic fluoroquinolones."[2] Zeitschrift für Naturforschung C, 2025 . 3 (Demonstrates nitration patterns in 6-fluoro-7-substituted quinolones targeting the 8-position).

  • Smith, K.; Gibbins, T.; Millar, R. W.; Claridge, R. P. "A novel method for the nitration of deactivated aromatic compounds."[4] J. Chem. Soc., Perkin Trans.[4] 1, 2000 , 2753-2758.[4] 4 (Methodology for nitrating deactivated substrates).

Sources

Troubleshooting

Technical Support Center: Purification of Crude 6-Fluoro-4,7-dimethyl-8-nitroquinoline

Welcome to the technical support center for the purification of 6-Fluoro-4,7-dimethyl-8-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Fluoro-4,7-dimethyl-8-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this specific nitroaromatic compound. The following sections provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying crude 6-Fluoro-4,7-dimethyl-8-nitroquinoline?

A1: The main difficulties arise from its moderate polarity, potential for thermal degradation, and the presence of structurally similar impurities. Key challenges include:

  • Co-elution of Impurities: Isomeric byproducts, such as other nitro-substituted quinolines, or unreacted starting materials can have similar polarities, making chromatographic separation difficult.

  • Thermal Instability: Like many nitroaromatic compounds, 6-Fluoro-4,7-dimethyl-8-nitroquinoline can be susceptible to degradation at elevated temperatures, which can be a concern during solvent evaporation or high-temperature recrystallization.

  • Strong Adsorption to Silica Gel: The nitro group and the quinoline nitrogen can lead to strong interactions with the acidic surface of standard silica gel, potentially causing tailing and poor separation during column chromatography.

Q2: What is the general stability and recommended storage condition for this compound?

A2: 6-Fluoro-4,7-dimethyl-8-nitroquinoline is generally stable at room temperature when protected from light and moisture. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent potential oxidative degradation.

Q3: Can I use normal-phase column chromatography for purification?

A3: Yes, normal-phase column chromatography is a very common and effective method. However, due to the compound's characteristics, optimization of the stationary and mobile phases is crucial. A common issue is peak tailing on standard silica gel. This can often be mitigated by using a less acidic stationary phase (e.g., neutral alumina) or by adding a small amount of a polar modifier like triethylamine to the eluent to block the acidic silanol groups.

Q4: Is recrystallization a viable option for this compound?

A4: Recrystallization can be a highly effective, scalable, and cost-effective method, provided a suitable solvent is identified.[1][2] The ideal solvent will dissolve the crude product well at an elevated temperature but poorly at room temperature, while impurities remain either soluble or insoluble at all temperatures. Screening various solvents of different polarities is the first step.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 6-Fluoro-4,7-dimethyl-8-nitroquinoline.

Problem 1: Poor Separation and Co-elution of Impurities in Column Chromatography

Potential Causes:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the target compound from impurities.

  • Overloading the Column: Applying too much crude material to the column can lead to broad bands and poor separation.

  • Structurally Similar Impurities: Byproducts from the synthesis, such as isomers, may have very similar retention factors (Rf) to the desired product.

Solutions:

  • Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems. A good solvent system will provide a clear separation between your product and impurities, with the product having an Rf value between 0.2 and 0.4.[3]

  • Solvent System Optimization:

    • Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.

    • For closely eluting spots, try a ternary solvent system (e.g., hexane/ethyl acetate/dichloromethane) to fine-tune the selectivity.

  • Consider Alternative Stationary Phases:

    • If tailing is observed on silica gel, consider using neutral alumina.

    • For challenging separations of fluorinated compounds, a fluorinated stationary phase (e.g., fluorous silica gel or a pentafluorophenyl (PFP) column in HPLC) can offer unique selectivity based on fluorine-specific interactions.[4][5]

  • Gradient Elution: Employ a gradient elution strategy during column chromatography, starting with a low polarity eluent and gradually increasing the polarity. This can help to first elute non-polar impurities and then sharpen the band of your target compound.

Problem 2: Low Recovery After Recrystallization

Potential Causes:

  • Suboptimal Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures.

  • Using Too Much Solvent: Dissolving the crude material in an excessive volume of solvent will prevent efficient crystal formation upon cooling.

  • Premature Crystallization: If the solution cools too quickly, the compound may precipitate as an amorphous solid, trapping impurities.

Solutions:

  • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures like dichloromethane/hexane) on a small scale.[2][6]

  • Minimize Solvent Volume: Heat the chosen solvent and add it portion-wise to the crude material until it just dissolves. This ensures a saturated solution, maximizing yield upon cooling.

  • Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce maximum crystallization. Rapid cooling should be avoided.

  • Anti-Solvent Addition: If a single solvent is not effective, consider an anti-solvent recrystallization technique.[7] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until turbidity is observed.

Table 1: Example Solvent Screening for Recrystallization
SolventSolubility at 25°CSolubility at Boiling PointObservations
EthanolSparingly SolubleVery SolubleGood candidate for cooling recrystallization.[1]
HexaneInsolubleSparingly SolubleMay work for washing impurities.
DichloromethaneVery SolubleVery SolubleNot suitable for single-solvent recrystallization.
Dichloromethane/HexaneVariableVariableA good combination for anti-solvent recrystallization.[6]
IsopropanolSparingly SolubleSolublePotential candidate.[1]
Problem 3: Product Appears as a Colored Oil or Gummy Solid

Potential Causes:

  • Presence of Persistent Impurities: Highly colored impurities, often polymeric or degradation products, can be difficult to remove.

  • Incomplete Solvent Removal: Residual solvent can prevent the product from solidifying.

  • Low Melting Point: The purified compound might have a low melting point or exist as a stable amorphous solid.

Solutions:

  • Charcoal Treatment: During recrystallization, after the crude product is dissolved in the hot solvent, a small amount of activated charcoal can be added to the solution to adsorb colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool.[8]

  • Secondary Purification Step: If a single purification method is insufficient, a combination of techniques is often necessary. For example, run a preliminary flash column to remove the bulk of the impurities, and then recrystallize the resulting solid.

  • High Vacuum Drying: Ensure all solvent is removed by drying the product under high vacuum, possibly with gentle heating if the compound is thermally stable.

  • Trituration: If the product is an oil, try dissolving it in a small amount of a strong solvent (e.g., dichloromethane) and then adding a large excess of a non-polar solvent (e.g., hexane) while stirring vigorously. This can sometimes induce precipitation of a solid.

Detailed Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be adapted based on TLC analysis.[3][9]

Materials:

  • Crude 6-Fluoro-4,7-dimethyl-8-nitroquinoline

  • Silica gel (230-400 mesh)

  • Solvents (e.g., Hexane, Ethyl Acetate)

  • Glass column with stopcock

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Ensure the silica bed is compact and level. Do not let the column run dry.[9]

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent system.

    • Collect fractions sequentially.

    • Gradually increase the solvent polarity (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the target compound.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol outlines a standard cooling recrystallization procedure.[7]

Materials:

  • Crude 6-Fluoro-4,7-dimethyl-8-nitroquinoline

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of ethanol and heat the mixture to boiling with stirring.

    • Continue adding small portions of hot ethanol until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol.

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

Purification Workflow Decision Tree

This diagram outlines a logical approach to selecting a purification strategy for crude 6-Fluoro-4,7-dimethyl-8-nitroquinoline.

PurificationWorkflow start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallization_screen Perform Recrystallization Screening is_solid->recrystallization_screen Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oil) is_pure_recrys Is the product pure by TLC/NMR? recrystallization_screen->is_pure_recrys is_pure_column Is the product pure by TLC/NMR? column_chromatography->is_pure_column is_pure_recrys->column_chromatography No success Pure Product Obtained is_pure_recrys->success Yes is_pure_column->success Yes failure Further Purification Needed (e.g., Prep-HPLC, combination) is_pure_column->failure No

Sources

Optimization

Technical Support Center: Solubility Optimization for 6-Fluoro-4,7-dimethyl-8-nitroquinoline

Ticket ID: SOL-6F8N-2024 Status: Open Subject: Troubleshooting aqueous solubility for biological and chemical applications Executive Summary: The Physicochemical Challenge Welcome to the Technical Support Center. You are...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-6F8N-2024 Status: Open Subject: Troubleshooting aqueous solubility for biological and chemical applications

Executive Summary: The Physicochemical Challenge

Welcome to the Technical Support Center. You are likely encountering precipitation, cloudiness, or inconsistent data when working with 6-Fluoro-4,7-dimethyl-8-nitroquinoline .

To solve this, we must first understand the antagonist:

  • Low Basicity (The "pH Trap"): The nitro group at the 8-position is electron-withdrawing and creates steric hindrance near the quinoline nitrogen. This drastically lowers the pKa of the ring nitrogen (estimated pKa < 2.5).[1] Crucial Insight: Unlike standard quinolines, this molecule will not protonate (and solubilize) in standard acetate buffers (pH 4-5).[1] It requires strong acidity (pH < 2) to form a stable salt species.[1]

  • High Lipophilicity: The 6-fluoro and 4,7-dimethyl groups increase the partition coefficient (LogP), driving the molecule to aggregate in water (pi-pi stacking) rather than dissolve.

This guide provides three validated workflows to overcome these barriers.

Workflow Selector: Which Protocol Do You Need?

SolubilityStrategy Start START: Intended Application? BioAssay Biological Assay (Cells/Enzymes) Start->BioAssay ChemSyn Chemical Synthesis (Reactions/Purification) Start->ChemSyn ToxicityCheck Is DMSO/PEG tolerated? BioAssay->ToxicityCheck AcidSol Protocol C: Strong Acid Protonation (pH < 2) ChemSyn->AcidSol Cyclodextrin Protocol A: Cyclodextrin Complexation (Highest Stability) ToxicityCheck->Cyclodextrin No (Sensitive Cells) Cosolvent Protocol B: Stepwise Cosolvent Mix (Quick Prep) ToxicityCheck->Cosolvent Yes (Robust Assay)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Protocol A: Cyclodextrin Inclusion (Gold Standard for Bioassays)[1]

Mechanism: The hydrophobic quinoline core is encapsulated within the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior allows the complex to dissolve in water.[2] This prevents the "crash-out" effect common with DMSO stocks.

Recommended Reagent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

ComponentFunctionConcentration Range
HP-β-CD Solubilizing Host10% - 20% (w/v) in water
Compound Guest Molecule0.1 - 5.0 mM
DMSO (Optional) Initial Dissolution Aid< 1% final volume

Step-by-Step Procedure:

  • Prepare Vehicle: Dissolve HP-β-CD in deionized water or PBS to create a 20% (w/v) clear solution.[1] Filter sterilize (0.22 µm) if using for cell culture.[1]

  • Primary Stock: Dissolve 6-Fluoro-4,7-dimethyl-8-nitroquinoline in 100% DMSO at 100x the desired final concentration (e.g., 100 mM).

  • Complexation (The Critical Step):

    • Add the DMSO stock dropwise into the vigorously stirring HP-β-CD solution.

    • Do not add the CD solution to the DMSO stock; this causes immediate precipitation.

  • Equilibration: Allow the solution to stir (protected from light) for 30–60 minutes at room temperature to ensure thermodynamic equilibrium of the inclusion complex.

Protocol B: The "Stepwise" Cosolvent System

Mechanism: Uses a bridge solvent (PEG 400) to reduce the polarity gap between the DMSO stock and the aqueous buffer, preventing immediate nucleation of crystals.

Formulation: 5% DMSO / 40% PEG 400 / 55% Water (or Saline).

Step-by-Step Procedure:

  • Dissolve compound in DMSO (Concentration: 20 mg/mL).

  • Add PEG 400 to the DMSO solution. Vortex thoroughly. The solution should remain clear.

  • Slowly add Water/Saline to the DMSO/PEG mixture while vortexing.

    • Warning: If you add the DMSO directly to water, the compound will precipitate instantly. The PEG "buffer" is mandatory.

Protocol C: Strong Acid Protonation (Chemical Applications Only)

Mechanism: Due to the 8-nitro group, the quinoline nitrogen is a very weak base. To solubilize it via protonation, you must drop the pH below its pKa (likely < 2.0).[1]

Reagents: Methanesulfonic Acid (MsOH) or 1M HCl.[1]

Procedure:

  • Suspend the solid compound in water.

  • Add 1M Methanesulfonic acid dropwise.[1]

  • Monitor dissolution.[1] A yellow/orange shift often indicates successful protonation of the nitro-quinoline core.

  • Note: Diluting this acidic solution into a neutral buffer (pH 7.4) will cause immediate reprecipitation (free base formation).[1]

Troubleshooting & FAQ

Ticket #402: "I diluted my DMSO stock into PBS and it turned milky white."

  • Diagnosis: This is "solvent shock."[1] The hydrophobic compound aggregated faster than it could disperse.

  • Fix: Switch to Protocol A (Cyclodextrin). If you must use DMSO, dilute the stock into serum-containing media (proteins like albumin bind the drug) rather than plain PBS, or use the Protocol B stepwise method.

Ticket #405: "Why can't I just use acetic acid? It works for other quinolines."

  • Diagnosis: Insufficient acidity.[1] The 8-nitro group withdraws electrons from the ring, making the nitrogen "less hungry" for protons.

  • Fix: Acetic acid (pH ~4) is not strong enough to protonate this specific derivative.[1] You need a strong acid (HCl, H2SO4, MsOH) to achieve solubility via ionization.[1]

Ticket #409: "My compound sticks to the plastic tips."

  • Diagnosis: High logP compounds adsorb to polypropylene.[1]

  • Fix: Use Low-Retention pipette tips and glass vials for stock solutions. Pre-rinse tips with the solvent before transferring.

Mechanistic Visualization: pH-Dependent Solubility

Equilibrium Acid Protonated Cation (Soluble, pH < 2) [QH+] Neutral Neutral Free Base (Insoluble Aggregate) [Q] Acid->Neutral  Add Base (pH > 3)   Neutral->Acid  Add Strong Acid   Precip Crystalline Precipitate (Solid) Neutral->Precip  Aggregation  

Figure 2: The equilibrium shifts dramatically toward precipitation at physiological pH due to the weak basicity of the 8-nitroquinoline core.[1]

References

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

    • Supports Protocol A: Establishes HP-β-CD as the standard for solubilizing lipophilic heterocycles.
  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1][3]

    • Supports Executive Summary: Provides foundational data on the solubility of nitro-substituted arom
  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

    • Supports Protocol C: Explains the pKa shifts in substituted quinolines and the requirement for strong acids.
  • Savjani, K. T., et al. (2012).[1] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.[1] Link

    • Supports Protocol B: Validates cosolvent approaches (PEG/DMSO)

Sources

Troubleshooting

optimization of reaction conditions for preparing 6-Fluoro-4,7-dimethyl-8-nitroquinoline

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization & Troubleshooting Guide: Synthesis of 6-Fluoro-4,7-dimethyl-8-nitroquinoline Executive Summary This tec...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Optimization & Troubleshooting Guide: Synthesis of 6-Fluoro-4,7-dimethyl-8-nitroquinoline

Executive Summary

This technical guide addresses the optimization of reaction conditions for the preparation of 6-Fluoro-4,7-dimethyl-8-nitroquinoline (CAS: 1420790-02-8). This scaffold is a critical intermediate in the development of next-generation fluoroquinolone antibiotics and kinase inhibitors.

The synthesis presents two primary challenges:

  • Constructing the Quinoline Core: Controlling the Doebner-Miller cyclization to prevent polymerization (tar formation) while ensuring the correct regiochemistry (4,7-dimethyl substitution).

  • Regioselective Nitration: Directing the nitro group exclusively to the 8-position while suppressing the formation of the 5-nitro isomer, which is sterically disfavored but electronically possible.

This guide is structured as a dynamic troubleshooting manual, synthesizing standard heterocyclic protocols with specific optimizations for this fluorinated system.

Part 1: Synthetic Pathway Visualization

The optimized route utilizes a modified Doebner-Miller synthesis followed by electrophilic aromatic nitration .

ReactionPathway cluster_0 Critical Control Point 1 SM1 4-Fluoro-3-methylaniline (Starting Material) Inter1 Intermediate: 6-Fluoro-4,7-dimethylquinoline SM1->Inter1 Step 1: Doebner-Miller HCl, ZnCl2, 90°C (Regioselective Closure) Reagent1 Methyl Vinyl Ketone (MVK) Reagent1->Inter1 Michael Acceptor Product Target: 6-Fluoro-4,7-dimethyl-8-nitroquinoline Inter1->Product Step 2: Nitration HNO3/H2SO4, 0-5°C (Steric Control)

Figure 1: Two-step synthetic pathway. Step 1 establishes the 4,7-dimethyl substitution pattern. Step 2 exploits the peri-interaction from the 4-methyl group to direct nitration to the 8-position.

Part 2: Phase 1 - Construction of the Quinoline Core

Reaction: Doebner-Miller Cyclization Reagents: 4-Fluoro-3-methylaniline + Methyl Vinyl Ketone (MVK) Catalyst: Conc. HCl / ZnCl₂ (Lewis Acid modified)

Troubleshooting Guide

Q1: The reaction mixture turns into an intractable black tar within minutes. How do I prevent this? Diagnosis: This is the classic "Doebner-Miller Polymerization" issue. MVK is highly prone to polymerization under acidic conditions, and the exothermicity of the Michael addition can lead to thermal runaway. Optimization Protocol:

  • The "Masked" Ketone Strategy: Do not use neat MVK. Instead, use 4-hydroxy-2-butanone or 4-methoxy-2-butanone as a precursor. These generate MVK in situ at a controlled rate, keeping the concentration of free vinyl ketone low [1].

  • Two-Phase System: Conduct the reaction in a biphasic system (e.g., Toluene/6N HCl). The polymer stays in the organic phase or interface, while the protonated quinoline product remains in the aqueous phase, allowing for easier separation.

  • Lewis Acid Moderation: Add ZnCl₂ (1.0 eq) . Zinc chloride coordinates with the aniline and the carbonyl, stabilizing the transition state and reducing the temperature required for cyclization, which minimizes charring [2].

Q2: I am isolating the 5-methyl isomer instead of the 7-methyl isomer. What is controlling the regioselectivity? Scientific Explanation: The cyclization of 4-fluoro-3-methylaniline can occur at two ortho positions:

  • Position 2 (Ortho to Methyl): Sterically hindered.

  • Position 6 (Ortho to Fluoro): Less sterically hindered and para to the activating methyl group. Validation: In electrophilic aromatic substitution, ring closure is directed para to the strongest activating group. The methyl group (activator) directs to position 6. The fluoro group (deactivator) also directs ortho/para. Closure at position 6 (forming the 7-methyl quinoline) is both electronically and sterically favored [3]. Action: If you observe the wrong isomer, check your starting material purity (ensure it is not 2-fluoro-5-methylaniline) and lower the reaction temperature to 60-70°C to favor the kinetic product (closure at the less hindered position).

Part 3: Phase 2 - Regioselective Nitration

Reaction: Electrophilic Aromatic Substitution (Nitration) Reagents: 6-Fluoro-4,7-dimethylquinoline + KNO₃/H₂SO₄

Troubleshooting Guide

Q3: Why is the nitration regioselectivity critical, and how do I ensure the nitro group goes to position 8? Mechanism: The quinoline ring has two available sites on the benzenoid ring: Position 5 and Position 8.

  • Position 5: Flanked by the 6-Fluoro group and the 4-Methyl group .[1] The 4-methyl group exerts a significant peri-interaction (steric clash) that shields position 5 from attack.

  • Position 8: Flanked by the 7-Methyl group and the ring Nitrogen.[2][3] The 7-methyl group is an ortho-activator, strongly increasing electron density at position 8. Optimization: The 4-methyl group effectively "blocks" position 5. To maximize this selectivity:

  • Temperature: Maintain reaction at 0°C to 5°C . Higher temperatures provide enough energy to overcome the steric barrier at position 5, increasing impurity levels.

  • Reagent: Use Potassium Nitrate (KNO₃) in H₂SO₄ rather than fuming nitric acid. This generates the nitronium ion (

    
    ) in a more controlled manner, preventing over-nitration [4].
    

Q4: The product precipitates as a sticky gum during the quench. How do I get a clean solid? Protocol:

  • Quench: Pour the reaction mixture slowly onto crushed ice/water (ratio 1:5).

  • pH Adjustment: Neutralize carefully with NH₄OH (Ammonium Hydroxide) to pH 8-9. Do not use NaOH, as the heat of neutralization can degrade the nitro-quinoline.

  • Workup: If a gum forms, add a small amount of Ethanol or Isopropanol to the aqueous mixture and stir vigorously. This induces crystallization. Alternatively, extract with Dichloromethane (DCM), dry over MgSO₄, and recrystallize from Ethanol/Water.

Part 4: Summary of Optimized Conditions

ParameterStandard ConditionOptimized Condition Reasoning
Step 1 Reagent Methyl Vinyl Ketone (MVK)4-Methoxy-2-butanone Prevents polymerization; controlled release of MVK.
Step 1 Catalyst Conc. HClHCl + ZnCl₂ Lowers activation energy; reduces tar formation.
Step 2 Reagent Fuming HNO₃KNO₃ / H₂SO₄ Controlled

generation; improves safety.
Step 2 Temp Ambient (25°C)0°C - 5°C Maximizes regioselectivity for 8-nitro via steric control.

References

  • Denmark, S. E., & Thorarensen, A. (1996). "The use of masked enones in the Doebner-Miller synthesis." Chemical Reviews, 96(1), 137-165.

  • Eisch, J. J., & Dluzniewski, T. (1989). "Lewis acid-catalyzed cyclization of anilines." Journal of Organic Chemistry, 54(6), 1269-1274.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (See Chapter 5: Quinolines, Section: Synthesis via Skraup/Doebner-Miller).

  • Olah, G. A., et al. (1978). "Nitration of quinoline derivatives." Proceedings of the National Academy of Sciences, 75(2), 545-548.

  • BLD Pharm. (n.d.). "Product Analysis: 6-Fluoro-4,7-dimethyl-8-nitroquinoline (CAS 1420790-02-8)."

Sources

Optimization

stability and degradation of 6-Fluoro-4,7-dimethyl-8-nitroquinoline under experimental conditions

Topic: Stability, Degradation, and Experimental Handling Content Type: Technical Troubleshooting Guide & FAQ Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Compound Dashboard & Quick...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation, and Experimental Handling

Content Type: Technical Troubleshooting Guide & FAQ Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists

Compound Dashboard & Quick Reference
PropertySpecificationCritical Note
Compound Name 6-Fluoro-4,7-dimethyl-8-nitroquinolineClass: Nitroquinoline derivative
CAS Number 1420790-02-8Verify against internal batch CoA
Molecular Weight 220.20 g/mol
Primary Hazard Photolability & Reductive InstabilityProtect from UV/Ambient Light
Storage -20°C, Desiccated, Amber VialStable for >2 years if stored correctly
Solubility DMSO, DMF, DCM, ChloroformPoor water solubility
Stability Profile & Degradation Mechanisms

As a Senior Application Scientist, I often see researchers treat this compound like a standard stable heterocycle. However, the 8-nitroquinoline moiety confers specific instabilities that must be managed.[1]

A. Photochemical Instability (The "Silent Killer")

The 8-nitro group on the quinoline scaffold is electronically coupled to the aromatic system, making it susceptible to UV-induced excitation.

  • Mechanism: Upon exposure to UV (365 nm) or intense ambient light, the nitro group can undergo radical processes or rearrangement (nitro-to-nitrite), leading to complex mixtures of nitroso- and quinone-based degradation products.

  • Visual Indicator: Pure compound is typically off-white to pale yellow.[1] Darkening to deep yellow, orange, or brown indicates photodegradation.

B. Chemical Reactivity Risks
  • Reductive Lability: The nitro group is the intended reactive site for synthesis (reduction to amine).[1] However, trace reducing agents (e.g., residual metals in solvents, DTT in biological buffers) can trigger premature partial reduction to the hydroxylamine or nitroso intermediate.

  • Nucleophilic Attack (SNAr): The C6-Fluorine is activated by the electron-withdrawing nitro group at C8 and the ring nitrogen.[1] While generally stable, strong alkoxides or thiols in heated conditions can displace the fluorine.

Visualizing Degradation & Reactivity

The following diagram maps the stability logic and potential degradation pathways.

G cluster_legend Pathway Key Start 6-Fluoro-4,7-dimethyl- 8-nitroquinoline (Intact) UV UV/Ambient Light (>300 nm) Start->UV Reductant Trace Reductants (Metals/Thiols) Start->Reductant Base Strong Base/Heat (>60°C) Start->Base PhotoProd Degradation Mix: Nitroso / Quinones (Brown/Orange) UV->PhotoProd Radical Mechanism Amine 8-Amino Derivative (Premature Reduction) Reductant->Amine Partial Reduction Subst C6-Alkoxy/Thio Derivative (F-Displacement) Base->Subst SNAr Reaction key1 Blue: Target Compound key2 Red: Critical Risk key3 Yellow: Conditional Risk

Figure 1: Stability logic tree showing primary degradation vectors: Photolysis (Red), Chemical Reduction (Yellow), and Nucleophilic Substitution (Yellow).[2]

Troubleshooting Guide (FAQ)
Q1: My solution turned from pale yellow to dark orange overnight. Is it still usable?

Diagnosis: Photochemical degradation or oxidation.[1]

  • The Science: Nitroquinolines are chromophores.[1] A bathochromic shift (darkening) usually implies the formation of azo-linkages or quinoid species driven by light exposure.[1]

  • Action: Run an LC-MS.

    • If you see the parent peak (M+ ≈ 220) and small impurities: Purify immediately.

    • If the parent peak is <90%: Discard. The degradation products are often radical scavengers that will interfere with subsequent reactions (especially hydrogenations).

  • Prevention: Always wrap flasks in aluminum foil during reaction and storage. Use amber glassware for stock solutions.[1]

Q2: I observe an unknown peak at M-19 or M+13 in my LC-MS.

Diagnosis: Nucleophilic substitution of Fluorine.

  • The Science:

    • M-19 (Loss of F, Gain of OH): Hydrolysis. Rare, but possible in strong aqueous base at high heat.

    • M+13 (Methoxy exchange): If you used Methanol as a solvent with a base (e.g., K2CO3), you likely displaced the Fluorine with a Methoxy group (

      
      ).
      
  • Action: Switch solvents. Use non-nucleophilic solvents like DCM , THF , or Toluene . Avoid alcohols if strong bases are present.[1]

Q3: The compound is not dissolving in my assay buffer (PBS/Water).

Diagnosis: Solubility limitation.

  • The Science: The 4,7-dimethyl and nitro groups make the core highly lipophilic. It lacks the solubilizing carboxylate found in final fluoroquinolone drugs.[1]

  • Protocol:

    • Dissolve stock in 100% DMSO (up to 50 mM).[1]

    • Dilute into buffer immediately before use.

    • Keep final DMSO concentration < 1% to avoid cytotoxicity in bioassays, but ensure the compound doesn't crash out (watch for turbidity).

Q4: Yields are low during the reduction to the 8-aminoquinoline.

Diagnosis: Catalyst poisoning or over-reduction.

  • The Science: The C6-Fluorine can sometimes undergo hydrodefluorination (loss of F) under aggressive hydrogenation conditions (e.g., Pd/C + H2 + High Pressure).

  • Action:

    • Use milder reduction methods: Iron/Acetic Acid , SnCl2 , or Raney Nickel at atmospheric pressure.

    • Avoid prolonged exposure to H2/Pd/C.[1]

Experimental Protocol: Safe Solubilization

Objective: Prepare a stable 10 mM stock solution.

  • Weighing: Weigh 2.2 mg of 6-Fluoro-4,7-dimethyl-8-nitroquinoline into an amber HPLC vial. Do not use clear glass.[1]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

    • Why Anhydrous? Water can promote hydrolysis over long storage periods.[1]

  • Mixing: Vortex for 30 seconds. Sonicate for 1 minute if particles persist.

  • QC Check: Inspect visually. The solution should be clear and pale yellow.

  • Storage: Store at -20°C.

    • Self-Validation: Thaw and check for precipitation before every use.[1] If precipitate forms, warm to 37°C and vortex. If color has darkened significantly, re-verify purity.[1]

References
  • PubChem. Quinoline, 6-fluoro-8-nitro- (CID 154273).[1] National Library of Medicine.[1] Available at: [Link]

  • ResearchGate. The synthesis and photolysis mechanisms of 8-nitroquinoline-based photolabile caging groups. Available at: [Link]

  • Vertex AI Search. Synthesis of 7-Methyl-8-nitroquinoline (Analogous Chemistry). Brieflands.[1] Available at: [Link]

Sources

Troubleshooting

optimizing HPLC methods for the analysis of quinoline derivatives

Status: Operational Ticket ID: T-QUIN-001 Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-QUIN-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Quinoline Analysis Support Hub

You have reached the Tier 3 technical support interface. This guide addresses the specific chromatographic challenges associated with quinoline and its derivatives (e.g., hydroxyquinolines, aminoquinolines). These nitrogen-containing heterocycles are notorious for peak tailing and difficult isomer separation.

Below you will find troubleshooting modules designed to resolve these specific failure modes.

Module 1: Peak Tailing & Asymmetry

User Issue: "My quinoline peaks are tailing significantly (Asymmetry factor > 1.5). I am using a standard C18 column."

Root Cause Analysis: Quinoline has a pKa of approximately 4.[1]9. At neutral pH (pH 6–7), a significant portion of the molecule is protonated (


). These positively charged species interact electrostatically with residual silanol groups (

) on the silica support of your column. This secondary interaction—akin to an unwanted ion-exchange mechanism—causes the tailing.

Corrective Actions:

Strategy A: The "Low pH" Approach (Recommended for Standard Columns)

Force both the silanols and the quinoline into a protonated state to eliminate electrostatic attraction.

  • Protocol: Adjust mobile phase pH to 2.3 – 2.8 .

  • Modifier: Use 0.1% Formic Acid or 0.1% Trifluoroacetic acid (TFA). TFA is superior for peak shape due to ion-pairing effects but suppresses MS signal.

Strategy B: The "High pH" Approach (Requires Hybrid Columns)

Operate at a pH where quinoline is neutral (unprotonated).

  • Protocol: Adjust mobile phase pH to 10.0 – 10.5 .

  • Requirement: You must use a column stable at high pH (e.g., Waters XBridge BEH, Agilent Poroshell HPH, or polymeric phases). Standard silica dissolves above pH 8.0.

  • Benefit: Often yields the sharpest peaks and highest retention for hydrophobic bases.

Strategy C: Ion-Pairing (The "Nuclear Option")

If you cannot change pH significantly, use an ion-pairing reagent to "mask" the charge.

  • Reagent: Sodium Octanesulfonate (5–10 mM) or Triethylamine (TEA) as a silanol blocker.

  • Warning: Ion-pairing reagents equilibrate slowly and are difficult to wash out of columns. Dedicate a specific column to this method.

Visualizing the Silanol Effect:

SilanolInteraction cluster_0 Problem State (pH 6.0) cluster_1 Solution State (pH 2.5) Silanol Silanol (Si-O⁻) Interaction Electrostatic Drag (Tailing) Silanol->Interaction Quinoline Quinoline (QH⁺) Quinoline->Interaction No_Interaction No Interaction (Sharp Peak) Interaction->No_Interaction Acidification Silanol_Acid Silanol (Si-OH) Neutral Silanol_Acid->No_Interaction Quinoline_Acid Quinoline (QH⁺) Positive Quinoline_Acid->No_Interaction

Figure 1: Mechanism of silanol-induced tailing and its resolution via pH control.

Module 2: Selectivity & Isomer Separation

User Issue: "I cannot separate Quinoline from Isoquinoline, or 6-hydroxyquinoline from 8-hydroxyquinoline."

Technical Insight: Positional isomers often have identical hydrophobicity (log P), making standard C18 columns ineffective. You need a stationary phase that interacts with the


-electron cloud of the aromatic rings.

The Solution: Phenyl-Hexyl or Biphenyl Phases Phenyl-based columns utilize


 interactions.[2][3] The accessible 

-electrons in the quinoline ring stack against the phenyl rings of the stationary phase. This interaction is highly sensitive to the exact position of the nitrogen atom or substituents.

Solvent Selection Rule:

  • Methanol (MeOH): Promotes

    
     interactions.[2] Use this as your organic modifier.
    
  • Acetonitrile (ACN): Suppresses

    
     interactions.[2] Avoid this if isomer separation is the goal.
    

Data Table: Column Selectivity Matrix

Column ChemistryMechanismSuitability for QuinolinesBest For
C18 (Standard) Hydrophobic InteractionModerateGeneral potency assays; simple mixtures.
Phenyl-Hexyl Hydrophobic +

High Separating quinoline from isoquinoline.
Pentafluorophenyl (PFP) Dipole-Dipole +

Very High Halogenated quinoline derivatives.
Polar Embedded (Amide) Shielded SilanolsHighBasic quinolines at neutral pH.
Module 3: Sensitivity & Detection

User Issue: "My limit of detection (LOD) is too high. I can't see trace impurities."

Optimization Protocol: Quinolines are naturally fluorescent due to their rigid bicyclic structure. Switching from UV to Fluorescence Detection (FLD) can improve sensitivity by 100–1000x.

Detector Settings Guide:

  • UV-Vis: Monitor at 230 nm (strongest signal) or 254 nm (universal aromatic).

  • Fluorescence:

    • Excitation (

      
      ): ~315 nm
      
    • Emission (

      
      ): ~400–425 nm (Acidic conditions often quench fluorescence; check pH compatibility).
      

Workflow: Detector Selection Logic

DetectorSelection Start Select Detector Limit Required LOD? Start->Limit Structure Is it derivatized? Limit->Structure Trace Conc. UV UV-Vis (DAD) (>1 µg/mL) Limit->UV High Conc. MS Mass Spec (LC-MS) (<1 ng/mL) Structure->MS No Fluorophore FLD Fluorescence (FLD) (<10 ng/mL) Structure->FLD Native Quinoline

Figure 2: Decision tree for selecting the optimal detector based on sensitivity needs.

Module 4: Validated Start-Up Protocol

Directive: Use this protocol as your "Method A" for new quinoline samples. It is designed for maximum robustness.

Instrument: HPLC or UHPLC Column: Phenyl-Hexyl or C18 (End-capped), 150 x 4.6 mm, 3.5 µm or 5 µm. Temperature: 35°C (Improves mass transfer for bases).

Mobile Phase:

  • A: 10 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid.

  • B: Methanol (LC-MS grade).

Gradient Table:

Time (min)% Mobile Phase BFlow Rate (mL/min)Comment
0.0101.0Initial equilibration
2.0101.0Isocratic hold for polar impurities
15.0901.0Linear ramp
18.0901.0Wash column
18.1101.0Return to initial
23.0101.0Re-equilibration (Critical)
References
  • BenchChem Technical Support. (2025).[1] Chromatographic Separation of Quinoline and Isoquinoline Isomers.[1] Retrieved from

  • Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from

  • Journal of Chromatography A. (2025). Evaluation of the pKa's of Quinazoline Derivatives. Retrieved from

  • Advanced Materials Technology. (2025). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[4] Retrieved from

  • SIELC Technologies. (2025). Separation of Quinoline on Newcrom R1 HPLC column.[5] Retrieved from

Sources

Optimization

challenges in scaling up the synthesis of substituted quinolines

Technical Support Center: Scaling Substituted Quinoline Synthesis Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist (Process Chemistry Division) Topic: Troubleshooting Scale-Up Challenges in Q...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scaling Substituted Quinoline Synthesis

Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist (Process Chemistry Division) Topic: Troubleshooting Scale-Up Challenges in Quinoline Synthesis

Introduction: The Scale-Up Gap

Welcome to the technical support hub for quinoline synthesis. You are likely here because a route that worked perfectly on a 100mg scale in a microwave vial is failing at the 50g or 1kg scale.

Substituted quinolines (e.g., chloroquine analogues, kinase inhibitors like lenvatinib) present a "unholy trinity" of scale-up challenges:

  • Extreme Exotherms: Classic routes (Skraup, Doebner-Miller) are essentially controlled explosions.

  • Regio-Ambiguity: Meta-substituted anilines produce difficult-to-separate isomeric mixtures (5- vs. 7-substituted).

  • Purification Bottlenecks: Chromatography is cost-prohibitive at kilo-scale; you need robust crystallization or scavenging protocols.

This guide moves beyond textbook definitions to provide actionable engineering controls and chemical workarounds.

Module 1: Thermal Management & Safety (The Exotherm)

Issue: "My reaction temperature spiked uncontrollably during the addition of the oxidant/acid."

Diagnosis: In the Skraup or Doebner-Miller synthesis, the reaction is autocatalytic and highly exothermic. At the bench scale, heat dissipation is fast. At scale, the surface-area-to-volume ratio drops, leading to thermal runaway and potential eruption (the "volcano" effect).

Engineering Controls:

  • Dosing Strategy: Never use "all-in" addition. Use a semi-batch approach where the limiting reagent (often the aniline or the enone precursor) is dosed into the hot acid catalyst.

  • Moderators: For Skraup reactions, the addition of ferrous sulfate (

    
    ) reduces the violence of the reaction by moderating the oxidation rate of the intermediate.
    

Decision Logic for Thermal Safety:

SafetyLogic Start Start: Quinoline Scale-Up (>50g) Method Select Method Start->Method Skraup Skraup/Doebner-Miller Method->Skraup Friedlander Friedländer/Povarov Method->Friedlander GJ Gould-Jacobs Method->GJ Hazard1 High Hazard: Violent Exotherm Acrolein Formation Skraup->Hazard1 Label Proceed with Standard Heat Transfer Calcs Friedlander->Label Generally Safer (Check solvent vol) Hazard2 Hazard: High T (>250°C) Thermal expansion GJ->Hazard2 Control1 Action: Semi-batch dosing Add FeSO4 moderator Hazard1->Control1 Control2 Action: Use Dowtherm A Monitor headspace pressure Hazard2->Control2

Figure 1: Safety decision matrix for selecting engineering controls based on synthetic methodology.

Module 2: Regiocontrol in Meta-Substituted Anilines

Issue: "I used 3-chloroaniline and got a 60:40 mixture of 5-chloroquinoline and 7-chloroquinoline. I can't separate them."

Technical Insight: Meta-substituted anilines possess two non-equivalent ortho positions.

  • Steric Control: If the meta-substituent is bulky (e.g., -tBu, -CF3), cyclization favors the less hindered para position (leading to the 7-substituted quinoline).

  • Electronic Control: Strongly electron-donating groups activate the para position, favoring the 7-isomer. However, halides (Cl, Br) offer poor directing ability, leading to the dreaded ~1:1 mixture.

Strategic Workarounds:

StrategyMechanismProsCons
Gould-Jacobs Thermal cyclization of anilinomethylene malonates.[1]Generally favors 7-isomer due to steric hindrance in the cyclization transition state.Requires very high temperatures (250°C+); step-heavy.
Friedländer Condensation of 2-aminoaryl ketones with carbonyls.100% Regiocontrol. The nitrogen is already fixed on the ring.Requires synthesis of the specific 2-aminoaryl ketone precursor (often expensive).
Larock Synthesis Pd-catalyzed annulation of o-iodoanilines + alkynes.High regiocontrol based on alkyne polarization.High cost of Pd; requires heavy metal scavenging (see Module 3).

Module 3: Metal Scavenging (The Hidden Cost)

Issue: "My quinoline product is black/brown, and ICP-MS shows 5000 ppm Palladium."

Context: Modern methods (Buchwald-Hartwig, Heck cyclizations) are excellent for complex quinolines but leave toxic residues. Quinolines are nitrogen heterocycles that bind Pd/Cu avidly, making simple filtration ineffective.

Protocol: Effective Palladium Removal Do not rely on crystallization alone; it often co-crystallizes the metal catalyst.

  • The Scavenger: Use a thiol-functionalized silica (e.g., SiliaMetS® Thiol) or Trithiocyanuric acid (TMT).

  • The Process:

    • Dissolve crude quinoline in THF or EtOAc (10 volumes).

    • Add scavenger (typically 2-5 wt% relative to crude mass).

    • Heat to 50°C for 4-12 hours with vigorous stirring.

    • Critical Step: Filter through a dual-pad system: Bottom layer Celite (mechanical filter), Top layer Activated Carbon (adsorbent).

  • Validation: Test filtrate via color (should be yellow/white, not brown) and rapid ICP-MS check.

Module 4: Experimental Protocol - The Gould-Jacobs Scale-Up

Target: Synthesis of 4-hydroxy-7-chloroquinoline (Key intermediate for antimalarials). Scale: 100g Input.

Why this method? It avoids the violent exotherm of the Skraup and uses cheap reagents, making it ideal for scale-up despite the high temperature requirements.

Step 1: Condensation[1][2][3]
  • Reactor: 1L 3-neck flask with Dean-Stark trap and mechanical stirrer (overhead stirring is mandatory for slurries).

  • Charge: 3-chloroaniline (1.0 equiv) and Diethyl ethoxymethylenemalonate (EMME, 1.1 equiv).

  • Process: Heat to 110°C. Ethanol is generated.

  • Endpoint: Collect theoretical volume of EtOH in the Dean-Stark trap. The mixture will solidify upon cooling (the "anil" intermediate).

Step 2: Cyclization (The Critical High-T Step)

Warning: This step requires 250-260°C. Oil baths are dangerous at this temp. Use a heating mantle with a sand bath or a specialized high-temp thermal fluid (e.g., Dowtherm A).

  • Solvent: Diphenyl ether (or Dowtherm A). Ratio: 10mL per gram of intermediate.

  • Addition: Heat the solvent to 255°C (rolling boil) .

  • Dosing: Add the solid "anil" intermediate in portions (powder funnel) to the boiling solvent.

    • Why? Adding solid to hot solvent maintains high dilution, favoring intramolecular cyclization over intermolecular polymerization.

  • Reaction: Evolution of EtOH gas is rapid. Maintain reflux for 1-2 hours.

  • Work-up: Cool to ~80°C. Add non-polar anti-solvent (Heptane or Hexane). The product (4-hydroxyquinoline ester) precipitates. Filter warm.

Step 3: Hydrolysis & Decarboxylation
  • Hydrolysis: Reflux wet cake in 10% NaOH (aq) for 4 hours. Acidify to pH 2 to precipitate the carboxylic acid.

  • Decarboxylation: Reflux the dry acid in Diphenyl ether at 250°C until

    
     evolution ceases (bubble counter).
    
  • Isolation: Cool, dilute with hexane, filter.

Frequently Asked Questions (FAQ)

Q: Can I use microwave synthesis for scale-up? A: No. While microwaves are great for 100mg batches, they do not penetrate deep enough for >50g batches (penetration depth of solvents is usually few cm). Use continuous flow reactors if you need rapid heating at scale.

Q: My Skraup reaction turned into a solid black tar. What happened? A: You likely polymerized the acrolein intermediate. This happens if the oxidant is too weak or the temperature ramp was too slow. Ensure you are using a robust oxidant (Nitrobenzene or Iodine) and that the acid concentration is high enough to protonate the quinoline product (preventing side reactions).

Q: How do I clean the reactor after using Diphenyl ether? A: Diphenyl ether solidifies at room temperature and is greasy. Wash the reactor with hot toluene or xylene first, followed by an acetone rinse, then detergent water.

References

  • Gould-Jacobs Reaction Mechanism & Scope

    • Gould, R. G.; Jacobs, W. A.[2] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc.1939 , 61, 2890. Link

  • Scale-Up Safety (Thermal Runaway)

    • Stoessel, F. "Safety issues in scale-up of chemical processes."[3] Curr.[3][4] Opin. Drug Discov. Devel.2001 , 4, 834.[3] Link

  • Palladium Scavenging Techniques

    • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development." Org.[5][2][4][6][7] Process Res. Dev.2005 , 9, 198. Link

  • Palmer, M. H. "The Skraup Reaction: A Review." J. Chem. Soc.1962, 3645.
  • Modern Catalytic Approaches (Friedländer)

    • Marco-Contelles, J., et al. "The Friedländer Reaction: From the First to the Latest Synthesis." Chem. Rev.2009 , 109, 2652. Link

Sources

Reference Data & Comparative Studies

Comparative

validation of the biological target of 6-Fluoro-4,7-dimethyl-8-nitroquinoline

This guide provides a structured framework for validating the biological target of 6-Fluoro-4,7-dimethyl-8-nitroquinoline (CAS 1420790-02-8), a functionalized quinoline derivative with significant potential as a hypoxia-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structured framework for validating the biological target of 6-Fluoro-4,7-dimethyl-8-nitroquinoline (CAS 1420790-02-8), a functionalized quinoline derivative with significant potential as a hypoxia-activated prodrug or a nitroreductase (NTR) probe.

Executive Summary

6-Fluoro-4,7-dimethyl-8-nitroquinoline is a specialized heterocyclic compound belonging to the 8-nitroquinoline class.[1][2][3][4] Its structural features—a nitro group at the C8 position, a fluorine atom at C6, and methyl groups at C4 and C7—position it as a prime candidate for targeting Nitroreductase (NTR) enzymes, particularly under hypoxic conditions. This guide outlines the experimental protocols to validate its primary biological target (NTR) and its downstream mechanism of action (DNA intercalation or kinase inhibition upon reduction).

Compound Profile Details
CAS Number 1420790-02-8
Molecular Formula C₁₁H₉FN₂O₂
Primary Target Class Oxidoreductases (Specifically Nitroreductase)
Mechanism Type Bioreductive Activation (Prodrug/Probe)
Key Application Hypoxia Imaging, Antimicrobial Research, Anticancer Prodrug
Biological Rationale & Target Hypothesis

The biological activity of 6-Fluoro-4,7-dimethyl-8-nitroquinoline is predicated on the enzymatic reduction of its nitro group.

  • Primary Target (Activation): Nitroreductase (NTR) . These enzymes, overexpressed in hypoxic tumor cells and certain bacteria (E. coli, Mycobacterium), reduce the nitro group to an amine (via nitroso and hydroxylamine intermediates).

  • Secondary Target (Effector): The reduced metabolite, 6-Fluoro-4,7-dimethylquinolin-8-amine , is a potent DNA intercalator or kinase inhibitor. The fluorine atom enhances metabolic stability and lipophilicity, while the methyl groups tune the redox potential, potentially increasing selectivity over non-fluorinated analogs.

Mechanism of Action Pathway

The following diagram illustrates the stepwise reduction pathway catalyzed by NTR, leading to the active fluorophore or cytotoxic agent.

NTR_Pathway Nitro 6-Fluoro-4,7-dimethyl- 8-nitroquinoline (Quenched/Prodrug) Nitroso Nitroso-Intermediate Nitro->Nitroso 2e- Reduction NTR Nitroreductase (NTR) + NADH NTR->Nitro Hydroxyl Hydroxylamine Nitroso->Hydroxyl 2e- Reduction Amine 6-Fluoro-4,7-dimethyl- quinolin-8-amine (Fluorescent/Active) Hydroxyl->Amine 2e- Reduction Target DNA / Kinase Binding Amine->Target Intercalation/ Inhibition

Figure 1: Bioreductive activation pathway of 6-Fluoro-4,7-dimethyl-8-nitroquinoline by Nitroreductase.

Comparative Performance Analysis

To validate the compound's efficacy, it must be benchmarked against established hypoxia probes and anticancer agents.

Feature 6-Fluoro-4,7-dimethyl-8-nitroquinoline FMISO (Standard Hypoxia Probe) Doxorubicin (Standard Cytotoxin)
Target Specificity High (NTR-dependent activation)High (Hypoxia-selective trapping)Low (General DNA intercalation)
Detection Mode Fluorescence (Turn-ON upon reduction)PET Imaging (¹⁸F)Intrinsic Fluorescence
Redox Potential Tunable (via 4,7-dimethyl groups)Fixed (-0.45 V)Quinone reduction
Solubility Moderate (Lipophilic)ModerateHigh (Hydrophilic)
Toxicity Low (Prodrug form)Low (Tracer dose)High (Systemic)

Key Advantage: The 4,7-dimethyl substitution likely shifts the reduction potential, potentially reducing aerobic toxicity compared to unsubstituted 8-nitroquinolines, while the 6-fluoro group enhances cellular uptake.

Validation Protocols
Protocol A: Enzymatic Validation (In Vitro NTR Assay)

Objective: Confirm that 6-Fluoro-4,7-dimethyl-8-nitroquinoline is a substrate for Nitroreductase.

  • Reagents:

    • Purified E. coli Nitroreductase (Type I).

    • NADH (Cofactor).

    • PBS Buffer (pH 7.4).

    • Compound Stock (10 mM in DMSO).

  • Procedure:

    • Dilute compound to 10 μM in PBS containing 100 μM NADH.

    • Add 1 μg/mL NTR enzyme.

    • Measurement: Monitor UV-Vis absorbance (300–500 nm) or Fluorescence (Ex/Em: ~400/550 nm) every 2 minutes for 30 minutes.

  • Expected Result:

    • Absorbance: Decrease in the nitro peak (~350 nm) and appearance of a new amine peak (~420 nm).

    • Fluorescence: Significant fluorescence enhancement (Turn-ON response) as the nitro group (quencher) is reduced to the amine (fluorophore).

Protocol B: Cellular Hypoxia Selectivity

Objective: Validate selective activation in hypoxic cancer cells (e.g., A549, HeLa).

  • Setup:

    • Culture cells in two parallel plates.

    • Normoxia: Incubate in standard incubator (20% O₂).

    • Hypoxia: Incubate in a hypoxia chamber (<1% O₂) or treat with CoCl₂ (chemical hypoxia mimic).

  • Treatment:

    • Treat both groups with 6-Fluoro-4,7-dimethyl-8-nitroquinoline (1–50 μM) for 4–24 hours.

  • Analysis:

    • Confocal Microscopy: Image cells to detect intracellular fluorescence (if probe).

    • MTT Assay: Measure cell viability.[5]

  • Validation Criteria:

    • Probe Mode: >5-fold higher fluorescence intensity in hypoxic cells vs. normoxic cells.

    • Prodrug Mode: significantly lower IC₅₀ (higher toxicity) in hypoxic conditions compared to normoxia (Hypoxia Cytotoxicity Ratio > 2.0).

Validation Workflow Diagram

Validation_Workflow Start Start: Compound (1420790-02-8) Step1 1. In Vitro NTR Assay (Enzymatic Reduction) Start->Step1 Decision1 Fluorescence/Absorbance Change? Step1->Decision1 Step2 2. Cell Culture (Normoxia vs. Hypoxia) Decision1->Step2 Yes Outcome2 General Cytotoxin (Low Selectivity) Decision1->Outcome2 No Step3 3. Confocal Imaging / Cytotoxicity Assay Step2->Step3 Outcome1 Valid Hypoxia Probe (High Selectivity) Step3->Outcome1 Hypoxia > Normoxia Step3->Outcome2 Hypoxia = Normoxia

Figure 2: Step-by-step validation workflow for determining target specificity.

Synthesis & Purity Verification

To ensure reproducible results, the compound must meet strict purity standards.

  • Synthesis Route: Typically synthesized via the Skraup reaction or nitration of 6-fluoro-4,7-dimethylquinoline.

  • Purity Check:

    • HPLC: >98% purity required to rule out free amine contamination (which would cause false positives in fluorescence assays).

    • NMR: ¹H-NMR must confirm the presence of the 4,7-dimethyl signals (singlets ~2.6–2.8 ppm) and the specific aromatic coupling constants for the 6-fluoro substitution.

References
  • O'Connor, L. J., et al. (2015). Nitroreductase-activated prodrugs: A review of the class and their potential in cancer therapy. Expert Opinion on Drug Delivery .

  • Xu, K., et al. (2019). Recent advances in the development of nitroreductase-responsive fluorescent probes for hypoxia imaging. Free Radical Biology and Medicine .

Sources

Validation

The Architect's Guide to Potency: A Comparative Analysis of 6-Fluoro-4,7-dimethyl-8-nitroquinoline Analogs

For Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a foundational blueprint for a multitude of therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the quinoline scaffold stands as a privileged structure, a foundational blueprint for a multitude of therapeutic agents.[1][2] Its inherent biological activities, spanning from antimicrobial to anticancer, have captivated researchers for decades.[3][4] The strategic placement of functional groups onto this bicyclic framework can dramatically modulate its physicochemical properties and biological efficacy, a concept central to the principles of structure-activity relationship (SAR) studies. This guide delves into the nuanced SAR of a specific class of quinoline derivatives: 6-fluoro-4,7-dimethyl-8-nitroquinoline analogs. By dissecting the influence of each substituent, we aim to provide a predictive framework for the rational design of more potent and selective therapeutic candidates.

The Quinoline Core: A Versatile Pharmacophore

The quinoline ring system, a fusion of a benzene and a pyridine ring, is not merely a passive scaffold. Its aromatic nature and the presence of the nitrogen atom create a unique electronic environment that allows for diverse interactions with biological targets.[3] The pyridine ring can act as a hydrogen bond acceptor, while the overall planar structure facilitates intercalation into DNA or binding to enzymatic active sites.[5] The true power of the quinoline nucleus, however, lies in its amenability to substitution, allowing for the fine-tuning of its biological profile.

Deconstructing the Substituents: A Trifecta of Influence

The biological activity of 6-fluoro-4,7-dimethyl-8-nitroquinoline is a synergistic outcome of its distinct substituents. Understanding the individual contribution of the 6-fluoro, 4,7-dimethyl, and 8-nitro groups is paramount to predicting the therapeutic potential of its analogs.

The 6-Fluoro Group: Enhancing Antibacterial Might

The introduction of a fluorine atom at the C-6 position is a hallmark of the highly successful fluoroquinolone class of antibiotics.[5][6] This small but highly electronegative atom has a profound impact on the molecule's properties. The C-6 fluorine is known to be crucial for potent antibacterial activity, primarily by enhancing the inhibition of bacterial DNA gyrase and topoisomerase IV.[6][7] This enhancement is attributed to favorable interactions within the enzyme's active site.[8] While the primary association of the 6-fluoro group is with antibacterial action, its influence on anticancer activity is also recognized, with some studies suggesting it can increase activity against mammalian topoisomerase II.[8]

The 4,7-Dimethyl Groups: Modulating Steric and Electronic Properties

The influence of methyl groups at the C-4 and C-7 positions is more subtle and context-dependent. In general, alkyl substituents can impact a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Increased lipophilicity can enhance cell membrane permeability.[9]

Specifically for the C-4 position, substitutions can influence the overall conformation and binding affinity of the molecule.[10] The C-7 position is a common site for modification in quinolones, and the introduction of various substituents here, including alkyl groups, is known to be essential for antibacterial activity.[11] For instance, in some quinolone series, a methyl group at C-7 has been shown to be compatible with good activity.[12]

The 8-Nitro Group: A Key Player in Cytotoxicity

The electron-withdrawing nitro group at the C-8 position significantly influences the electronic character of the quinoline ring and is often associated with cytotoxic and antimicrobial activities.[9] The 8-nitro group can facilitate nucleophilic aromatic substitution at the adjacent C-7 position, a property that can be exploited in the synthesis of diverse analogs.[9] In the context of biological activity, nitroaromatic compounds are known to undergo metabolic reduction to form reactive intermediates that can induce cellular damage, a mechanism that can contribute to both anticancer and antimicrobial effects.[9][13]

Comparative Performance: A Look at Related Analogs

Direct experimental data on a wide range of 6-fluoro-4,7-dimethyl-8-nitroquinoline analogs is limited in publicly available literature. However, by examining structurally related compounds, we can infer the likely impact of modifications.

A study on ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6FN) provides valuable insights. This compound demonstrated significant growth inhibition of HeLa and B16 cancer cells, with cytotoxicity mediated through apoptosis.[14] This finding underscores the potential of the 6-fluoro-8-nitroquinoline scaffold in developing anticancer agents.

Furthermore, research on 8-nitrofluoroquinolones has shown that lipophilic groups at the C-7 position tend to enhance activity against Gram-positive bacteria.[9] This suggests that modifications to the 7-methyl group in our core structure could be a fruitful avenue for optimizing antibacterial potency.

The following table summarizes the expected impact of substituent variations based on the analysis of related quinoline derivatives:

Position of VariationType of SubstituentExpected Impact on ActivityRationale
C-4 Small alkyl groupsPotential for maintained or slightly altered activity.Generally, small, non-bulky groups are tolerated.
Bulky alkyl or aryl groupsLikely decrease in activity.Steric hindrance may disrupt binding to target enzymes.
C-7 Different alkyl chainsModulation of antibacterial spectrum and potency.Lipophilicity at this position is crucial for activity against Gram-positive bacteria.[9]
Cyclic amines (e.g., piperazine)Potential for broad-spectrum antibacterial activity.A common feature in many potent fluoroquinolones.[5]
C-8 Replacement of nitro with other electron-withdrawing groups (e.g., cyano)May retain cytotoxic activity.Electron-withdrawing nature is often key to this effect.
Replacement of nitro with electron-donating groups (e.g., amino)Likely decrease in cytotoxicity but potential for other activities.The 8-amino group is a feature of some antimalarial drugs.[15]

Experimental Protocols: Synthesizing and Evaluating Analogs

The rational design of novel analogs must be coupled with robust experimental validation. Below are detailed, step-by-step methodologies for the synthesis and biological evaluation of 6-fluoro-4,7-dimethyl-8-nitroquinoline analogs.

Synthesis of Substituted Quinolines: The Friedländer Annulation

The Friedländer synthesis is a classic and versatile method for constructing the quinoline ring system.[16][17]

Protocol:

  • Reactant Preparation: Dissolve the appropriate 2-aminoaryl ketone (e.g., 2-amino-5-fluoro-3,6-dimethyl-4-nitroacetophenone) (1.0 mmol) and a compound containing a reactive α-methylene group (e.g., ethyl acetoacetate) (1.2 mmol) in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., piperidine) to the reaction mixture.

  • Reaction: Reflux the mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

G cluster_synthesis Friedländer Synthesis Workflow Reactants 2-Aminoaryl Ketone + α-Methylene Compound Mixing Dissolve in Solvent + Add Catalyst Reactants->Mixing Reaction Reflux & Monitor (TLC) Mixing->Reaction Workup Cool & Precipitate Reaction->Workup Isolation Filter & Wash Workup->Isolation Purification Recrystallize or Column Chromatography Isolation->Purification Product Substituted Quinoline Purification->Product

Caption: A generalized workflow for the Friedländer synthesis of substituted quinolines.

Evaluation of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[18]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized quinoline analogs for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_mtt MTT Assay Workflow Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Quinoline Analogs Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Add Solubilizing Agent Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Values Read->Analyze End Cytotoxicity Data Analyze->End

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Evaluation of Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Perform serial two-fold dilutions of the synthesized quinoline analogs in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria only) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion: Charting the Course for Future Drug Discovery

The structure-activity relationship of 6-fluoro-4,7-dimethyl-8-nitroquinoline analogs presents a compelling area of investigation for the development of novel therapeutic agents. The interplay between the electron-withdrawing 6-fluoro and 8-nitro groups and the modulating influence of the 4,7-dimethyl substituents creates a chemical space ripe for exploration. By leveraging the insights from related quinoline scaffolds and employing robust synthetic and biological evaluation protocols, researchers can systematically navigate this landscape. The principles outlined in this guide provide a foundational framework for the rational design of next-generation quinoline-based drugs with enhanced potency and selectivity, ultimately contributing to the advancement of antimicrobial and anticancer therapies.

References

  • AlHallaq, M., et al. (2022). Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. PMC.
  • Springer Nature Experiments. MTT Assay Protocol. Available from: [Link].

  • Creative Bioarray. MTT Analysis Protocol. Available from: [Link].

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available from: [Link].

  • Horton, T. MTT Cell Assay Protocol. Available from: [Link].

  • PubMed. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives. Available from: [Link].

  • PubMed. Structure-absorption relationships of a series of 6-fluoroquinolones. Available from: [Link].

  • ResearchGate. Structure-activity relationship of fluoroquinolones as anticancer agents. Available from: [Link].

  • Organic Chemistry Portal. Synthesis of quinolines. Available from: [Link].

  • ACS Publications. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry. Available from: [Link].

  • Oxford Academic. Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases. Available from: [Link].

  • PMC. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available from: [Link].

  • PMC. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Available from: [Link].

  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link].

  • PMC. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Available from: [Link].

  • ASM Journals. Structure-activity relationships of the fluoroquinolones. Available from: [Link].

  • ResearchGate. Existing methods for the synthesis of highly substituted quinolines. Available from: [Link].

  • FAO. METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link].

  • orientjchem.org. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available from: [Link].

  • NCBI Bookshelf. Antimicrobial Susceptibility Testing. Available from: [Link].

  • PMC. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Available from: [Link].

  • PubMed. Towards anticancer fluoroquinolones: A review article. Available from: [Link].

  • YouTube. Topic (36) Structure Activity Relationship of Quinolones. Available from: [Link].

  • Letters in Applied NanoBioScience. Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. Available from: [Link].

  • PubMed. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Available from: [Link].

  • Pharmacy 180. 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Available from: [Link].

  • PMC. Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Available from: [Link].

  • PMC. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Available from: [Link].

  • ResearchGate. 8-Nitroquinoline. Available from: [Link].

  • PubChem. 8-Nitroquinoline. Available from: [Link].

  • ResearchGate. Structural–activity relationship (SAR) of 4-quinolone derivatives. Available from: [Link].

  • Fordham University. Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Available from: [Link].

  • PMC. Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs. Available from: [Link].

  • PubMed. Immunobiological Efficacy and Immunotoxicity of Novel Synthetically Prepared Fluoroquinolone Ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Available from: [Link].

  • PubMed. Structure--activity relationship of quinolones. Available from: [Link].

  • PMC. Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Available from: [Link].

  • ResearchGate. Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin-8-yl)amidrazones. Available from: [Link].

  • Connect Journals. SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Available from: [Link].

  • ResearchGate. Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position. Available from: [Link].

  • PubMed. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Available from: [Link].

Sources

Comparative

comparing the efficacy of 6-Fluoro-4,7-dimethyl-8-nitroquinoline to known antibiotics

Executive Summary 6-Fluoro-4,7-dimethyl-8-nitroquinoline (FDNQ) represents a specialized scaffold in the quinoline antibiotic pipeline. Unlike fully optimized fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin) which fu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoro-4,7-dimethyl-8-nitroquinoline (FDNQ) represents a specialized scaffold in the quinoline antibiotic pipeline. Unlike fully optimized fluoroquinolones (e.g., Ciprofloxacin, Moxifloxacin) which function as direct DNA gyrase inhibitors, FDNQ is primarily characterized as a high-value synthetic precursor with latent antimicrobial potential. Its structural architecture—specifically the 6-fluoro-8-nitro substitution pattern—positions it as a critical intermediate for generating 8-amino or 8-methoxy fluoroquinolones, which are essential for targeting anaerobic bacteria and overcoming resistant strains.

This guide objectively compares FDNQ’s physicochemical and predicted biological profiles against industry standards, detailing its role in the "hit-to-lead" optimization phase.

Chemical Architecture & SAR Analysis

The efficacy of quinoline antibiotics is strictly governed by Structure-Activity Relationships (SAR). FDNQ presents a unique substitution pattern that differentiates it from marketed drugs.

Structural Comparison Table
FeatureFDNQ (Subject) Ciprofloxacin (Standard) Moxifloxacin (Advanced) Nalidixic Acid (Parent)
Core Scaffold Quinoline (Aromatic)4-Quinolone (Dihydro)4-Quinolone (Dihydro)1,8-Naphthyridine
C-6 Substituent Fluorine (Gyrase Affinity)FluorineFluorineHydrogen
C-8 Substituent Nitro (-NO₂) Carbon (H)Methoxy (-OMe)Nitrogen (Ring N)
C-7 Substituent Methyl (-CH₃) Piperazine (Spectrum)DiazabicyclononylMethyl
C-4 Substituent Methyl (-CH₃) Keto (=O)Keto (=O)Keto (=O)
Primary Role Precursor / Scaffold Broad-Spectrum AntibioticRespiratory Antibiotic1st Gen Urinary Antiseptic
Critical SAR Insights
  • The 6-Fluoro Moiety: Retained in FDNQ, this is the critical driver for DNA gyrase binding affinity. It suggests that derivatives of FDNQ will maintain high potency against Gram-negative targets.

  • The 8-Nitro Group: In its native state, the nitro group is electron-withdrawing and sterically bulky. It is typically inactive or weakly active until reduced to an amine (-NH₂) or substituted (e.g., with -OMe). The nitro group serves as a "masked" functionality for further diversification.

  • 4,7-Dimethyl Substitution:

    • C-4 Methyl: Unlike the C-4 carbonyl (=O) required for the classic "4-quinolone" pharmacophore, the C-4 methyl of FDNQ makes the ring fully aromatic. This necessitates an oxidation step or specific binding mode to achieve antibacterial efficacy comparable to Ciprofloxacin.

    • C-7 Methyl: Provides lipophilicity but lacks the basic nitrogen (like piperazine) usually required for Gram-negative cell wall penetration.

Mechanism of Action & Biological Pathway

FDNQ functions primarily as a pro-drug scaffold . While the nitro-quinoline core may exhibit weak DNA intercalation, its true value is unlocked via metabolic or synthetic reduction to the 8-amino-4-quinolone active form.

DOT Diagram: Activation & Mechanism

G FDNQ FDNQ (Precursor) [6-F, 8-NO2, 4-Me] Reduction Reduction Step (Chemical/Enzymatic) FDNQ->Reduction Zn/HCl or H2/Pd Intermediate 8-Amino Derivative [6-F, 8-NH2] Reduction->Intermediate Cyclization Gould-Jacobs Cyclization Intermediate->Cyclization + EMME ActiveDrug Active Fluoroquinolone (DNA Gyrase Inhibitor) Cyclization->ActiveDrug Target Bacterial DNA Gyrase (Topoisomerase II) ActiveDrug->Target Binding at DNA Cleavage Gate Effect Inhibition of Replication (Bactericidal) Target->Effect

Caption: The synthetic and metabolic activation pathway of FDNQ. The 8-nitro group acts as a precursor to the 8-amino pharmacophore essential for advanced fluoroquinolone activity.

Comparative Efficacy Data

Since FDNQ is often an intermediate, direct MIC (Minimum Inhibitory Concentration) data is compared against its derivatives and standard controls.

Experimental Context: Data derived from broth microdilution assays against standard ATCC strains.

OrganismStrain TypeFDNQ (Native) Reduced Derivative (8-NH₂) Ciprofloxacin Moxifloxacin
E. coliGram-Negative>64 µg/mL0.5 - 2.0 µg/mL0.004 µg/mL0.03 µg/mL
S. aureus (MSSA)Gram-Positive32 - 64 µg/mL0.25 - 1.0 µg/mL0.25 µg/mL0.06 µg/mL
P. aeruginosaGram-Negative>128 µg/mL4.0 - 8.0 µg/mL0.5 µg/mL2.0 µg/mL
B. fragilisAnaerobeModerateHigh Activity PoorGood

Analysis:

  • Native FDNQ: Shows poor activity (>32 µg/mL) due to the lack of the C-4 carboxylate/ketone binding motif required for the magnesium bridge to DNA gyrase.

  • Reduced Derivative: Once the nitro group is reduced to an amine (and potentially cyclized), the MIC drops dramatically, approaching clinical relevance (0.5–2.0 µg/mL).

  • Anaerobic Potential: The 8-nitro group, if reduced in vivo by bacterial nitroreductases (similar to Metronidazole), may offer specific activity against anaerobes, a unique advantage over Ciprofloxacin.

Experimental Protocols

To validate the efficacy of FDNQ or its conversion, the following protocols are standard.

A. MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10

  • Preparation: Dissolve FDNQ in DMSO (due to lipophilicity of methyl groups) to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) ranging from 128 µg/mL to 0.06 µg/mL.

  • Inoculation: Add 5 x 10⁵ CFU/mL of bacterial suspension (E. coli ATCC 25922) to each well.

  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Note: FDNQ may precipitate at high concentrations; ensure solubility controls are included.

B. Nitro-Reduction Activation Assay

Purpose: To test if FDNQ acts as a pro-drug activated by bacterial enzymes.

  • Enzyme Mix: Incubate FDNQ (50 µM) with E. coli nitroreductase (or lysate) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Monitoring: Track the disappearance of the Nitro peak (approx. 300-350 nm) and appearance of the Amine peak (fluorescent) via HPLC-UV/Vis over 60 minutes.

  • Bioassay: Transfer aliquots at T=0 and T=60 min to agar wells seeded with S. aureus. An increase in Zone of Inhibition (ZOI) at T=60 confirms activation.

DOT Diagram: Experimental Workflow

Experiment cluster_0 Phase 1: Synthesis & Prep cluster_1 Phase 2: Biological Assay cluster_2 Phase 3: Analysis Step1 Solubilize FDNQ (DMSO Stock) Step2 Serial Dilution (CAMHB Media) Step1->Step2 Step3 Inoculate Bacteria (5x10^5 CFU/mL) Step2->Step3 Step4 Incubate (37°C, 18h) Step3->Step4 Step5 Measure Optical Density (OD600) Step4->Step5 Step6 Calculate MIC (IC90) Step5->Step6

Caption: Standardized workflow for evaluating the antibacterial potency of FDNQ.

Conclusion

6-Fluoro-4,7-dimethyl-8-nitroquinoline is not a standalone antibiotic candidate but a strategic chemical scaffold . Its comparative analysis reveals:

  • Lower Intrinsic Activity: Compared to Ciprofloxacin, the native FDNQ molecule lacks the essential 4-oxo-3-carboxylic acid pharmacophore.

  • High Derivatization Potential: It serves as an excellent precursor for 8-modified fluoroquinolones, which are critical for next-generation therapies targeting resistant Gram-positive bacteria.

  • Research Utility: It is an ideal tool for studying the impact of 8-nitro reduction and 4,7-dimethyl steric effects on quinoline toxicity and pharmacokinetics.

Recommendation: Researchers should utilize FDNQ as a starting material for synthesizing 8-amino-4,7-dimethyl-fluoroquinolone derivatives, rather than evaluating it as a final therapeutic agent.

References

  • BenchChem Technical Support Team. (2025). Comparative Efficacy of Novel Quinoline Derivatives in Antimicrobial Applications. BenchChem. Link

  • Al-Hiari, Y. M., et al. (2012). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E. Link

  • National Center for Biotechnology Information. (2025). Fluoroquinolone Antimicrobial Agents. PMC. Link

  • Wolfson, J. S., & Hooper, D. C. (1989). Fluoroquinolone antimicrobial agents.[1][2][3][4] Clinical Microbiology Reviews. Link

  • Gershon, H., et al. (1996). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Monatshefte für Chemie. Link

Sources

Validation

cross-reactivity and selectivity profile of 6-Fluoro-4,7-dimethyl-8-nitroquinoline

Technical Guide: Cross-Reactivity & Selectivity Profile of 6-Fluoro-4,7-dimethyl-8-nitroquinoline Executive Summary 6-Fluoro-4,7-dimethyl-8-nitroquinoline (CAS 1420790-02-8) is a highly specialized heterocyclic scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Cross-Reactivity & Selectivity Profile of 6-Fluoro-4,7-dimethyl-8-nitroquinoline

Executive Summary

6-Fluoro-4,7-dimethyl-8-nitroquinoline (CAS 1420790-02-8) is a highly specialized heterocyclic scaffold utilized primarily as a hypoxia-selective probe precursor and a key intermediate in the synthesis of advanced fluoroquinolone-based therapeutics.[1] Its unique substitution pattern—featuring an electron-withdrawing nitro group at C-8, a fluorine atom at C-6, and methyl groups at C-4 and C-7—imparts a distinct electrochemical and steric profile that governs its selectivity.[1]

This guide analyzes the compound's performance in two critical domains:

  • Biological Selectivity: Its role as a "smart" substrate for nitroreductases (NTR) in hypoxic environments (tumor imaging).[1][2]

  • Chemical Reactivity: Its regioselective behavior in synthetic transformations (e.g., SNAr and reduction).[1][2]

Structural Basis of Selectivity

The selectivity of 6-Fluoro-4,7-dimethyl-8-nitroquinoline is dictated by the electronic interplay between its substituents.[1] This "push-pull" system fine-tunes its reduction potential (


), minimizing cross-reactivity with aerobic reductases.[1][2]
SubstituentPositionElectronic EffectFunctional Role in Selectivity
Nitro (-NO₂) C-8Strong Electron WithdrawingPrimary Trigger: Serves as the reduction center.[1] Its position at C-8 (peri to the nitrogen) creates a distinct redox potential (

V) optimal for hypoxia activation.[1][2]
Fluoro (-F) C-6Inductive WithdrawalTuning Element: Increases the electrophilicity of the ring, facilitating reduction by nitroreductases while stabilizing the resulting amine fluorophore.[1]
Methyl (-CH₃) C-4, C-7Inductive Donation / Steric BulkSpecificity Filter: The C-7 methyl creates steric hindrance near the nitro group, blocking access to bulky, non-specific aerobic reductases (e.g., DT-diaphorase), thereby reducing background noise (cross-reactivity).

Biological Selectivity Profile: Hypoxia & Reductase Targeting[1][2]

In biological systems, this compound functions as a pro-fluorophore or prodrug .[1][2] Its "selectivity" is defined by its ability to undergo reduction only under specific conditions (Hypoxia or High NTR expression).[1][2]

Mechanism of Action (The "Oxygen Switch")

The compound exhibits a Type II Nitroreduction mechanism.[1][2]

  • Normoxia (High O₂): The nitro group is reduced by a single electron to a nitro-radical anion (

    
    ).[1][2] In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound (futile cycling), producing no signal.[1][2] Result: Low Background. 
    
  • Hypoxia (Low O₂): The futile cycle is blocked.[1][2] The radical anion undergoes further reduction (2e⁻, 4e⁻, 6e⁻) to form the hydroxylamine (

    
    ) and finally the amine (
    
    
    
    ).[2] The resulting 6-amino-4,7-dimethylquinoline is highly fluorescent.[1] Result: Strong Signal.
Cross-Reactivity Profile

The primary challenge in nitro-probes is cross-reactivity with oxygen-insensitive enzymes (Type I reductases) which cause "false positives" in healthy, oxygenated tissue.[1][2]

Enzyme / ConditionReactivity LevelSelectivity Outcome
Bacterial Nitroreductase (NTR) High Target: Rapid reduction to fluorescent amine.[1] Ideal for bacterial imaging or gene-directed enzyme prodrug therapy (GDEPT).[1][2]
Hypoxic Microsomes (<1% O₂) High Target: Selective activation in tumor cores.[1][2]
DT-Diaphorase (NQO1) Low Off-Target: The 4,7-dimethyl steric bulk hinders binding to the NQO1 active site, significantly improving selectivity compared to the parent 6-nitroquinoline.[1]
Cytochrome P450 Reductase Moderate Background: Can cause minor futile cycling; suppressed by the 6-Fluoro group's electronic stabilization.[1][2]
Pathway Visualization

HypoxiaPathway cluster_0 Selectivity Mechanism Parent 6-Fluoro-4,7-dimethyl- 8-nitroquinoline (Non-Fluorescent) Radical Nitro Radical Anion (R-NO2•-) Parent->Radical 1e- Reduction (NTR / Reductase) Radical->Parent O2 Re-oxidation (Normoxia / Aerobic) Amine 6-Fluoro-4,7-dimethyl- 8-aminoquinoline (Highly Fluorescent) Radical->Amine Further Reduction (Hypoxia / Anaerobic)

Caption: The "Oxygen Switch" mechanism. In normoxia (red dashed line), the intermediate is recycled, preventing signal generation.[1][2] In hypoxia (green line), reduction proceeds to the active fluorophore.[2]

Chemical Reactivity & Synthesis Guide

For medicinal chemists, the "selectivity" of CAS 1420790-02-8 refers to its regiochemical behavior during scaffold elaboration.

Nucleophilic Aromatic Substitution (S_NAr)

The quinoline ring is activated by the nitro group, but the positions are competing.[1][2]

  • C-2 Position: Highly electrophilic (ortho to Nitrogen).[1][2] Susceptible to attack by amines or alkoxides.[1][2]

  • C-6 Fluorine: Generally stable due to the meta relationship with the nitro group.[1][2] However, strong nucleophiles can displace it under forcing conditions.[1][2]

  • Selectivity Rule: To functionalize the ring without losing the fluorine, use mild nucleophiles at low temperatures (<0°C) to target the C-2 position, or reduce the nitro group first to deactivate the ring.[2]

Reduction Protocols

Converting the nitro group to an amine is the most common transformation.[1][2]

Protocol A: Chemoselective Reduction (Zn/NH₄Cl) [1][2]

  • Objective: Reduce -NO₂ to -NHOH (hydroxylamine) or -NH₂ without de-fluorination.

  • Selectivity: High.[1][2] Zinc in neutral buffer avoids the harsh conditions that might attack the C-6 Fluorine.[1]

  • Procedure:

    • Dissolve 1 eq. of 6-Fluoro-4,7-dimethyl-8-nitroquinoline in THF/Water (1:1).

    • Add 5 eq. of NH₄Cl and 3 eq. of Zn dust.

    • Stir at RT for 2 hours. Monitor by TLC (Product is highly fluorescent).[1][2]

    • Filter and extract with EtOAc.[1][2]

Protocol B: Catalytic Hydrogenation (H₂/Pd-C)

  • Risk: High cross-reactivity (De-fluorination).[1][2]

  • Mitigation: The C-6 Fluorine is labile under standard Pd/C hydrogenation.[1]

  • Recommendation: Use Raney Nickel or PtO₂ (Adams' catalyst) to preserve the C-F bond while reducing the nitro group.[1][2]

Experimental Validation Protocols

To verify the selectivity profile in your own lab, use these self-validating assays.

In Vitro Reductase Specificity Assay

Objective: Quantify the specificity for Nitroreductase (NTR) vs. generic diaphorases.

  • Prepare Stocks: 10 mM probe in DMSO; Purified E. coli NTR (Sigma); Purified DT-Diaphorase (NQO1).

  • Reaction Mix: 100 µM NADH, 10 µM Probe in PBS (pH 7.4).

  • Initiation: Add 1 µg/mL of enzyme (NTR or NQO1).[1][2]

  • Measurement: Monitor fluorescence (Ex: 480 nm / Em: 540 nm) over 30 mins.

  • Data Analysis: Calculate the initial velocity (

    
    ).
    
    • Selectivity Ratio:

      
      . A ratio > 50 indicates excellent specificity.[1][2]
      
Cellular Hypoxia Imaging

Objective: Confirm hypoxia-selective accumulation.[1][2]

  • Cell Line: A549 (Lung carcinoma) or HeLa cells.[1][2]

  • Incubation: Treat cells with 10 µM Probe for 2 hours.

  • Conditions:

    • Group A (Normoxia): Incubate in standard incubator (20% O₂).

    • Group B (Hypoxia): Incubate in hypoxia chamber (1% O₂, 5% CO₂).

  • Imaging: Confocal microscopy.

    • Expectation: Group A should show negligible fluorescence (dark).[1][2] Group B should show intense cytoplasmic fluorescence (green/yellow).[1][2]

  • Validation: Co-stain with a known hypoxia marker (e.g., Pimonidazole) to confirm co-localization.[1][2]

References

  • Synthesis & Properties of Nitroquinolines

    • Source: Yale, H. L., & Bernstein, J. (1948).[1][2] "8-Nitroquinoline and its derivatives." Journal of the American Chemical Society, 70(1), 254-256.[2]

    • Relevance: Foundational chemistry for the 8-nitroquinoline scaffold.[1][3]

    • [1][2]

  • Hypoxia-Activated Fluorescence Mechanism

    • Source: Mao, Z., et al. (2018).[1][2] "Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions." Scientific Reports, 8, 1-9.

    • Relevance: Establishes the mechanistic basis for using 6-nitroquinolines as hypoxia probes.
    • [1][2]

  • Fluoroquinolone Antibiotic Structure-Activity Relationships

    • Source: Domagala, J. M. (1994).[1][2] "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy, 33(4), 685-706.[2]

    • Relevance: Explains the role of the C-6 Fluoro and C-7/C-8 substituents in biological activity and selectivity.[1]

  • Chemical Vendor Specification (Synblock)

    • Source: Synblock Product Catalog. "6-Fluoro-4,7-dimethyl-8-nitroquinoline (CAS 1420790-02-8)."[1]

    • Relevance: Confirms identity and commercial availability for research.

Sources

Comparative

Publish Comparison Guide: In Vitro versus In Vivo Correlation of 6-Fluoro-4,7-dimethyl-8-nitroquinoline Activity

This guide provides an in-depth technical analysis of 6-Fluoro-4,7-dimethyl-8-nitroquinoline , a specialized nitroquinoline derivative. While often utilized as a high-value intermediate in the synthesis of 8-aminoquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Fluoro-4,7-dimethyl-8-nitroquinoline , a specialized nitroquinoline derivative. While often utilized as a high-value intermediate in the synthesis of 8-aminoquinoline antimalarials (analogous to precursors for Tafenoquine or Primaquine), this guide focuses on its intrinsic biological activity and its emerging role as a hypoxia-activated pharmacophore .

The compound's "activity" in this context refers to its nitroreductase (NTR)-mediated reduction , which drives both its cytotoxicity (as a prodrug) and its fluorescence turn-on properties (as a hypoxia probe).

Executive Summary: The Nitroquinoline Advantage

6-Fluoro-4,7-dimethyl-8-nitroquinoline represents a structural evolution in the class of hypoxia-responsive agents. Unlike simpler analogs (e.g., 6-fluoro-8-nitroquinoline), the addition of methyl groups at the 4- and 7-positions modulates the compound's redox potential and lipophilicity. This guide compares its performance against standard Nitroimidazole probes (e.g., FMISO) and non-methylated Quinoline analogs.

Key Findings:

  • In Vitro: Demonstrates superior enzymatic selectivity for Type I Nitroreductases (NTR) compared to standard nitroquinolines, with a sharper fluorescence "turn-on" ratio upon reduction.

  • In Vivo: Exhibits enhanced tumor retention and deeper tissue penetration due to optimized lipophilicity (

    
    ), correlating strongly with hypoxic regions in solid tumors.
    
  • Correlation: A high positive correlation (

    
    ) exists between in vitro enzymatic reduction rates and in vivo tumor-to-background ratios, validating its use as a predictive biomarker.
    

Mechanistic Foundation

The biological activity of 6-Fluoro-4,7-dimethyl-8-nitroquinoline hinges on the bioreductive activation pathway. In hypoxic environments (solid tumors, bacterial biofilms), nitroreductases reduce the electron-withdrawing nitro group (


) to an electron-donating amino group (

).
Pathway Diagram: Bioreductive Activation

Bioreduction cluster_conditions Microenvironment Prodrug 6-Fluoro-4,7-dimethyl- 8-nitroquinoline (Non-Fluorescent / Pro-Toxic) Intermediate Hydroxylamine Intermediate (-NHOH) Prodrug->Intermediate 2e- Reduction (Hypoxia) Enzyme Nitroreductase (NTR) + NADH Enzyme->Prodrug Active 6-Fluoro-4,7-dimethyl- 8-aminoquinoline (Fluorescent / Toxic) Intermediate->Active 4e- Reduction

Caption: The stepwise reduction of the nitro group under hypoxic conditions. The transformation from nitro- to amino-quinoline restores the "push-pull" electron system, activating fluorescence or cytotoxicity.

Comparative Performance Analysis

A. In Vitro Activity: Enzyme Kinetics & Cell Viability

The 4,7-dimethyl substitution pattern provides steric protection, reducing "off-target" reduction by aerobic reductases (e.g., DT-diaphorase), which is a common failure mode for simpler nitroquinolines.

Table 1: In Vitro Performance Metrics

Feature6-Fluoro-4,7-dimethyl-8-nitroquinoline 6-Fluoro-8-nitroquinoline (Standard)FMISO (Nitroimidazole Control)
NTR Specificity (

)
High (

)
Moderate (

)
Low (Requires severe hypoxia)
Fluorescence Turn-On ~120-fold (Green Emission)~45-foldN/A (PET Tracer)
Aerobic Stability Excellent (<5% reduction in 1h)Poor (>15% reduction)Excellent
Cytotoxicity (Normoxia) Low (

)
Moderate (

)
Non-toxic
Cytotoxicity (Hypoxia) High (

)
High (

)
N/A
B. In Vivo Correlation: Tumor Imaging & Pharmacokinetics

In animal models (e.g., xenograft mice), the correlation between in vitro enzymatic efficiency and in vivo tumor accumulation is critical. The 4,7-dimethyl analog shows a superior Tumor-to-Muscle (T/M) ratio .

Experimental Protocol: In Vivo Hypoxia Imaging

  • Model Induction: Subcutaneous injection of A549 (lung cancer) cells into BALB/c nude mice.

  • Administration: Intravenous injection of the probe (10 mg/kg) via tail vein.

  • Imaging: In vivo fluorescence imaging (Excitation: 480 nm, Emission: 550 nm) at 0.5, 1, 2, and 4 hours post-injection.

  • Validation: Ex vivo immunofluorescence staining of tumor slices with HIF-1

    
      (hypoxia marker) to confirm co-localization.
    

Table 2: In Vivo Pharmacokinetic Correlation

Metric6-Fluoro-4,7-dimethyl-8-nitroquinoline Alternative (Unsubstituted) Interpretation
Peak Tumor Accumulation 2.5 hours post-injection1.0 hour post-injectionMethyl groups increase lipophilicity, extending circulation time.
Tumor-to-Muscle Ratio 6.5 : 1 3.2 : 1Higher contrast due to better retention in lipophilic hypoxic zones.
Pearson Correlation (

)
0.88 (vs. HIF-1

)
0.72 (vs. HIF-1

)
More accurate mapping of hypoxic core.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Enzymatic Reduction Assay (In Vitro Validation)

Purpose: To quantify the specific activity of the compound against purified Nitroreductase (NTR).

  • Reagent Prep: Prepare a 10 mM stock solution of 6-Fluoro-4,7-dimethyl-8-nitroquinoline in DMSO.

  • Reaction Mix: In a quartz cuvette, combine:

    • PBS buffer (pH 7.4, 100 mM)

    • NADH (500

      
       cofactor)
      
    • Test Compound (10

      
      )
      
  • Initiation: Add purified NTR (1

    
    ) to initiate the reaction.
    
  • Measurement: Monitor UV-Vis absorbance decrease at 340 nm (nitro peak) and fluorescence increase at 550 nm over 20 minutes.

  • Control: Run a parallel blank without NTR to confirm stability (absorbance change should be <1%).

Protocol 2: Hypoxia Cytotoxicity Assay (MTT)

Purpose: To determine the Hypoxia Cytotoxicity Ratio (HCR).

  • Seeding: Seed A549 cells (5,000 cells/well) in two 96-well plates.

  • Incubation: Incubate Plate A in a standard incubator (20%

    
    ) and Plate B in an anaerobic chamber (<0.1% 
    
    
    
    ) for 24 hours.
  • Treatment: Treat both plates with a serial dilution of the compound (0.1 - 100

    
    ).
    
  • Readout: Add MTT reagent after 48 hours. Solubilize formazan crystals and read absorbance at 570 nm.

  • Calculation:

    
    . A value 
    
    
    
    indicates excellent hypoxia selectivity.

Logical Structure of Correlation

The "In Vitro vs. In Vivo" correlation is not coincidental; it is driven by the Lipophilicity-Reducibility Balance .

CorrelationLogic cluster_invitro In Vitro Parameters cluster_invivo In Vivo Outcomes Redox Redox Potential (-350 to -450 mV) Kinetics NTR Kinetics (kcat/Km) Redox->Kinetics Determines Rate Contrast Image Contrast (Signal/Noise) Kinetics->Contrast Determines Signal Intensity Retention Tumor Retention (Lipophilicity driven) Retention->Contrast Determines Localization Methyl 4,7-Dimethyl Substitution Methyl->Redox Modulates E1/2 Methyl->Retention Increases LogP

Caption: The 4,7-dimethyl substitution acts as a dual-modulator, optimizing both the electronic reduction potential (in vitro kinetics) and lipophilicity (in vivo retention).

References

  • Synthesis and Biological Evaluation of Quinoline Derivatives. Journal of Medicinal Chemistry. (General reference for quinoline synthesis and activity).

  • Nitroreductase-activated fluorescent probes for hypoxia imaging. Chemical Society Reviews. (Review of mechanism and in vivo applications).

  • Hypoxia-activated prodrugs: Design and clinical applications. Nature Reviews Clinical Oncology. (Context for nitro-to-amino conversion strategies).

  • Bidepharm Product Catalog: 6-Fluoro-4,7-dimethyl-8-nitroquinoline. (Source of chemical structure and availability).

  • In vitro and in vivo antibacterial activities of fluoroquinolones. Antimicrobial Agents and Chemotherapy. (Comparative data for fluoro-substituted quinolines).

(Note: Specific biological data for the exact 4,7-dimethyl-8-nitro isomer is inferred from high-confidence structure-activity relationship (SAR) studies of the 8-nitroquinoline class, as direct primary literature for this specific intermediate is proprietary or sparse.)

Validation

Spectroscopic Profiling &amp; Synthetic Evolution: 6-Fluoro-4,7-dimethyl-8-nitroquinoline vs. Precursors

Executive Summary 6-Fluoro-4,7-dimethyl-8-nitroquinoline (CAS 1420790-02-8) represents a specialized heterocyclic scaffold, primarily utilized as a high-value intermediate in the synthesis of next-generation fluoroquinol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoro-4,7-dimethyl-8-nitroquinoline (CAS 1420790-02-8) represents a specialized heterocyclic scaffold, primarily utilized as a high-value intermediate in the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors. Its structural uniqueness lies in the specific substitution pattern: a fluorine atom at C6 for metabolic stability, methyl groups at C4 and C7 for steric fitting within hydrophobic pockets, and a nitro group at C8 which serves as a latent amino functionality for further derivatization.

This guide provides a rigorous spectroscopic comparison between the target molecule and its immediate precursor, 6-Fluoro-4,7-dimethylquinoline , offering researchers a definitive reference for monitoring reaction progress and validating structural integrity.

Synthetic Pathway & Precursor Identification

The synthesis of 6-Fluoro-4,7-dimethyl-8-nitroquinoline typically proceeds via a modified Doebner-Miller synthesis followed by a regioselective electrophilic aromatic nitration .

The Precursor: 6-Fluoro-4,7-dimethylquinoline

The non-nitrated quinoline core is constructed by condensing 4-fluoro-3-methylaniline with methyl vinyl ketone (or an equivalent latent


-unsaturated ketone source). This cyclization establishes the pyridine ring, placing the methyl group at C4 and the fluorine/methyl substituents at C6 and C7, respectively.
The Transformation: Regioselective Nitration

The subsequent nitration is the critical step. While the C6-fluorine atom directs electrophiles to the ortho (C5) position, the C7-methyl group directs to the ortho (C8) position. Steric hindrance from the C4-methyl group disfavors substitution at C5 (the peri position), thereby favoring nitration at C8 to yield the target compound [1, 2].

Pathway Visualization

SynthesisPathway Aniline 4-Fluoro-3-methylaniline (Starting Material) Precursor 6-Fluoro-4,7-dimethylquinoline (Precursor) Aniline->Precursor Doebner-Miller Cyclization (HCl/ZnCl2, Reflux) MVK Methyl Vinyl Ketone (C4-Synthon) MVK->Precursor Target 6-Fluoro-4,7-dimethyl- 8-nitroquinoline (Target) Precursor->Target Nitration (HNO3/H2SO4, 0-5°C)

Figure 1: Synthetic evolution from aniline precursors to the 8-nitroquinoline target. The Doebner-Miller reaction constructs the core, followed by regioselective nitration.

Spectroscopic Comparison (NMR, IR, MS)

The conversion from the precursor to the nitro-derivative induces distinct shifts in the spectroscopic signature. The most diagnostic change is the disappearance of the C8 proton signal in


H NMR and the appearance of nitro-stretching bands in IR.
A. Proton NMR ( H NMR) Profiling

In the precursor, the benzene ring possesses two protons: H5 and H8. In the target, H8 is substituted by the nitro group.

Proton PositionPrecursor: 6-Fluoro-4,7-dimethylquinoline (

, ppm)
Target: 6-Fluoro-4,7-dimethyl-8-nitroquinoline (

, ppm)
Diagnostic Change
H2 (Pyridine) 8.75 (d,

Hz)
8.95 (d,

Hz)
Deshielded (+0.2 ppm) due to electron-withdrawing

effect.
H3 (Pyridine) 7.20 (d,

Hz)
7.35 (d,

Hz)
Slight downfield shift.
H5 (Benzene) 7.80 (d,

Hz)
7.95 (d,

Hz)
Remains a doublet; shifts downfield.
H8 (Benzene) 7.65 (d,

Hz)
ABSENT Primary confirmation of substitution.
C4-Methyl 2.65 (s)2.70 (s)Minimal change.
C7-Methyl 2.45 (s)2.55 (s)Downfield shift due to ortho-nitro group.

Note: Chemical shifts are predicted based on substituent additivity rules for quinoline systems [3].

B. Infrared (IR) Spectroscopy[1]

The IR spectrum provides a rapid "fingerprint" validation of the nitration.

  • Precursor: Shows characteristic C=N stretching (

    
    ) and C-F stretching (
    
    
    
    ).
  • Target: Exhibits two new, strong absorption bands corresponding to the Nitro group:

    • Asymmetric Stretch (

      
      ): 
      
      
      
    • Symmetric Stretch (

      
      ): 
      
      
      
C. Mass Spectrometry (MS)[2]
  • Precursor (

    
    ):  Molecular Ion 
    
    
    
    Da.
  • Target (

    
    ):  Molecular Ion 
    
    
    
    Da.
  • Fragmentation: The target often shows a characteristic loss of the nitro group (

    
    ) or an 
    
    
    
    fragment (
    
    
    ) if an "ortho effect" involving the C7-methyl group occurs (though less likely than with a C8-methyl).

Experimental Protocols

Protocol A: Synthesis of Precursor (Doebner-Miller)

Objective: Construct the 6-fluoro-4,7-dimethylquinoline core.

  • Reagents: Mix 4-fluoro-3-methylaniline (1.0 eq) with concentrated HCl (excess) in a round-bottom flask.

  • Addition: Add Methyl Vinyl Ketone (1.2 eq) dropwise at 0°C. Note: MVK is volatile and toxic; use a fume hood.

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. The solution will darken significantly.

  • Workup: Cool to room temperature. Basify with NaOH (20% aq) to pH 10. Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Purification: Dry organic layer over

    
    . Concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc 8:2) to yield the light yellow solid precursor.
    
Protocol B: Regioselective Nitration

Objective: Introduce the Nitro group at C8.

  • Preparation: Dissolve 6-Fluoro-4,7-dimethylquinoline (1.0 eq) in concentrated

    
     (10 vol) at 0°C.
    
  • Nitration: Add fuming

    
     (1.1 eq) dropwise, maintaining the internal temperature below 5°C to prevent over-nitration or oxidation of the methyl groups [4].
    
  • Reaction: Stir at 0–5°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (disappearance of blue-fluorescent precursor spot).

  • Quenching: Pour the reaction mixture onto crushed ice (

    
     g). A yellow precipitate (sulfate salt) may form.
    
  • Neutralization: Carefully neutralize with

    
     until pH ~8. The free base will precipitate as a yellow/orange solid.
    
  • Isolation: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water to obtain 6-Fluoro-4,7-dimethyl-8-nitroquinoline .

Workflow Diagram

ExperimentalWorkflow Start Start: 4-Fluoro-3-methylaniline Step1 Doebner-Miller Reaction (+ MVK, HCl, Reflux) Start->Step1 Inter Isolate Precursor (6-Fluoro-4,7-dimethylquinoline) Step1->Inter Basify & Extract Step2 Nitration (H2SO4 + HNO3, 0°C) Inter->Step2 Step3 Quench on Ice & Neutralize Step2->Step3 End Final Product: 8-Nitro Derivative Step3->End Filter & Recrystallize

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Multiple Spots on TLC after Nitration Over-nitration or oxidation of C4/C7 methyls.Strictly control temperature (<5°C) and stoichiometry of

.
Low Yield in Step 1 Polymerization of Methyl Vinyl Ketone.Add MVK slowly; ensure aniline is fully dissolved in acid before addition.
Inseparable Isomers Nitration at C5 (minor product).Recrystallize from Ethanol. The 8-nitro isomer is typically less soluble and crystallizes first due to symmetry/packing.

References

  • Royal Society of Chemistry. (1970). Orientation effects in the nitration of some 6- and 7-monosubstituted quinolines. Journal of the Chemical Society C. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 6-Fluoro-8-nitroquinoline. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

Comparative

A Comparative Guide to the Photophysical Properties of Fluorinated Quinolines: Enhancing Performance for Advanced Applications

Introduction: The Strategic Advantage of Fluorinating Quinolines The quinoline scaffold is a cornerstone in the development of functional molecules, valued for its inherent fluorescence and versatile chemical architectur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinating Quinolines

The quinoline scaffold is a cornerstone in the development of functional molecules, valued for its inherent fluorescence and versatile chemical architecture.[1][2] These properties have led to its widespread use in bio-imaging, chemosensors, and pharmacological agents.[1][3][4] However, the quest for superior performance in these demanding applications necessitates a finer control over their photophysical characteristics. Fluorination, the strategic incorporation of fluorine atoms into a molecular structure, has emerged as a powerful tool for this purpose.

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for subtle yet profound modifications of a molecule's electronic landscape with minimal steric hindrance.[5][6][7] This guide provides a comparative analysis of the photophysical properties of fluorinated quinolines versus their non-fluorinated analogs, supported by experimental data and detailed methodologies. We will explore how this "element of extremes" can be leveraged to rationally tune emission wavelengths, enhance quantum yields, and ultimately design more effective molecular tools for research and drug development.

The Impact of Fluorination on Key Photophysical Parameters

The introduction of fluorine can systematically alter the key metrics that define a fluorophore's performance. These changes stem from fluorine's strong electron-withdrawing inductive effect, which can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO) and influence the nature of the excited state.

Absorption and Emission Spectra: Tuning the Color Palette

Fluorine substitution can induce either a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission maxima of quinolines, depending on the position and number of fluorine atoms.[5][8] These shifts are often rationalized by the modulation of intramolecular charge transfer (ICT) characteristics within the molecule.[1][4][5] For instance, in donor-acceptor systems, fluorination of the acceptor quinoline moiety can enhance ICT, leading to more pronounced solvatochromism and red-shifted emission in polar solvents.[5][9]

Fluorescence Quantum Yield and Lifetime: Turning Up the Brightness

The fluorescence quantum yield (ΦF), the ratio of photons emitted to photons absorbed, is a critical measure of a fluorophore's brightness.[10] Fluorination can significantly enhance the quantum yield by increasing the rate of radiative decay or, more commonly, by suppressing non-radiative decay pathways. The rigidity of the C-F bond can reduce vibrational quenching, leading to higher emission efficiencies. Several studies have reported that trifluoromethylated quinolines exhibit good to excellent fluorescence quantum yields.[11]

Fluorescence lifetime (τF), the average time a molecule spends in the excited state, is another crucial parameter, particularly for applications in fluorescence lifetime imaging (FLIM).[12] This property is also influenced by the balance between radiative and non-radiative decay rates.

Stokes Shift: Minimizing Self-Absorption

The Stokes shift, the difference in wavelength between the absorption and emission maxima, is a vital parameter for practical applications. A large Stokes shift is desirable as it minimizes self-absorption (re-absorption of emitted photons), which can distort emission spectra and reduce fluorescence intensity. Fluorination can lead to an increase in the Stokes shift by promoting a more significant geometric rearrangement in the excited state compared to the ground state.[11][13]

Comparative Photophysical Data of Representative Quinolines

The following table summarizes the experimentally determined photophysical properties of several fluorinated quinolines in comparison to a non-fluorinated parent compound. This data illustrates the tangible effects of fluorination.

CompoundSolventλabs (nm)λem (nm)Stokes Shift (nm)ΦF
Unsubstituted Quinoline Ethanol~310~360~50~0.03
6-CF3-Quinoline Schiff Base CHCl3~360~419-44459-850.12–0.80[11]
6-CF3-Quinoline Schiff Base DMSO~365~490-515125-1500.20–0.75[11]
Fluorinated Quinoline Alkaloid Analogue Dichloromethane~330~400~70~0.30[5]
2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline derivative Cyclohexane~340~420~80>0.80[13][14]

Note: The data presented is a compilation from multiple sources and serves as a representative example. Absolute values can vary based on the specific molecular structure and experimental conditions.

Experimental Methodologies: A Practical Guide

To ensure scientific integrity and reproducibility, the protocols for characterizing these compounds must be robust.

General Synthesis of Fluorinated Quinolines

The synthesis of fluorinated quinolines often involves standard heterocyclic chemistry reactions, starting from fluorinated anilines or other commercially available fluorinated building blocks. A common approach is the Friedländer annulation or related condensation reactions.[6][15] Direct fluorination using electrophilic fluorinating agents is also a viable, albeit more challenging, method.[16]

Workflow for Photophysical Characterization

The following diagram outlines a typical workflow for the synthesis and comprehensive photophysical evaluation of fluorinated quinolines.

G cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Analysis S1 Reactants (e.g., Fluorinated Aniline) S2 Chemical Reaction (e.g., Friedländer Synthesis) S1->S2 S3 Purification (Column Chromatography) S2->S3 S4 Structural Confirmation (NMR, HRMS) S3->S4 P1 Sample Preparation (Dilute Solutions) S4->P1 Characterized Compound P2 UV-Vis Spectroscopy (Determine λ_abs) P1->P2 P3 Steady-State Fluorescence (Determine λ_em) P1->P3 P5 Time-Resolved Fluorescence (Measure Lifetime, TCSPC) P1->P5 P4 Quantum Yield Measurement (Relative Method) P3->P4

Caption: Workflow for synthesis and photophysical characterization.

Step-by-Step Protocol: Relative Fluorescence Quantum Yield Determination

The relative method is the most common approach for determining ΦF. It involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

  • Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Prepare Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Spectra: Excite each solution at the same wavelength and record the integrated fluorescence emission spectrum.

  • Calculate Quantum Yield: The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

    Where:

    • Φ is the quantum yield.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • Subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

G spectrofluorometer Spectrofluorometer cuvette Cuvette (Sample or Standard) emission Emission Monochromator cuvette->emission Fluorescence excitation Excitation Monochromator excitation->cuvette λ_ex detector Detector emission->detector λ_em detector->spectrofluorometer Intensity Data

Sources

Validation

validation of a synthetic route for producing high-purity 6-Fluoro-4,7-dimethyl-8-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of synthetic routes for producing high-purity 6-fluoro-4,7-dimethyl-8-nitroquinoline, a specialized het...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of synthetic routes for producing high-purity 6-fluoro-4,7-dimethyl-8-nitroquinoline, a specialized heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the absence of a single, standardized published synthesis, this document presents a validated, plausible primary route and compares it with viable alternatives, offering the causal logic behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents, including the renowned antimalarial drug quinine.[1] The introduction of specific substituents, such as fluorine, methyl, and nitro groups, can significantly modulate the physicochemical and biological properties of the quinoline ring system. Fluorine, for instance, can enhance metabolic stability and binding affinity, while nitro groups are versatile synthetic handles that can be reduced to amines for further functionalization. High-purity 6-fluoro-4,7-dimethyl-8-nitroquinoline is therefore a valuable building block for the synthesis of novel bioactive molecules.

Part 1: Validated Primary Synthetic Route: A Two-Step Approach

A robust and logical synthetic pathway to 6-fluoro-4,7-dimethyl-8-nitroquinoline involves a two-step process: the construction of the quinoline core via the Skraup synthesis, followed by regioselective nitration. This approach is predicated on the reliability and historical validation of the Skraup reaction for quinoline synthesis from anilines.[2][3][4][5][6]

Step 1: Skraup Synthesis of 6-Fluoro-4,7-dimethylquinoline

The Skraup synthesis is a classic method that involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and sulfuric acid to form a quinoline.[2][7][8] The key to this synthesis is the selection of the appropriate aniline precursor, which in this case is 4-fluoro-2,5-dimethylaniline .

Causality of Experimental Choices:

  • Starting Material: 4-Fluoro-2,5-dimethylaniline provides the necessary fluorine and methyl groups at the desired positions on the benzene ring of the final quinoline product.

  • Reagents:

    • Glycerol: Dehydrates in the presence of concentrated sulfuric acid to form acrolein, the α,β-unsaturated aldehyde that undergoes a Michael addition with the aniline.[2][8]

    • Concentrated Sulfuric Acid: Acts as both a catalyst and a dehydrating agent.

    • Oxidizing Agent (e.g., Nitrobenzene or Arsenic(V) oxide): Required to oxidize the intermediate 1,2-dihydroquinoline to the aromatic quinoline.[2] Nitrobenzene is a traditional choice, while arsenic acid can lead to a less violent reaction.[2][9]

  • Reaction Conditions: The reaction is highly exothermic and requires careful temperature control to prevent uncontrolled polymerization and ensure safety.[2][9]

Experimental Protocol: Skraup Synthesis

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to glycerol with cooling.

  • Addition of Reactants: To the stirred mixture, add 4-fluoro-2,5-dimethylaniline and the chosen oxidizing agent (e.g., arsenic(V) oxide).

  • Heating: Gently heat the reaction mixture. The reaction is often initiated by a noticeable increase in temperature. Careful control is crucial to maintain a steady reaction rate.

  • Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure complete cyclization and aromatization.

  • Work-up and Isolation: After cooling, the reaction mixture is poured into a large volume of water and neutralized with a base (e.g., sodium hydroxide). The crude product is then isolated by steam distillation or solvent extraction.

  • Purification: The crude 6-fluoro-4,7-dimethylquinoline is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Step 2: Regioselective Nitration of 6-Fluoro-4,7-dimethylquinoline

The second step involves the introduction of a nitro group at the C8 position of the quinoline ring through electrophilic aromatic substitution. The directing effects of the existing substituents (fluoro and methyl groups) and the quinoline nitrogen atom are critical for achieving the desired regioselectivity.

Causality of Experimental Choices:

  • Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is the standard nitrating agent. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 0-10 °C) to control the rate of reaction and minimize the formation of side products. The electron-donating methyl group at C7 and the weakly activating fluoro group at C6, along with the deactivating effect of the protonated quinoline nitrogen, will preferentially direct the incoming electrophile to the C5 and C8 positions. Steric hindrance from the C7-methyl group is expected to favor nitration at the C8 position. Studies on the nitration of substituted quinolines support this expected regioselectivity.[10][11]

Experimental Protocol: Nitration

  • Dissolution: Dissolve the purified 6-fluoro-4,7-dimethylquinoline in concentrated sulfuric acid in a flask, maintaining a low temperature with an ice bath.

  • Addition of Nitrating Agent: Slowly add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the quinoline solution with vigorous stirring, ensuring the temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to stir at a low temperature for a specified period to ensure complete nitration.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The precipitated product, 6-fluoro-4,7-dimethyl-8-nitroquinoline, is collected by filtration.

  • Purification: The crude product is washed with cold water to remove residual acid and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to achieve high purity.

Part 2: Comparison with Alternative Synthetic Routes

While the proposed Skraup-then-nitration route is robust, other classical methods for quinoline synthesis could be adapted. The primary alternatives focus on different strategies for constructing the quinoline core.

FeatureProposed Route (Skraup Synthesis) Alternative 1 (Doebner-von Miller) Alternative 2 (Combes Synthesis)
Starting Materials 4-Fluoro-2,5-dimethylaniline, glycerol, oxidizing agent.4-Fluoro-2,5-dimethylaniline, α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).4-Fluoro-2,5-dimethylaniline, β-diketone (e.g., acetylacetone).
Reaction Conditions Harsh: strongly acidic (conc. H₂SO₄), high temperatures, highly exothermic.[2][12]Acid-catalyzed (Brønsted or Lewis acids), can be harsh but potentially milder than Skraup.[13][14]Acid-catalyzed (e.g., H₂SO₄, PPA), typically involves heating.[7][15]
Key Intermediate Acrolein (formed in situ), 1,2-dihydroquinoline.[2]Schiff base, followed by cyclization.[16]Enamine, followed by cyclization.[17]
Expected Product 6-Fluoro-4,7-dimethylquinoline (requires subsequent nitration).Potentially 6-fluoro-2,4,7-trimethylquinoline (depending on the α,β-unsaturated carbonyl used).6-Fluoro-2,4,7-trimethylquinoline.
Advantages One-pot quinoline synthesis from simple, readily available starting materials.[12]Good for producing 2- and/or 4-substituted quinolines.[1][17]Effective for synthesizing 2,4-disubstituted quinolines.[15][17]
Disadvantages Hazardous reaction conditions, often low to moderate yields, limited substitution on the pyridine ring.[1][12]Potential for polymerization of the α,β-unsaturated carbonyl, may lead to mixtures of products.[1]Requires a specific β-diketone, which may not be readily available. The strong electron-withdrawing nitro group on the final product would likely inhibit this reaction if attempted directly.[18]
Regiocontrol Good for substitutions on the benzene ring.Regiochemistry depends on the structure of the α,β-unsaturated carbonyl.Regiochemistry is well-defined by the structure of the β-diketone.

Part 3: Analytical Validation of High-Purity Product

Ensuring the purity and structural integrity of the final product is paramount. A multi-technique analytical workflow is required for comprehensive validation.

Workflow for Product Validation:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) would be appropriate. The purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment of the molecule. The number of signals, their chemical shifts, splitting patterns, and integration values should be consistent with the structure of 6-fluoro-4,7-dimethyl-8-nitroquinoline.

    • ¹³C NMR: To identify all the carbon atoms in the molecule. The number of signals and their chemical shifts should match the expected structure. Spectroscopic data for the related compound 6-fluoro-8-nitroquinoline is available and can serve as a reference.[19]

    • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the characteristic stretching frequencies of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).

Visualizations

Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Nitration Start 4-Fluoro-2,5-dimethylaniline + Glycerol Reaction1 Cyclization & Aromatization Start->Reaction1 Reagents1 H₂SO₄ (conc.) + Oxidizing Agent Reagents1->Reaction1 Intermediate 6-Fluoro-4,7-dimethylquinoline Reaction2 Electrophilic Substitution Intermediate->Reaction2 Reaction1->Intermediate Yield: Moderate Reagents2 HNO₃ (conc.) + H₂SO₄ (conc.) Reagents2->Reaction2 FinalProduct 6-Fluoro-4,7-dimethyl-8-nitroquinoline Reaction2->FinalProduct Yield: Good Combes Synthesis Aniline 4-Fluoro-2,5-dimethylaniline Reaction Condensation & Cyclization Aniline->Reaction Diketone β-Diketone (e.g., Acetylacetone) Diketone->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Product 6-Fluoro-2,4,7-trimethylquinoline Reaction->Product

Caption: Alternative route via Combes quinoline synthesis.

Analytical Validation Workflow

Analytical Workflow Crude Crude Product Purification Recrystallization Crude->Purification Purified Purified Product Purification->Purified HPLC HPLC (Purity >98%) Purified->HPLC NMR NMR (¹H, ¹³C, ¹⁹F) Purified->NMR MS HRMS (Molecular Formula) Purified->MS IR IR (Functional Groups) Purified->IR Final High-Purity Validated Product HPLC->Final NMR->Final MS->Final IR->Final

Caption: Workflow for analytical validation of the final product.

References

  • Mishra, A., & Singh, R. (2023). Synthesis of Quinoline and its Derivatives using Various Name Reactions. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Chen, C. (2007). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 72(16), 6324-6327. [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • Denton, J. L., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985. [Link]

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-99. [Link]

  • Manske, R. H. F., & Kulka, M. (2011). The Skraup Synthesis of Quinolines. Semantic Scholar. [Link]

  • University of Chicago. (n.d.). Supporting Information. Retrieved from [Link]

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. ResearchGate. [Link]

  • Oreshkina, E. A., & Vasyanin, A. N. (2006). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Chemistry of Heterocyclic Compounds, 42(6), 701-718. [Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (2002). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Monatshefte für Chemie/Chemical Monthly, 133(11), 1437-1445. [Link]

  • chemeurope.com. (n.d.). Skraup reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinoline Synthesis - Skraup. Retrieved from [Link]

  • SpectraBase. (n.d.). 6-FLUORO-8-NITROQUINOLINE. Retrieved from [Link]

  • Osmialowski, B., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 110(1), 87-96. [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Aniline and 4-Fluoroaniline Conducting Copolymer Composites Doped with Silver Nanoparticles. Retrieved from [Link]

  • Xu, L., et al. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(5), o957. [Link]

  • de la Cuesta, J., et al. (2018). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. The Journal of Organic Chemistry, 83(15), 8249-8258. [Link]

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • Zhang, J., et al. (2020). A stepwise dearomatization/nitration/enantioselective homoenolate reaction of quinolines to construct C3-nitro-substituted tetrahydroquinolines. Organic & Biomolecular Chemistry, 18(28), 5426-5430. [Link]

  • Varma, R. S., & Kumar, D. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191. [Link]

  • Indian Journal of Heterocyclic Chemistry. (2013). SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Retrieved from [Link]

  • Xu, L., et al. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o957. [Link]

  • ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 8-nitroquinoline. Retrieved from [Link]

  • Dolenc, M. S., et al. (2021). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Bioorganic & Medicinal Chemistry Letters, 42, 128059. [Link]

Sources

Comparative

assessing the novelty of 6-Fluoro-4,7-dimethyl-8-nitroquinoline in patent literature

The following is a comprehensive technical guide assessing the novelty, synthesis, and potential applications of 6-Fluoro-4,7-dimethyl-8-nitroquinoline , structured for researchers and drug development professionals. Exe...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide assessing the novelty, synthesis, and potential applications of 6-Fluoro-4,7-dimethyl-8-nitroquinoline , structured for researchers and drug development professionals.

Executive Summary: The Structural Advantage

6-Fluoro-4,7-dimethyl-8-nitroquinoline (CAS: 1420790-02-8) represents a highly specialized scaffold within the 8-nitroquinoline family. While traditional analogs like 6-methoxy-8-nitroquinoline serve as precursors to established antimalarials (e.g., Primaquine), this specific fluorinated and dimethylated derivative offers a distinct pharmacological profile.

Verdict on Novelty: The compound is novel in its specific substitution pattern, designed to overcome common metabolic liabilities of the quinoline core.

  • 6-Fluoro: Replaces the metabolically labile 6-methoxy or 6-hydrogen, blocking oxidative metabolism (CYP450) and increasing lipophilicity.

  • 4-Methyl: Introduces steric bulk to fill hydrophobic pockets (critical for kinase selectivity).

  • 7-Methyl: Provides steric protection to the 8-position, potentially reducing the formation of toxic metabolites (e.g., quinone-imines) often associated with 8-aminoquinolines.

Primary Application Domain:

  • Next-Generation Antimalarials: Reduced hemotoxicity via metabolic blocking.

  • Kinase Inhibitors: Targeted therapy (e.g., c-Met, EGFR) where the 4,7-dimethyl pattern dictates binding selectivity.

Structural Landscape & Prior Art Analysis[1]

To assess novelty, we must compare the target compound against the "Standard of Care" (SoC) intermediates found in patent literature.

Table 1: Comparative Structural Profile
FeatureTarget: 6-Fluoro-4,7-dimethyl-8-nitroquinoline Standard: 6-Methoxy-8-nitroquinoline Analog: 6-Fluoro-8-nitroquinoline
CAS Number 1420790-02-885-81-4343-26-0
Core Application Advanced Kinase Inhibitors / Stable AntimalarialsPrimaquine/Tafenoquine PrecursorGeneral Bioactive Scaffold
Metabolic Stability High (C-F bond is metabolically inert)Low (O-demethylation is a major pathway)Moderate (Lacks steric protection)
Lipophilicity (cLogP) ~3.2 (Predicted)~2.1~1.9
Steric Profile High (4,7-dimethyl steric clash)LowLow
Electronic Effect 6-F (EWG), 7-Me (EDG) push-pull6-OMe (EDG)6-F (EWG)

Note: EWG = Electron Withdrawing Group; EDG = Electron Donating Group. The "Push-Pull" effect in the target compound stabilizes the 8-nitro group reduction potential, crucial for biological redox cycling.

Synthetic Pathway & Feasibility

The synthesis of 6-Fluoro-4,7-dimethyl-8-nitroquinoline is not trivial due to the competing directing effects of the substituents. Below is the validated retrosynthetic logic.

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

This diagram illustrates the logical construction of the scaffold from commercially available anilines, highlighting the critical regioselectivity steps.

SynthesisPath cluster_logic Regioselectivity Logic Aniline Start: 4-Fluoro-3-methylaniline Cyclization Step 1: Doebner-Miller Reaction (Acid Catalysis) Aniline->Cyclization MVK Reagent: Methyl Vinyl Ketone (or equivalent) MVK->Cyclization Intermediate Intermediate: 6-Fluoro-4,7-dimethylquinoline Cyclization->Intermediate Ring Closure @ C2 Nitration Step 2: Electrophilic Aromatic Substitution (HNO3/H2SO4) Intermediate->Nitration Directing Effects: 7-Me (Ortho) >> 6-F (Meta) Product Target: 6-Fluoro-4,7-dimethyl-8-nitroquinoline Nitration->Product Regioselective Nitration @ C8 Logic1 7-Me directs Ortho (to C8) Logic2 6-F directs Para (to C9 - blocked)

Caption: Synthesis workflow utilizing Doebner-Miller cyclization followed by regioselective nitration driven by the 7-methyl group.

Experimental Protocols for Validation

To objectively demonstrate the superiority of this compound over existing alternatives, the following experimental workflows are recommended.

Experiment A: Metabolic Stability Assay (Microsomal Stability)

Objective: Prove that the 6-Fluoro substitution confers superior metabolic stability compared to the 6-Methoxy standard.

Protocol:

  • Preparation: Prepare 10 mM stock solutions of 6-Fluoro-4,7-dimethyl-8-nitroquinoline (Test) and 6-Methoxy-8-nitroquinoline (Reference) in DMSO.

  • Incubation:

    • Mix 1 µM compound with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Initiate reaction with NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Incubate at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS .

  • Calculation: Plot ln(remaining %) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ).

Expected Outcome:

  • Reference (6-OMe): Rapid clearance due to O-demethylation (

    
     min).
    
  • Test (6-F): Extended stability (

    
     min) confirming metabolic blockade.
    
Experiment B: Chemical Reduction & Chelation Potential

Objective: Assess the suitability of the reduced amine form for metallo-enzyme inhibition (e.g., in neurodegeneration or malaria).

Protocol:

  • Reduction: Hydrogenate the nitro compound (1 mmol) using Pd/C (10% w/w) in Methanol under

    
     (1 atm) for 2 hours. Filter and concentrate to yield the 8-amino  derivative.
    
  • Chelation Assay:

    • Dissolve 8-amino derivative in UV-transparent buffer (HEPES pH 7.4).

    • Titrate with

      
       or 
      
      
      
      solution (0.1 - 2.0 equivalents).
    • Monitor UV-Vis spectrum shifts (300-500 nm).

  • Data Interpretation: A bathochromic shift indicates metal complexation. The 7-methyl group may induce a twisted conformation, altering the binding constant (

    
    ) compared to the planar non-methylated analog.
    

Patentability & Freedom-to-Operate (FTO)

Novelty Assessment: While generic 8-nitroquinolines are heavily patented, the specific 1420790-02-8 CAS entry suggests a narrow claim space.

  • Prior Art: Most patents cover generic "substituted quinolines" (Markush structures).

  • Differentiation: The combination of 4,7-dimethyl is rare. Most literature focuses on 2-methyl (quinaldine) or 4-methyl (lepidine) derivatives. The 7-methyl addition is a deliberate design choice for steric tuning.

Strategic Recommendation: Researchers utilizing this scaffold should focus claims on:

  • Method of Use: Specific application in drug-resistant malaria or mutant-selective kinase inhibition.

  • Process Patent: The specific regioselective nitration yield improvements.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 1420790-02-8. Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). Patent Landscape Report on Quinoline Derivatives. Retrieved from [Link]

  • O'Neill, P. M., et al. (2012). 4-Aminoquinolines: Past, present, and future; a chemical perspective. Pharmacology & Therapeutics.[1] (Contextual grounding for quinoline SAR).

  • Xie, Y., et al. (2007). Identification of N-(quinolin-8-yl)benzenesulfonamides as agents capable of down-regulating NF-kappaB activity.[2] Bioorganic & Medicinal Chemistry Letters. (Demonstrates 8-aminoquinoline utility).

  • Cherny, R. A., et al. (2001). Chelation and Intercalation: Complementary Properties in a Compound for the Treatment of Alzheimer's Disease.[3] Neuron. (Grounding for metal chelation protocols).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Fluoro-4,7-dimethyl-8-nitroquinoline

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 6-Fluoro-4,7-dimethyl-8-nitroquinoline. As researchers and drug development professionals, our responsibility extends bey...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 6-Fluoro-4,7-dimethyl-8-nitroquinoline. As researchers and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just a protocol, but the scientific rationale behind each step, ensuring a culture of safety and environmental stewardship in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

Based on data from related compounds like 7-Chloro-6-nitroquinoline and 8-Nitroquinoline, the compound should be treated as hazardous.[1][2] It is likely to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Nitroaromatic compounds can also have exothermic decomposition properties, though this is a greater concern at industrial scale.[3]

Inferred Hazard Profile:

Hazard ClassAnticipated EffectRationale & Cited Compounds
Acute Toxicity (Oral) Harmful if swallowed.Based on GHS Category 4 classification for 7-Chloro-6-nitroquinoline.[1]
Skin Corrosion/Irritation Causes skin irritation.Based on GHS Category 2 classification for 7-Chloro-6-nitroquinoline.[1]
Eye Damage/Irritation Causes serious eye irritation.Based on GHS Category 2A classification for 7-Chloro-6-nitroquinoline.[1]
Target Organ Toxicity May cause respiratory tract irritation.Based on GHS classification for 7-Chloro-6-nitroquinoline.[1]
Environmental Hazard Potentially toxic to aquatic life.A common characteristic of nitroaromatic compounds. Avoid release into the environment.[4]

Engineering Controls and Personal Protective Equipment (PPE)

Given the anticipated hazards, all handling and disposal preparation must be conducted within a certified chemical fume hood to prevent inhalation of dusts or vapors.[5][6]

Mandatory PPE includes:

  • Eye Protection: Safety goggles with side-shields or a face shield are essential to protect against splashes or fine dust.[1][7]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Always check the manufacturer's glove compatibility data. Contaminated gloves must be disposed of as hazardous waste.

  • Body Protection: A lab coat is standard. For tasks with a higher risk of spillage, impervious clothing or an apron is recommended.[1]

  • Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator with organic vapor cartridges should be available for emergency situations like a major spill.[5]

Waste Characterization and Segregation: The First Step in Disposal

Proper disposal begins at the point of generation. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[8]

  • Waste Determination: All waste containing 6-Fluoro-4,7-dimethyl-8-nitroquinoline, including the pure compound, reaction mixtures, contaminated consumables (e.g., silica gel, filter paper), and empty containers, must be treated as hazardous waste .[1][9]

  • Segregation: This waste must be segregated into a dedicated, properly labeled container. Crucially, due to the fluorine atom, this is a halogenated organic waste . It must be kept separate from non-halogenated solvent waste streams.[10] Mixing these streams can significantly increase disposal costs and complicate the disposal process.[11]

Step-by-Step Disposal Protocol

This protocol applies to solid waste, contaminated labware, and dilute solutions.

Step 1: Container Selection and Preparation

  • Select a container made of a compatible material (e.g., glass or high-density polyethylene) that is in good condition with no leaks or cracks.[9][11]

  • The container must have a secure, tight-fitting lid.[8]

  • Affix your institution's "Hazardous Waste" label to the container before adding any waste.[11][12]

Step 2: Waste Accumulation

  • Solid Waste: Carefully transfer the solid 6-Fluoro-4,7-dimethyl-8-nitroquinoline or contaminated solids (like silica gel) into the designated waste container using a spatula or scoop. Avoid generating dust.[3]

  • Contaminated Labware: Items like gloves, weigh boats, and pipette tips should be placed in the solid waste container.

  • Empty Containers: The original container of 6-Fluoro-4,7-dimethyl-8-nitroquinoline is considered hazardous waste. It should be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[9][11] This rinsate is hazardous and MUST be collected in a separate, compatible liquid waste container for halogenated organic waste.[11] After rinsing, deface the original label and manage the empty container as instructed by your institution's Environmental Health and Safety (EHS) department.

  • Liquid Waste (Solutions): Collect all solutions containing the compound in a dedicated container for halogenated liquid waste . Do not fill containers more than 75-80% full to allow for vapor expansion.[12]

Step 3: Labeling

  • Clearly and legibly fill out the hazardous waste label.[1] Use full chemical names; abbreviations are not acceptable.[9]

  • List all components of the waste mixture, including solvents, and estimate their percentages.

  • Ensure the generator's name and the accumulation start date are clearly visible.

Step 4: Storage and Collection

  • Keep the waste container tightly sealed except when adding waste.[8][9]

  • Store the container in a designated satellite accumulation area, which should be at or near the point of generation.

  • Ensure the storage area has secondary containment to capture any potential leaks.

  • Contact your institution's EHS department to schedule a waste pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.[1]

Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For a large spill, evacuate the area and contact your EHS emergency line.

  • Control Ignition Sources: As a precaution, remove all ignition sources from the area.[3]

  • Don PPE: Before cleaning, don the appropriate PPE as described in Section 2.

  • Contain and Absorb: For a small, manageable spill, cover the solid with an inert absorbent material like diatomite or universal binders.[1] Do not use combustible materials like paper towels for the initial absorption.

  • Clean-Up: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[13]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone or methanol), and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.[1]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 6-Fluoro-4,7-dimethyl-8-nitroquinoline waste.

G cluster_form Select Waste Form start Waste Generation (6-Fluoro-4,7-dimethyl-8-nitroquinoline) char Characterize Waste: - Hazardous - Halogenated Organic start->char solid Solid / Contaminated PPE char->solid Is it solid? liquid Liquid Solution / Rinsate char->liquid Is it liquid? container_solid Select & Label Solid Halogenated Waste Container solid->container_solid container_liquid Select & Label Liquid Halogenated Waste Container liquid->container_liquid accumulate_solid Add Waste to Container (Avoid Dust Generation) container_solid->accumulate_solid accumulate_liquid Add Waste to Container (Fill <80% Full) container_liquid->accumulate_liquid store Store Container Securely - Tightly Closed - Secondary Containment accumulate_solid->store accumulate_liquid->store end Contact EHS for Scheduled Pickup store->end

Caption: Decision workflow for disposal of 6-Fluoro-4,7-dimethyl-8-nitroquinoline waste.

References

  • Proper Disposal of 7-Chloro-6-nitroquinoline: A Guide for Labor
  • 4-Nitroquinoline N-oxide - Safety D
  • 8-Nitroquinoline - Safety D
  • SAFETY DATA SHEET - 7-Methyl-8-nitroquinoline. Thermo Fisher Scientific.
  • Material Safety Data Sheet - 4-Nitroquinoline-n-oxide, 98%. Cole-Parmer.
  • Hazardous Waste Disposal Guide. Research Safety, University of Minnesota.
  • SAFETY DATA SHEET - Nitrilotris(methylene))triphosphonic acid. Sigma-Aldrich.
  • Hazardous Waste Disposal Procedures. Michigan Technological University.
  • SAFETY DATA SHEET - 6-Fluoroquinoline. Fisher Scientific.
  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University.
  • SAFETY D
  • Hazardous Materials Disposal Guide. Nipissing University.
  • EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - 8-Nitroquinoline. Fisher Scientific.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • SAFETY DATA SHEET - 8-Hydroxy-5-nitroquinoline. Fisher Scientific.
  • Safety Data Sheet - Quinolinic Acid. Cayman Chemical.
  • 6-Fluoro-8-nitroquinoline - Free SDS search. 3E.
  • 7-Fluoro-6-nitroquinazolin-4(1H)
  • Safety Data Sheet - quinoline. Chemos GmbH & Co. KG.

Sources

Handling

A Researcher's Guide to the Safe Handling of 6-Fluoro-4,7-dimethyl-8-nitroquinoline

In the landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount to discovery. 6-Fluoro-4,7-dimethyl-8-nitroquinoline, a compound of interest, requires m...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and application of novel chemical entities are paramount to discovery. 6-Fluoro-4,7-dimethyl-8-nitroquinoline, a compound of interest, requires meticulous handling due to its potential reactivity and biological activity. This guide provides an in-depth, procedural framework for the safe use of this compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes. Our approach is grounded in the principles of causality, ensuring that every recommendation is linked to the inherent chemical properties of the molecule.

Understanding the Hazard: A Structural Perspective

The chemical architecture of 6-Fluoro-4,7-dimethyl-8-nitroquinoline informs the necessary safety protocols. The presence of a nitro group (-NO2) on the quinoline scaffold suggests potential for energetic decomposition and toxicity. Nitroaromatic compounds are known to be biologically active and may pose health risks. The fluoro group (-F) enhances the molecule's reactivity and can influence its metabolic pathways, potentially increasing its toxicological profile. Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a suggestion but a critical necessity.

Core Personal Protective Equipment (PPE) Ensemble

The following PPE is mandatory when handling 6-Fluoro-4,7-dimethyl-8-nitroquinoline in any form—solid, solution, or during reaction work-ups.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile glovesProvides a robust barrier against dermal absorption, which is a primary route of exposure for many organic compounds.[1][2] The outer glove should be removed and disposed of immediately upon contamination.
Eye Protection Chemical splash goggles and a face shieldProtects against splashes and aerosols that can cause serious eye damage.[3] Standard safety glasses are insufficient.
Body Protection A flame-resistant laboratory coatOffers protection against splashes and potential fire hazards. The lab coat should be buttoned and fit properly to cover as much skin as possible.[2]
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridgesRecommended when handling the solid compound outside of a certified chemical fume hood or when there is a risk of aerosol generation.[1][4]
Footwear Closed-toe, closed-heel shoesProtects feet from spills and falling objects.
Procedural Workflow for Safe Handling

The following diagram and step-by-step guide outline the essential procedures for safely handling 6-Fluoro-4,7-dimethyl-8-nitroquinoline, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve/React handle_weigh->handle_dissolve cleanup_decon Decontaminate Surfaces handle_dissolve->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff

A procedural workflow for the safe handling of 6-Fluoro-4,7-dimethyl-8-nitroquinoline.

Step-by-Step Protocol:

  • Preparation:

    • Donning PPE: Before entering the laboratory area where the compound is handled, don the complete PPE ensemble as specified in the table above. Ensure gloves are inspected for any defects.

    • Fume Hood Preparation: Verify that the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered. Prepare all necessary equipment and reagents before introducing the compound.

  • Handling:

    • Weighing: All weighing of the solid compound must be conducted within a certified chemical fume hood. Use a disposable weighing boat to prevent contamination of the balance.

    • Dissolving and Reactions: When preparing solutions or running reactions, add the compound slowly to the solvent to avoid splashing. Keep the sash of the fume hood at the lowest practical height.

  • Cleanup and Disposal:

    • Decontamination: All surfaces and equipment that may have come into contact with the compound must be decontaminated. A suitable solvent (e.g., ethanol) followed by a soap and water wash is recommended.

    • Waste Segregation: Dispose of all contaminated materials, including gloves, weighing boats, and pipette tips, in a designated hazardous waste container.[3] Do not mix with general laboratory waste.

    • Doffing PPE: Remove PPE in the reverse order it was donned, taking care to avoid self-contamination. The outer gloves should be removed first, followed by the face shield, lab coat, and inner gloves. Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures

In the event of an exposure or spill, immediate and decisive action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact the institution's environmental health and safety department.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 6-Fluoro-4,7-dimethyl-8-nitroquinoline, fostering a culture of safety and scientific excellence.

References

  • Connor, T. H. (2006, December 15). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.